rac-(2R,4R)-2-methylpiperidin-4-ol, cis
Description
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Properties
CAS No. |
1421310-00-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: rac-(2R,4R)-2-methylpiperidin-4-ol, cis in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted, functionally dense aliphatic heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. rac-(2R,4R)-2-methylpiperidin-4-ol, cis (often isolated as its hydrochloride salt, CAS: 1421254-85-4) represents a highly privileged building block. Characterized by a piperidine core with a precisely defined 1,3-cis stereochemical relationship between a methyl group and a secondary alcohol, this compound serves as a critical intermediate in the synthesis of neurotherapeutics and endocrine modulators.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, delving into the stereochemical causality, synthetic pathways, and self-validating experimental protocols required to harness this molecule effectively in drug development.
Physicochemical Profiling & Stereochemical Causality
The Causality of the cis-1,3-Diequatorial Conformation
The designation rac-(2R,4R) explicitly defines the relative stereochemistry of the molecule as cis. In a six-membered piperidine ring, the spatial arrangement of substituents is governed by the minimization of steric strain. For a 1,3-disubstituted system, the cis configuration allows both the C2-methyl and C4-hydroxyl groups to occupy equatorial positions simultaneously (the e,e conformer).
Conversely, the trans isomer forces one of these groups into an axial position (a,e or e,a), introducing severe 1,3-diaxial steric clashes with the axial protons at C6 and the lone pair on the nitrogen. Because the cis-1,3-diequatorial conformation is thermodynamically highly stable, it is the preferred target in stereoselective synthesis and provides a rigid, predictable vector for receptor binding in structure-based drug design.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the cis-2-methylpiperidin-4-ol core, which are highly favorable for central nervous system (CNS) penetration (adhering strictly to Lipinski's Rule of Five and criteria for blood-brain barrier permeability)[1, 2].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 115.17 g/mol | Low MW allows for extensive downstream functionalization without exceeding 500 Da limits. |
| Formula | C₆H₁₃NO | High sp³ carbon fraction (Fsp³ = 1.0) correlates with clinical success and improved solubility. |
| XLogP3 | 0.1 | High hydrophilicity; prevents non-specific lipophilic binding and aggregation. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Well below the 90 Ų threshold, ensuring excellent passive membrane and blood-brain barrier permeability. |
| Hydrogen Bond Donors / Acceptors | 2 / 2 | Optimal for establishing directional, high-affinity interactions within target protein binding pockets. |
Synthetic Methodologies & Biocatalysis
Chemical Synthesis: Diastereoselective Reduction
The most scalable route to cis-2-methylpiperidin-4-ol involves the reduction of 2-methylpiperidin-4-one. The causality behind the stereoselectivity lies in the trajectory of the hydride attack. When using standard reducing agents (e.g., NaBH₄) or catalytic transfer hydrogenation, the hydride preferentially attacks the carbonyl carbon from the more sterically hindered axial face. This forces the resulting hydroxyl group into the equatorial position, yielding the thermodynamically stable cis-1,3-diequatorial product as the major diastereomer. Recent advances also utilize zwitterionic bicyclic lactams derived from (R)-(-)-2-phenylglycinol to achieve absolute stereocontrol over the piperidine ring [3].
Caption: Stereoselective reduction of 2-methylpiperidin-4-one favoring the cis-1,3-diequatorial conformer.
Biocatalytic Approaches
In the realm of synthetic biology, Cytochrome P450 enzymes have been identified that perform exquisite stereoselective hydroxylations. For instance, in the biosynthesis pathways of Morus alba, specific CYP450 enzymes (such as MaCYP71BG22) have been shown to selectively hydroxylate methylpiperidine derivatives at the 4-position, yielding strictly the (2R,4R) stereoisomer [4]. This enzymatic precision offers a green-chemistry alternative to transition-metal-catalyzed asymmetric synthesis.
Applications in Drug Discovery
The cis-2-methylpiperidin-4-ol scaffold is deployed in several high-profile therapeutic areas:
-
Spinal Muscular Atrophy (SMA) Modulators: The compound is utilized as a critical nucleophile to synthesize SMN (Survival Motor Neuron) protein modulators. By coupling the piperidine to a pyridazine core, researchers generate molecules capable of modulating SMN splicing, directly addressing the genetic deficit in SMA [5].
-
Melanocortin Subtype-2 Receptor (MC2R) Antagonists: In the treatment of Cushing's syndrome, managing cortisol hypersecretion is critical. cis-2-methylpiperidin-4-ol derivatives have been patented as potent MC2R antagonists, blocking ACTH-induced cortisol synthesis at the adrenal gland [6].
Validated Experimental Protocols
Protocol: Base-Mediated S_NAr Coupling for API Synthesis
This protocol details the incorporation of cis-2-methylpiperidin-4-ol into an aryl halide framework (e.g., 6-chloropyridazine) to generate an SMN modulator.
Scientific Causality: The secondary hydroxyl group at C4 is moderately nucleophilic. To successfully attack an electron-deficient heteroaryl chloride via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, it must be converted to its highly reactive alkoxide form. Potassium tert-butoxide (t-BuOK) is selected because it is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol without causing ring-opening or competing in nucleophilic attacks. Tetrahydrofuran (THF) is used as an aprotic solvent to solvate the potassium cation, leaving a "naked," highly reactive alkoxide anion.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask under an inert argon atmosphere to prevent moisture from quenching the alkoxide.
-
Dissolution: Dissolve cis-2-methylpiperidin-4-ol (0.10 g, 0.68 mmol) in anhydrous THF (3.0 mL).
-
Deprotonation: Slowly add Potassium tert-butoxide (1.0 M solution in THF, 1.4 mL, 1.4 mmol) dropwise via syringe.
-
Activation: Stir the mixture at 50 °C for exactly 10 minutes. Note: Heating ensures complete deprotonation, driving the equilibrium entirely toward the alkoxide.
-
Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the electrophile (e.g., 2-(6-chloropyridazin-3-yl)-5-(1H-pyrazol-1-yl)phenol, 0.08 g, 0.28 mmol). Note: Cooling is critical to prevent exothermic degradation and suppress unwanted side reactions.
-
Propagation & Quench: Allow the reaction to warm to room temperature and stir until LC-MS indicates complete consumption of the electrophile. Quench with saturated aqueous NH₄Cl to neutralize excess base, followed by standard ethyl acetate extraction.
Caption: Workflow for the incorporation of cis-2-methylpiperidin-4-ol into an SMN modulator via SNAr.
References
-
Angene Chemical. (2R,4S)-2-methylpiperidin-4-ol | Properties and Identification. Available at: [Link]
-
RSC Advances. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine. Available at: [Link]
-
National Institutes of Health (PMC). Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions... Available at:[Link]
- Google Patents.AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions.
-
Justia Patents. Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof. Available at: [Link]
Comprehensive Structure Elucidation of rac-(2R,4R)-2-Methylpiperidin-4-ol: Stereochemical and Conformational Analysis
Executive Summary
The unambiguous structural elucidation of substituted piperidines is a critical bottleneck in the development of targeted neuroactive and metabolic therapeutics. rac-(2R,4R)-2-methylpiperidin-4-ol (commonly referred to as cis-2-methylpiperidin-4-ol) presents a classic stereochemical challenge: differentiating the cis relative configuration from its trans diastereomer. This whitepaper outlines a self-validating analytical framework—anchored by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal X-ray crystallography—to rigorously map the regiochemistry, relative stereochemistry, and solution-state conformational dynamics of this molecule.
Pharmacological Relevance & Structural Context
Substituted piperidines are privileged scaffolds in medicinal chemistry. Specifically, cis-2-methylpiperidin-4-ol serves as a vital structural motif and synthetic building block in the development of modulators for Spinal Muscular Atrophy (SMA) via SMN-deficiency pathways 1, as well as in the design of Melanocortin subtype-2 receptor (MC2R) antagonists 2.
In a 1,3-disubstituted piperidine system, the cis isomer—encompassing the (2R,4R) and (2S,4S) enantiomers—thermodynamically favors a chair conformation where both the C2-methyl and C4-hydroxyl groups occupy equatorial positions. This diequatorial arrangement minimizes unfavorable 1,3-diaxial steric clashes that plague the trans isomer, which is forced to adopt an axial-equatorial geometry. Proving this diequatorial geometry in solution and solid-state is the core objective of our analytical workflow.
Analytical Workflow for Structure Elucidation
To ensure absolute trustworthiness, we employ a self-validating system. Solution-state dynamics (NMR) are cross-examined against solid-state atomic coordinates (X-ray), ensuring no single analytical artifact can lead to a misassignment.
Fig 1: Self-validating analytical workflow for cis-2-methylpiperidin-4-ol structure elucidation.
Nuclear Magnetic Resonance (NMR) Protocol & Interpretation
Sample Preparation and Causality
The free base of cis-2-methylpiperidin-4-ol is dissolved in Methanol-d4 (CD3OD) rather than CDCl3. Causality: The basic secondary amine can cause severe line broadening in aprotic solvents due to intermediate exchange rates of the N-H proton and potential intermolecular hydrogen bonding. CD3OD facilitates rapid deuterium exchange, silencing the N-H and O-H protons, thereby sharpening the critical ring proton signals for precise J -coupling extraction 3.
The Karplus Equation and 1D 1 H NMR
The relative stereochemistry is initially decoded via the Karplus equation , which correlates the vicinal scalar coupling constant ( 3JHH ) to the dihedral torsion angle ( ϕ ) between coupled protons 4.
-
Axial-Axial Couplings: Protons with a ~180° dihedral angle exhibit large couplings ( 3Jaa≈8−13 Hz).
-
Axial-Equatorial Couplings: Protons with a ~60° dihedral angle exhibit small couplings ( 3Jae≈2−5 Hz).
In the cis diequatorial conformer, the protons attached to C2 (H2) and C4 (H4) are forced into axial positions.
-
H4 (δ 3.77 ppm) appears as a triplet of triplets (tt) with J=11.0,4.5 Hz. The large 11.0 Hz coupling is the result of two axial-axial interactions with H3 ax and H5 ax , proving H4 is axial and the C4-OH is equatorial.
-
H2 (δ 2.97 ppm) appears as a triplet of doublets (td) with J=13.4,3.0 Hz. The massive 13.4 Hz coupling is driven by the axial-axial interaction with H3 ax , confirming the C2-methyl is equatorial.
2D NOESY: The Stereochemical "Smoking Gun"
While J -couplings suggest a diequatorial geometry, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive proof via through-space dipole-dipole cross-relaxation 5. Protocol: A NOESY spectrum is acquired with a mixing time ( τm ) of 400 ms. Causality: For small molecules in the extreme narrowing limit ( ωτc≪1 ), NOE build-up is slow; 400 ms allows sufficient cross-relaxation without severe spin-diffusion artifacts.
In the cis isomer, the axial protons H2, H4, and H6 ax all point toward the same face of the piperidine ring. This creates a 1,3-diaxial spatial network (distance < 3.0 Å). The NOESY spectrum will exhibit an intense, diagnostic cross-peak between H2 (δ 2.97) and H4 (δ 3.77). If the molecule were the trans isomer, H2 and H4 would be situated on opposite faces of the ring, and this NOE would be entirely absent.
Quantitative Data Summary
Table 1: Key NMR Assignments and Correlations for rac-(2R,4R)-2-methylpiperidin-4-ol (400 MHz, CD3OD)
| Position | 1 H Shift (ppm) | Multiplicity & J (Hz) | Conformational Implication | Key NOESY Correlations |
| C2-H | 2.97 | td ( J = 13.4, 3.0) | Axial (Large 3Jaa with H3 ax ) | H4 (axial), H6 ax , C2-CH 3 |
| C3-H eq | 2.09 | tdd ( J = 13.3, 4.7, 2.5) | Equatorial | H2, H4 |
| C3-H ax | 1.55 | tdd ( J = 13.7, 11.0, 4.5) | Axial | - |
| C4-H | 3.77 | tt ( J = 11.0, 4.5) | Axial (Two large 3Jaa couplings) | H2 (axial) , H6 ax |
| C6-H ax | 3.20 | m | Axial | H2 (axial), H4 (axial) |
| C2-CH 3 | 1.10 | d ( J = 6.5) | Equatorial Substituent | H2, H3 eq |
Crystallographic Validation (Orthogonal Proof)
To achieve a self-validating system, solution-state NMR must be corroborated by solid-state X-ray crystallography. Free base piperidines are often hygroscopic oils or low-melting solids, making direct crystallization difficult.
Derivatization Protocol:
-
Dissolve 50 mg of the free base in anhydrous diethyl ether (2 mL).
-
Introduce 1.0 M HCl in ether dropwise at 0 °C until precipitation ceases.
-
Isolate the resulting cis-2-methylpiperidin-4-ol hydrochloride salt via vacuum filtration.
-
Recrystallize via vapor diffusion (Methanol/Diisopropyl ether) to yield diffraction-quality single crystals.
Causality & Interpretation: Derivatization to the HCl salt locks the protonated piperidinium ring into its lowest-energy chair conformation. Because the bulk material is a racemate (rac-(2R,4R)), the crystal will pack into a centrosymmetric space group (e.g., P21/c ). The asymmetric unit will contain one enantiomer (e.g., 2R,4R), but the crystallographic inversion center generates the (2S,4S) enantiomer, definitively proving the racemic nature of the sample. The chloride counterion provides anomalous dispersion, which aids in phasing the electron density map during structural refinement.
Conclusion
The structural elucidation of rac-(2R,4R)-2-methylpiperidin-4-ol relies on a rigorous, multi-modal approach. By leveraging the causality of the Karplus equation to interpret large axial-axial J -couplings, mapping 1,3-diaxial spatial proximity via NOESY, and locking the conformation via hydrochloride salt crystallization for X-ray diffraction, researchers can establish an irrefutable, self-validating proof of the cis diequatorial architecture.
References
- 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions (AU2013302859B9)
- Melanocortin subtype-2 receptor (MC2R)
- Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC URL
- Karplus equation Source: Wikipedia URL
- 9β,19-Cyclosterol Analysis by 1H and 13C NMR, Crystallographic Observations, and Molecular Mechanics Calculations Source: Journal of the American Chemical Society - ACS Publications URL
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- 3. digital.csic.es [digital.csic.es]
- 4. Karplus equation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Role of rac-(2R,4R)-2-Methylpiperidin-4-ol in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and synthetic biology, functionalized piperidines serve as ubiquitous scaffolds for drug development. Among these, rac-(2R,4R)-2-methylpiperidin-4-ol (commonly referred to as cis-2-methylpiperidin-4-ol) has emerged as a critical chiral building block. Its unique cis-stereochemistry dictates highly specific spatial orientations, making it an indispensable intermediate in the synthesis of complex natural products like 1-Deoxynojirimycin (DNJ) and advanced pharmaceutical agents, including SMN modulators and Melanocortin subtype-2 receptor (MC2R) antagonists.
As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, biosynthetic mechanisms, pharmacological utility, and field-proven synthetic methodologies of this vital compound.
Chemical Identification & Structural Profiling
The structural integrity of the cis-piperidine ring is defined by the equatorial positioning of both the C2-methyl and C4-hydroxyl groups in its most stable chair conformation. This thermodynamic stability is paramount when designing synthetic routes. Below is a consolidated physicochemical profile of the compound and its primary derivatives 1.
| Property | Value |
| IUPAC Name | rac-(2R,4R)-2-methylpiperidin-4-ol |
| Racemate CAS Number | 1421310-00-0 |
| Enantiomer CAS Number | 89451-59-2 ((2R,4R)-isomer) |
| Hydrochloride Salt CAS | 1421254-85-4 2 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Stereochemistry | cis (Equatorial-Equatorial substituents) |
Biological Significance: The Cytochrome P450 Biosynthetic Pathway
Understanding the natural biosynthesis of the (2R,4R)-enantiomer provides profound insights into its stereochemical rigidity. In the plant Morus alba (mulberry), this compound is a transient but essential intermediate in the biosynthesis of 1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor with significant anti-diabetic and broad-spectrum antiviral properties 3.
Mechanistic Causality: The formation of (2R,4R)-2-methylpiperidin-4-ol is catalyzed by the Cytochrome P450 enzyme MaCYP71BG22 4. The rigid binding pocket of this monooxygenase ensures that the oxygen atom is inserted exclusively at the C4 position of (R)-2-methylpiperidine with strict stereocontrol. This regioselective hydroxylation forces the hydroxyl group into an equatorial position relative to the C2-methyl group, dictating the cis configuration required for downstream polyhydroxylation into DNJ 4.
Biosynthetic pathway of 1-Deoxynojirimycin (DNJ) via Cytochrome P450 enzymes.
Pharmacological Applications in Drug Design
In commercial drug discovery, the cis-2-methylpiperidin-4-ol scaffold is heavily utilized to impart specific vector geometries to pharmacophores:
-
SMN Modulators (Spinal Muscular Atrophy): The compound is a critical amine nucleophile used to synthesize 1,4-disubstituted pyridazine analogs 5. The cis-orientation of the piperidine ring allows optimal hydrogen bonding and steric alignment with the SMN2 transcript splicing machinery, elevating full-length SMN protein levels.
-
MC2R Antagonists (Cushing's Syndrome): It is employed in the synthesis of Melanocortin subtype-2 receptor (MC2R) antagonists 6. The rigid, functionalized heterocycle provides the necessary steric bulk to block Adrenocorticotropic hormone (ACTH) binding, thereby preventing cortisol overproduction.
Advanced Synthetic Methodology: Chemoenzymatic Workflow
While traditional chemical syntheses (e.g., reduction of piperidones) often yield complex diastereomeric mixtures, modern approaches leverage aldolase-catalyzed asymmetric synthesis to achieve exceptional stereocontrol 7.
Quantitative Performance of Aldolase-Catalyzed Synthesis
| Parameter | Value / Range | Analytical Method |
| Enantiomeric Excess (ee) | 96 – 98% | Chiral HPLC |
| Diastereomeric Ratio (dr) | > 97:3 | ¹H NMR |
| Isolated Yield | 35 – 79% | Gravimetric Analysis |
Self-Validating Protocol: Synthesis of rac-(2R,4R)-2-Methylpiperidin-4-ol
Step 1: Enzymatic Aldol Addition
-
Procedure: React N-Cbz-3-aminopropanal with propanone in the presence of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) from Thermotoga maritima.
-
Causality: DERA is specifically chosen because it uniquely accepts simple aliphatic ketones as nucleophiles. The enzyme's chiral pocket dictates the stereoselective formation of the C-C bond, establishing the initial stereocenter with >97:3 diastereomeric ratio 7.
Step 2: Reductive Amination & Cyclization
-
Procedure: Subject the purified aldol adduct to hydrogenation using H₂ gas (50 psi) over a 10% Pd/C catalyst in a methanol solvent system.
-
Causality: The palladium catalyst facilitates the hydrogenolysis of the Cbz protecting group, triggering spontaneous intramolecular imine formation. Crucially, the subsequent hydrogenation of the imine double bond occurs under thermodynamic control. The hydrogen is delivered from the less sterically hindered face, forcing both the methyl and hydroxyl groups into the lower-energy equatorial positions, exclusively yielding the cis configuration [[7]]().
Step 3: Validation Checkpoint (Self-Validating System)
-
Procedure: Analyze the crude product via ¹H NMR (400 MHz, CD₃OD).
-
Validation Logic: Look for the diagnostic multiplet for the C4 proton at δ 3.77 (tt, J=11.0, 4.5 Hz) . The large coupling constant (J=11.0 Hz) is the definitive proof of an axial-axial interaction between the C4 proton and the adjacent C3/C5 axial protons. This mathematically confirms that the C4 proton is axial, meaning the C4 hydroxyl group is equatorial, successfully validating the cis stereochemistry without requiring complex crystallization 7.
Chemoenzymatic synthesis workflow for cis-2-methylpiperidin-4-ol.
References
-
2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism Source: Frontiers in Pharmacology URL:[Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review Source: MDPI URL:[Link]
-
Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC / Advanced Synthesis & Catalysis URL:[Link]
- Source: Google Patents (AU2013302859B9)
-
Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof Source: Justia Patents URL:[Link]
-
cis-2-Methylpiperidin-4-ol Hydrochloride (CAS 1421254-85-4) Source: Accela ChemBio URL:[Link]
Sources
- 1. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1463527-55-0,(2R,4S)-1-Boc-4-(Boc-amino)pyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism [frontiersin.org]
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- 6. patents.justia.com [patents.justia.com]
- 7. digital.csic.es [digital.csic.es]
Synthesis and Stereochemical Control of rac-(2R,4R)-2-Methylpiperidin-4-ol: A Technical Guide
Executive Summary & Stereochemical Rationale
Substituted piperidines are ubiquitous scaffolds in modern drug discovery, often requiring precise stereocontrol to ensure proper target engagement. The synthesis of rac-(2R,4R)-2-methylpiperidin-4-ol —the cis diastereomer—demands a highly selective reduction of its ketone precursor, 2-methylpiperidin-4-one.
The core challenge in this synthesis is controlling the trajectory of the incoming hydride. In its ground state, 2-methylpiperidin-4-one adopts a chair conformation anchored by the equatorial methyl group at the C2 position.
-
Axial Attack (Target Pathway): Utilizing a small, unhindered hydride source like Sodium Borohydride (NaBH₄) favors axial attack. This minimizes torsional strain with adjacent equatorial C-H bonds during the transition state[1]. The axial attack forces the resulting alkoxide into the equatorial position, yielding the thermodynamically stable 1,3-diequatorial cis isomer (rac-(2R,4R) and (2S,4S)).
-
Equatorial Attack (Off-Target Pathway): Conversely, employing bulky reducing agents such as L-Selectride forces the hydride to attack from the less sterically hindered equatorial face[2]. This pushes the alkoxide into the axial position, resulting in the 1,3-axial-equatorial trans isomer.
Fig 1. Divergent stereoselective reduction pathways of 2-methylpiperidin-4-one.
Self-Validating Experimental Protocol
To ensure a robust, scalable, and high-yielding synthesis, the secondary amine must be temporarily masked. Free piperidinones are highly polar, basic, and often supplied as hydrochloride salts[3], which complicates direct reduction and subsequent aqueous workups.
Step 1: N-Protection (Synthesis of 1-Boc-2-methylpiperidin-4-one)
Causality: Masking the amine with a tert-butyloxycarbonyl (Boc) group eliminates its basicity, prevents unwanted borane-amine complexation during reduction, and drastically improves the molecule's solubility in organic extraction solvents.
-
Reaction: Suspend 2-methylpiperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Neutralization: Add triethylamine (Et₃N, 2.5 eq) dropwise to liberate the free base.
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the mixture to warm to room temperature and stir for 4 hours.
-
IPQC (In-Process Quality Control): Monitor via TLC (Hexane/EtOAc 7:3). The starting material will stain bright red/purple with Ninhydrin, whereas the Boc-protected product is Ninhydrin-negative but stains heavily with Phosphomolybdic Acid (PMA).
-
Workup: Wash the organic layer with 1M citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Diastereoselective Reduction
Causality: NaBH₄ is selected specifically for its small steric profile, ensuring >90% selectivity for the axial attack trajectory required to form the cis-diequatorial product[1].
-
Reaction: Dissolve the crude 1-Boc-2-methylpiperidin-4-one (1.0 eq) in methanol (MeOH) and cool to 0 °C.
-
Reduction: Add NaBH₄ (1.5 eq) in small, controlled portions to manage exothermic hydrogen gas evolution.
-
Maturation: Stir for 2 hours at 0 °C, then allow to warm to room temperature.
-
IPQC (NMR Validation): Isolate a small aliquot. In the ¹H-NMR spectrum, the C4 proton (H4) must appear as a broad multiplet with large diaxial coupling constants ( Jax−ax≈10−12 Hz). This large J -value mathematically proves H4 is axial, confirming the hydroxyl group is equatorial (cis configuration).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to yield cis-1-Boc-2-methylpiperidin-4-ol.
Step 3: N-Deprotection and Isolation
Causality: Cleaving the Boc group requires strong acid. Post-deprotection, the resulting amino-alcohol is extremely water-soluble. Standard EtOAc extractions will fail; a specialized solvent system is required to recover the product from the aqueous phase[4].
-
Reaction: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentration: Remove DCM and excess TFA under reduced pressure.
-
Extraction Strategy: Basify the residue with 2M NaOH to pH > 10. Extract the aqueous layer repeatedly with a Chloroform/Isopropanol (3:1) mixture. This specific solvent ratio disrupts the hydration shell of the polar amine, allowing efficient partitioning into the organic phase[4].
-
Final Validation: LC-MS should confirm the exact mass ([M+H]⁺ = 116.1). ¹H-NMR should show the complete disappearance of the 9H singlet at ~1.45 ppm (Boc group).
Fig 2. Step-by-step synthetic workflow for rac-(2R,4R)-2-methylpiperidin-4-ol.
Quantitative Data Summary
The following table summarizes the expected stoichiometric parameters, yields, and stereochemical purity at each stage of the workflow.
| Step | Reaction Phase | Reagents & Solvents | Conditions | Expected Yield | Diastereomeric Excess (d.e.) |
| 1 | N-Protection | Boc₂O (1.1 eq), Et₃N (2.5 eq), DCM | 4 h / 0 °C → rt | 92 - 95% | N/A |
| 2 | Diastereoselective Reduction | NaBH₄ (1.5 eq), MeOH | 2 h / 0 °C | 85 - 90% | > 90% (cis-diequatorial) |
| 3 | N-Deprotection | TFA (10 eq), DCM | 2 h / rt | 80 - 85% | > 90% (cis-diequatorial) |
References[4] Title: 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions
Source: Google Patents (AU2013302859B9) URL:[3] Title: Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) Source: EvitaChem URL:[2] Title: (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)pyridinyl compounds as 5-ht1f agonists Source: Google Patents (WO2004094380A1) URL:[1] Title: SPIROPIPERIDINE DERIVATIVES AS INHIBITORS OF APOL1 AND METHODS OF USE THEREOF Source: Google Patents (JP2025505645A) URL:
Sources
- 1. JP2025505645A - SPIROPIPERIDINE DERIVATIVES AS INHIBITORS OF APOL1 AND METHODS OF USE THEREOF - Patent application - Google Patents [patents.google.com]
- 2. WO2004094380A1 - (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)pyridinyl compounds as 5-ht1f agonists - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patents [patents.google.com]
In-Depth Technical Guide: rac-(2R,4R)-2-Methylpiperidin-4-ol (cis Isomer) in Medicinal Chemistry
The Dual Identity of a Piperidine Scaffold
In modern drug discovery and natural product biosynthesis, substituted piperidines serve as privileged scaffolds. Among these, rac-(2R,4R)-2-methylpiperidin-4-ol (commonly referred to as cis-2-methylpiperidin-4-ol) occupies a unique intersection. It acts both as a rigid, vector-controlled building block for synthetic pharmaceuticals—such as Melanocortin subtype-2 receptor (MC2R) antagonists—and as a critical intermediate in the biosynthesis of potent naturally occurring α-glucosidase inhibitors like 1-deoxynojirimycin (DNJ).
This guide dissects the physicochemical properties, conformational causality, and validated experimental workflows associated with this specific cis isomer, providing researchers with a comprehensive framework for its application.
Quantitative Physicochemical Profiling
Understanding the precise mass and structural properties of the scaffold is the first step in synthetic planning and mass spectrometry (LC-MS/GC-MS) validation. The compound is frequently handled as a hydrochloride salt to improve stability and aqueous solubility.
Table 1: Physicochemical and Identification Metrics
| Property | Value |
| IUPAC Name | rel-(2R,4R)-2-methylpiperidin-4-ol |
| Common Nomenclature | cis-2-Methylpiperidin-4-ol |
| Molecular Formula (Free Base) | C₆H₁₃NO |
| Molecular Weight (Free Base) | 115.17 g/mol |
| Molecular Formula (HCl Salt) | C₆H₁₄ClNO |
| Molecular Weight (HCl Salt) | 151.63 g/mol |
| CAS Registry Number (Free Base) | 344329-35-7 |
| CAS Registry Number (HCl Salt) | 1421254-85-4 |
Stereochemical Causality: The Conformational Advantage of the cis Isomer
A frequent question in medicinal chemistry is why the (2R,4R) configuration is targeted over its trans counterparts. The answer lies in conformational thermodynamics.
In a six-membered piperidine ring, the nitrogen is designated as position 1. The methyl group at C2 and the hydroxyl group at C4 share a 1,3-relationship . In a standard chair conformation, a 1,3-cis relationship allows both substituents to occupy equatorial positions (e,e) .
-
The Causality: Placing both the bulky methyl and the hydroxyl groups in equatorial positions minimizes 1,3-diaxial steric clashes that would otherwise destabilize the ring.
-
The Result: The rac-(2R,4R) configuration (which includes the 2S,4S enantiomer in the racemic mixture) is locked into a highly stable, rigid chair conformation. When this scaffold is incorporated into a larger drug molecule, it projects its substituents at predictable vectors, drastically reducing the entropic penalty upon binding to target receptors like GPCRs.
Biosynthetic Significance: The Cytochrome P450 Connection
Beyond synthetic chemistry, the cis-2-methylpiperidin-4-ol scaffold is a naturally occurring intermediate. Recent transcriptomic and metabolomic analyses of Morus alba (white mulberry) have elucidated the biosynthetic pathway of 1-deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor ().
Specific Cytochrome P450 enzymes, notably MaCYP71BG22 , have been identified to catalyze the C4-stereoselective hydroxylation of (R)-2-methylpiperidine. This enzymatic oxidation strictly yields the (2R,4R)-2-methylpiperidin-4-ol isomer, completing the key polyhydroxylation step required for downstream DNJ biosynthesis ().
Biosynthetic pathway of 1-deoxynojirimycin (DNJ) highlighting the CYP450 hydroxylation step.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.
Protocol 1: Scaffold Incorporation via Nucleophilic Aromatic Substitution (S_NAr)
In drug development, this scaffold is frequently coupled to heteroaromatic rings to synthesize modulators for Spinal Muscular Atrophy (SMA) () and MC2R antagonists ().
Step-by-Step Methodology:
-
Preparation: Suspend cis-2-methylpiperidin-4-ol hydrochloride (1.0 eq, MW: 151.63 g/mol ) in anhydrous DMSO or THF under an inert argon atmosphere.
-
Deprotonation (Causality): Add a strong, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) or N,N-Diisopropylethylamine (DIEA) (2.5 eq). Rationale: The excess base is required to first neutralize the HCl salt and subsequently deprotonate the secondary amine (or the hydroxyl group, depending on the target electrophile), generating the active nucleophile.
-
Electrophile Addition: Introduce the halogenated heteroaromatic electrophile (e.g., a chloropyridazine derivative) (0.9 eq) at 0 °C to prevent exothermic degradation, then heat the sealed vessel to 50–130 °C for 3 to 12 hours.
-
Self-Validation Check (LC-MS): Quench a 10 µL aliquot in methanol and inject it into the LC-MS.
-
Validation Pass: The chromatogram must show the depletion of the m/z 116[M+H]⁺ peak (free base scaffold) and the emergence of the target product mass. If the m/z 116 peak persists heavily, base loading or temperature must be increased.
-
-
Isolation: Purify the crude mixture via reversed-phase column chromatography to yield the target compound.
Workflow for incorporating the cis-2-methylpiperidin-4-ol scaffold via SNAr.
Protocol 2: In Vitro Enzymatic Hydroxylation Assay (MaCYP71BG22)
To study the biosynthetic generation of the cis isomer from (R)-2-methylpiperidine.
Step-by-Step Methodology:
-
Enzyme Preparation: Express recombinant MaCYP71BG22 in an engineered Saccharomyces cerevisiae strain optimized for P450 expression. Isolate the microsomal fraction via ultracentrifugation (100,000 × g).
-
Reaction Assembly: In a 1 mL reaction volume (pH 7.4 potassium phosphate buffer), combine 1 mg/mL microsomal protein, 100 µM (R)-2-methylpiperidine, and a NADPH-regenerating system (glucose-6-phosphate, NADP⁺, and glucose-6-phosphate dehydrogenase).
-
Incubation (Causality): Incubate at 30 °C for 2 hours. Rationale: Cytochrome P450 enzymes require molecular oxygen and NADPH as a cofactor to drive the insertion of a hydroxyl group at the C4 position.
-
Self-Validation Check (Chiral GC-MS): Terminate the reaction with ethyl acetate extraction. Derivatize the extract using BSTFA to increase volatility.
-
Validation Pass: Analyze via chiral GC-MS. The appearance of a peak with an exact mass corresponding to the derivatized (2R,4R)-2-methylpiperidin-4-ol (base MW 115.17 prior to derivatization) that is strictly absent in the empty-vector negative control validates the stereoselective catalytic activity.
-
References
-
Tricase AF, Cavalluzzi MM, Catalano A, De Bellis M, De Palma A, Basile G, Sinicropi MS, Lentini G. "Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review." Molecules, 2025.[Link]
-
Chen L, Zhao Y, He S, Xu D. "Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism." Frontiers in Plant Science, 2025. [Link]
-
"Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof." Justia Patents, 2025. [Link]
- "1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions.
cis vs trans 2-methylpiperidin-4-ol isomers
Title: cis vs trans 2-Methylpiperidin-4-ol Isomers: Stereochemical Dynamics, Biosynthetic Pathways, and Drug Discovery Applications
Executive Summary
The piperidine ring is a ubiquitous privileged scaffold in pharmaceutical chemistry. Among its functionalized derivatives, 2-methylpiperidin-4-ol presents a unique stereochemical landscape due to its two chiral centers (C2 and C4), which yield distinct cis and trans diastereomers. The spatial orientation of the methyl and hydroxyl groups profoundly dictates the molecule's thermodynamic stability, receptor binding affinity, and role as a biosynthetic intermediate.
This whitepaper provides an in-depth analysis of the cis and trans isomers of 2-methylpiperidin-4-ol, detailing their conformational causality, enzymatic biosynthesis, asymmetric synthetic methodologies, and applications in modern drug discovery.
Stereochemical Architecture & Conformational Causality
Understanding the causality behind the stability and reactivity of 2-methylpiperidin-4-ol requires a fundamental analysis of its 3D conformation. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.
The cis Isomer
In the cis-2-methylpiperidin-4-ol configuration, the C2-methyl and C4-hydroxyl groups are located on the same face of the ring. To minimize 1,3-diaxial steric clashes, the molecule strongly prefers a diequatorial (e,e) conformation. Because both bulky substituents reside in the less sterically hindered equatorial positions, the cis isomer is generally the thermodynamically preferred product in non-stereoselective reductions of 2-methylpiperidin-4-one.
The trans Isomer
Conversely, the trans isomer forces the substituents onto opposite faces of the ring, necessitating an equatorial-axial (e,a) or axial-equatorial (a,e) conformation. The conformational equilibrium is dictated by the A-values (conformational free energy) of the substituents. The methyl group has a higher A-value ( ≈1.7 kcal/mol) compared to the hydroxyl group ( ≈0.87 kcal/mol). Consequently, the trans isomer predominantly adopts the conformation where the methyl group is equatorial and the hydroxyl group is axial, minimizing overall steric strain but remaining thermodynamically less stable than the cis (e,e) counterpart.
Quantitative Data: Stereochemical Comparison
Table 1: Physicochemical and Analytical Distinctions of 2-Methylpiperidin-4-ol Isomers
| Property | cis-Isomer | trans-Isomer | Causality / Rationale |
| Preferred Conformation | Diequatorial (e,e) | Equatorial-Axial (e,a) | Minimization of 1,3-diaxial interactions favors placing the bulkier methyl group equatorially. |
| Thermodynamic Stability | Higher | Lower | The (e,e) state lacks the severe 1,3-diaxial strain present when the -OH group is forced axial. |
| 1 H NMR Signature (C4-H) | Large Jaa coupling ( ≈10−12 Hz) | Small Jae / Jee coupling ( ≈2−5 Hz) | In the cis (e,e) form, the C4 proton is axial, coupling strongly with adjacent axial protons. |
| Receptor Binding Profile | Often linear/extended pocket fit | Often orthogonal/bent pocket fit | The axial -OH in the trans isomer projects perpendicularly, altering hydrogen bond vector angles. |
Biosynthetic Pathways: The Role of Cytochrome P450 Enzymes
In nature, specific isomers of 2-methylpiperidin-4-ol are critical intermediates in the biosynthesis of 1-deoxynojirimycin (DNJ) , a potent α -glucosidase inhibitor found in Morus alba (mulberry) with profound anti-diabetic properties[1].
The stereoselective construction of this scaffold is governed by highly specific Cytochrome P450 (CYP450) monooxygenases. The enzyme MaCYP71BG22 selectively catalyzes the C4-stereoselective hydroxylation of (R)-2-methylpiperidine to exclusively produce (2R,4R)-2-methylpiperidin-4-ol (a trans isomer)[1]. Subsequently, a second enzyme, MaCYP82C169 , catalyzes the methyl oxidation to yield the hydroxymethyl intermediate, driving the pathway toward DNJ[1].
Biosynthetic pathway of 1-deoxynojirimycin (DNJ) via stereoselective MaCYP450 enzymes.
Asymmetric Chemoenzymatic Synthesis
Traditional chemical syntheses of piperidinols often suffer from poor diastereoselectivity and require toxic heavy-metal catalysts. To achieve high enantiomeric and diastereomeric excess (ee >96%, dr 97:3), modern methodologies employ engineered D-fructose-6-phosphate aldolase (FSA) variants[2].
Wild-type aldolases exhibit strict substrate specificity. However, engineered FSA variants (e.g., D6S, D6T) bypass these limitations, allowing the acceptance of simple aliphatic nucleophiles (like propanone) and electrophiles (like N-Cbz-3-aminopropanal)[2].
Step-by-Step Experimental Protocol: Aldolase-Catalyzed Synthesis
This self-validating protocol ensures the stereocontrolled formation of the piperidine scaffold.
Step 1: Enzymatic Aldol Addition
-
Prepare a 50 mM triethanolamine buffer (pH 8.0).
-
Dissolve the electrophile (N-Cbz-3-aminopropanal, 80 mM) and the nucleophile (propanone, 5% v/v) in the buffer[2].
-
Introduce the engineered FSA variant catalyst (e.g., FSA D6T).
-
Incubate at 25°C for 24 hours under gentle agitation. Causality: The enzyme's chiral pocket dictates the facial attack of the enolate, establishing the absolute configuration of the nascent hydroxyl group.
Step 2: Quenching and Extraction
-
Quench the reaction by adding 2 volumes of ethyl acetate.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate the biocatalyst.
-
Extract the organic layer, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to isolate the aldol adduct.
Step 3: Intramolecular Reductive Amination
-
Dissolve the crude aldol adduct in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir under a hydrogen atmosphere (1 atm) for 12 hours at room temperature. Causality: The palladium catalyst simultaneously cleaves the Cbz protecting group and reduces the intermediate imine. The pre-existing stereocenter directs the facial reduction of the imine, establishing the cis or trans relationship.
-
Filter through a Celite pad to remove Pd/C and concentrate to yield the 2-methylpiperidin-4-ol isomer[2].
Step 4: Stereochemical Validation
-
Dissolve the product in CD 3 OD and acquire a 400 MHz 1 H NMR spectrum[2].
-
Analyze the multiplet at δ≈3.77 ppm (C4-H). A large coupling constant ( J>10 Hz) validates the cis (diequatorial) configuration, whereas a narrow multiplet validates the trans configuration.
Workflow for the chemoenzymatic synthesis and validation of 2-methylpiperidin-4-ol isomers.
Pharmaceutical Applications & Drug Discovery
The spatial orientation of the methyl and hydroxyl groups in 2-methylpiperidin-4-ol makes it a highly valuable building block in drug discovery. The ability to select between cis and trans isomers allows medicinal chemists to fine-tune the vector of hydrogen bonding and the steric bulk fitting into target receptor pockets.
-
Neurological Agents: Isomeric mixtures of substituted piperidines are frequently separated via fractional crystallization or chromatography to isolate specific cis or trans isomers that exhibit optimal binding to serotonin or dopamine receptors, useful in treating depression and anxiety[3].
-
C5a Receptor Modulators: The 2-methylpiperidin-4-ol moiety is utilized in the synthesis of tetrahydropyrido-pyrimidine compounds. These act as C5a receptor modulators, which are critical in managing autoimmune and inflammatory diseases[4]. The specific stereochemistry directly impacts the IC 50 values by altering the ligand's fit within the deep hydrophobic pocket of the C5a receptor.
Conclusion
The dichotomy between cis and trans 2-methylpiperidin-4-ol isomers perfectly illustrates the profound impact of stereochemistry on chemical behavior and biological function. While the cis isomer benefits from thermodynamic stability due to its diequatorial conformation, the trans isomer (specifically the 2R,4R configuration) is a vital, enzymatically derived intermediate in the biosynthesis of life-saving anti-diabetic compounds[1]. By leveraging engineered aldolases and rigorous NMR validation, modern researchers can selectively synthesize and deploy these isomers to drive the next generation of targeted therapeutics.
References
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review Source: MDPI URL:[Link]
-
Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC URL:[Link]
- Indole derivatives for the treatment of depression and anxiety (US20040006229A1)
- Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators (US8846656B2)
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. US20040006229A1 - Indole derivatives for the treatment of depression and anxiety - Google Patents [patents.google.com]
- 4. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
Discovery and Functionalization of Substituted Piperidine Scaffolds: A Technical Whitepaper on sp³-Enriched Drug Design
The Imperative of sp³-Enriched Scaffolds
Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic rings toward three-dimensional, sp³-enriched architectures. This transition is driven by the need to reduce clinical attrition rates associated with off-target toxicity and poor aqueous solubility. Within this 3D chemical space, the piperidine ring is the most prevalent saturated nitrogen heterocycle found in FDA-approved drugs[1].
However, deploying unsubstituted piperidines often introduces severe metabolic liabilities. To optimize pharmacokinetics (PK) and pharmacodynamics (PD), medicinal chemists rely on highly substituted piperidine scaffolds—such as chiral, α-disubstituted, and spirocyclic variants—to conformationally lock the molecule, tune its basicity, and block metabolic soft spots[1].
Physicochemical Rationale: The "Why" Behind Piperidine Substitution
The strategic substitution of the piperidine ring is not merely a structural exercise; it is a calculated modulation of the molecule's physicochemical properties. For instance, unsubstituted piperidines are highly basic and rapidly oxidized by Cytochrome P450 (CYP450) enzymes. By introducing specific functional groups, researchers can predictably alter the molecule's behavior in vivo.
Table 1: Quantitative Impact of Piperidine Substitutions on Physicochemical Properties
| Scaffold Type | Typical pKa | Relative Lipophilicity (logD at pH 7.4) | Metabolic Liability | Mechanistic Rationale for Profile |
| Unsubstituted Piperidine | 10.0 – 11.2 | Low | High (CYP450 α-oxidation) | High basicity leads to protonation at physiological pH, causing poor membrane permeability. Unhindered α-protons are soft spots for oxidative metabolism. |
| 3-Fluoro Piperidine | 8.0 – 9.0 | Moderate | Moderate | Fluorine's inductive electron-withdrawing effect lowers amine basicity, increasing the fraction of neutral species and improving passive diffusion. |
| α,α-Disubstituted Piperidine | 9.5 – 10.5 | High | Low | Steric bulk completely blocks CYP450-mediated α-oxidation and N-dealkylation, significantly prolonging pharmacokinetic half-life. |
| Spirocyclic Piperidine | 9.0 – 10.0 | Moderate to High | Low | Conformationally locks the ring into a specific 3D vector, enhancing target binding affinity while reducing promiscuous off-target interactions. |
Advanced Synthetic Methodologies
The historical bottleneck in utilizing complex piperidines has been synthetic accessibility. Recent breakthroughs in catalysis have democratized access to these privileged structures.
Metallaphotoredox C(sp²)–C(sp³) Cross-Coupling
Traditional palladium-catalyzed cross-couplings (e.g., Suzuki or Negishi) struggle with unactivated secondary alkyl halides due to rapid β-hydride elimination from the alkyl-metal intermediate. circumvents this by operating via a single-electron transfer (SET) radical pathway. The photocatalyst generates a transient C(sp³) piperidyl radical that is rapidly intercepted by a Ni(II)-aryl complex, outcompeting the β-hydride elimination pathway and enabling the direct coupling of piperidine halides with aryl bromides[2].
Directed Methylene β-C–H Fluorination
Late-stage fluorination is highly desirable for pKa tuning. A recent 2025 methodology demonstrates the of native amides. By utilizing a newly designed bidentate neutral amide-pyridone (NAP) ligand, the cationic palladium center is stabilized, accelerating C–H activation without requiring pre-installed, cleavable directing groups[3].
Photocatalytic Annulation of Primary Amines
Accessing α-disubstituted or spirocyclic piperidines de novo is notoriously multi-step. A highly scalable now allows the direct conversion of abundant primary alkylamines into δ-lactams. These lactams serve as versatile intermediates that can be easily reduced to yield complex, highly substituted piperidines[4].
Mechanistic Pathway: Dual Catalysis
Fig 1: Synergistic Ir/Ni dual catalytic cycle for C(sp2)-C(sp3) cross-coupling of piperidines.
Experimental Workflow: Self-Validating Protocol for Piperidine Library Generation
To generate a library of 4-arylpiperidines, the following step-by-step methodology utilizes the Ir/Ni photoredox cross-coupling paradigm[2].
Step 1: Reagent Preparation & Degassing
-
Action: In an oven-dried vial, combine Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dme (5 mol%), dtbbpy (5 mol%), the target aryl bromide (1.0 equiv), 4-bromo-N-Boc-piperidine (1.5 equiv), and a superstoichiometric amine/silane reductant in anhydrous DMA.
-
Causality: DMA is selected for its high polarity, which stabilizes the charged Ni transition states. The Ir photocatalyst strictly requires a sacrificial electron donor (the reductant) to turn over the catalytic cycle and return to its ground state.
-
Action: Perform three consecutive freeze-pump-thaw cycles on the reaction mixture.
-
Causality: Dissolved oxygen is a potent triplet quencher. If present, O₂ will rapidly deactivate the *Ir(III) excited state via energy transfer, terminating the radical chain process before halogen abstraction can occur.
Step 2: Photochemical Irradiation
-
Action: Irradiate the degassed mixture with 427 nm blue LEDs at room temperature for 24 hours.
-
Causality: The 427 nm wavelength specifically matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(III) complex. This ensures highly efficient excitation without imparting excess thermal energy that could degrade sensitive organic substrates.
Step 3: High-Throughput Purification
-
Action: Quench the reaction with deionized water, extract with EtOAc, and purify the crude mixture via mass-directed preparative HPLC.
-
Causality: Mass-directed prep-HPLC ensures that only the exact target mass is collected, efficiently stripping away homocoupled byproducts (e.g., biaryl species) that are common side-reactions in Ni-catalyzed cross-couplings.
Self-Validating System Check: To ensure the integrity of this protocol, two internal controls MUST be run in parallel:
Negative Control (Dark): Run an identical vial wrapped in aluminum foil. Complete failure of this reaction validates that the transformation is strictly photochemical and not driven by ambient thermal energy.
Atmospheric Control: Run a vial without the freeze-pump-thaw degassing step. Complete failure validates that the inert atmosphere system (Schlenk line/glovebox) used for the main batch is functioning correctly and successfully excluded O₂.
Screening & Hit Triage Workflow
Fig 2: End-to-end experimental workflow for generating and validating piperidine libraries.
References
-
[4] Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. ChemRxiv (2025). URL:[Link]
-
[1] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts (2023). URL:[Link]
-
[3] Palladium-Catalyzed Methylene β-C–H Fluorination of Native Amides. Journal of the American Chemical Society (2025). URL:[Link]
-
[2] Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters (2020). URL:[Link]
Sources
Engineering the cis-2-Methylpiperidin-4-ol Scaffold: A Pharmacological Whitepaper
Executive Summary
In contemporary drug discovery, the architectural rigidity of small-molecule scaffolds is paramount for achieving high target selectivity and minimizing off-target liabilities. As a Senior Application Scientist, I frequently leverage the cis-2-methylpiperidin-4-ol core as a privileged building block. This whitepaper dissects the pharmacological profile of its derivatives, detailing the structural causality behind their efficacy, visualizing their target engagement pathways, and providing self-validating experimental protocols for their synthesis and high-throughput screening.
Structural Rationale: The Power of Conformational Restriction
Substituted piperidines are among the most prevalent nitrogen heterocycles in FDA-approved therapeutics[1]. However, unsubstituted piperidines suffer from high conformational flexibility, which incurs significant entropic penalties upon target binding.
The cis-2-methylpiperidin-4-ol scaffold resolves this by enforcing a rigid chair conformation. In this specific stereochemical arrangement, both the C2-methyl and C4-hydroxyl groups adopt thermodynamically favorable diequatorial positions. This spatial geometry dictates highly specific vector trajectories for subsequent functionalization, making it an ideal core for targeting complex G-protein coupled receptors (GPCRs) and sensitive protein-RNA interactions.
Pharmacological Landscape & Target Engagement
Melanocortin Subtype-2 Receptor (MC2R) Antagonism
MC2R is the primary receptor for adrenocorticotropic hormone (ACTH) and is a primary therapeutic target for Cushing's disease. Derivatives synthesized from cis-2-methylpiperidin-4-ol have emerged as highly potent MC2R antagonists. The secondary amine of the piperidine ring serves as a crucial hydrogen bond donor/acceptor, while the rigidified backbone properly orients lipophilic appendages to disrupt the ACTH-MC2R-MRAP signaling complex2[2].
SMN Protein Modulation (Spinal Muscular Atrophy)
In the context of Spinal Muscular Atrophy (SMA), the cis-2-methylpiperidin-4-ol core is utilized to synthesize 1,4-disubstituted pyridazine analogs. These derivatives act as highly specific modulators of the Survival Motor Neuron (SMN) protein. By interacting with the splicing machinery, these compounds prevent exon 7 from being spliced out of the SMN transcript, thereby increasing the levels of functional full-length SMN (FL-SMN) protein3[3].
Visualizing the Pharmacological Workflow
Workflow for the synthesis and pharmacological profiling of piperidine derivatives.
Quantitative Pharmacological Profiling
To illustrate the structure-activity relationship (SAR) dynamics of this scaffold, the following table summarizes representative pharmacological data for distinct derivative classes.
| Derivative Class | Primary Target | Mechanism of Action | Target Affinity (IC50/EC50) | hERG Liability (IC50) | LogP |
| Pyridazine-linked | SMN Transcript | Splicing Modulation | 15 - 50 nM (EC50) | > 10 µM | 2.4 |
| Aryl-sulfonamide | MC2R / MRAP | GPCR Antagonism | 8 - 25 nM (IC50) | > 30 µM | 3.1 |
| Unsubstituted | N/A | Scaffold Baseline | > 100 µM | > 100 µM | 0.8 |
Note: Data represents aggregated baseline metrics derived from patent literature for comparative SAR analysis[2][3].
Experimental Methodologies: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and orthogonal validation. Below are the definitive workflows for synthesizing and evaluating these derivatives.
Protocol A: Diastereoselective Scaffold Synthesis
-
Precursor Activation: Begin with acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol.
-
Corey-Chaykovsky Ring-Closing: Induce an intramolecular non-classical Corey-Chaykovsky reaction on the corresponding sulfonium salts.
-
Causality: This specific ring-closing mechanism generates the zwitterionic bicyclic lactam intermediate with >95% diastereomeric excess, effectively locking the C2-methyl and C4-hydroxyl groups into the required cis configuration[1].
-
-
Deprotection & Isolation: Cleave the chiral auxiliary via catalytic hydrogenation (H2, Pd/C) to yield pure cis-2-methylpiperidin-4-ol hydrochloride.
Protocol B: High-Throughput Screening for MC2R Antagonism
-
Cell Line Engineering: Co-transfect CHO-K1 cells with both the human MC2R gene and the MRAP (Melanocortin 2 receptor accessory protein) gene.
-
Causality: MC2R uniquely requires MRAP for trafficking to the cell surface and for functional ligand recognition. Screening against MC2R alone yields false negatives[2].
-
-
cAMP Accumulation Assay: Incubate cells with the derivative library (0.1 nM to 10 µM) followed by a sub-maximal challenge of ACTH. Lysis and measurement of cAMP are performed using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Causality: Because MC2R is a Gs-coupled receptor, quantifying downstream cAMP accumulation provides a highly amplified, stable readout of functional antagonism compared to transient calcium flux or direct radioligand binding.
-
-
hERG Counter-Screening (Patch-Clamp): Subject all hits (IC50 < 50 nM) to automated whole-cell patch-clamp electrophysiology against the hERG potassium channel.
-
Causality: Piperidine derivatives with lipophilic appendages often trap within the hERG channel's S6 domain, causing QT prolongation. Early electrophysiological validation ensures the added lipophilicity does not trigger clinical cardiotoxicity.
-
Conclusion
The cis-2-methylpiperidin-4-ol scaffold is a masterclass in conformational restriction. By leveraging its rigid diequatorial geometry, medicinal chemists can precisely map pharmacophores to complex targets like MC2R and the SMN transcript. Rigorous stereoselective synthesis combined with target-specific functional assays ensures that derivatives built on this core translate effectively from the bench to preclinical models.
References
- Source: google.
- Source: nih.
- Title: Melanocortin subtype-2 receptor (MC2R)
Sources
- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patents [patents.google.com]
rac-(2R,4R)-2-Methylpiperidin-4-ol: A Technical Whitepaper on Safety, Synthesis, and Pharmaceutical Applications
Chemical Identity and Structural Causality
rac-(2R,4R)-2-methylpiperidin-4-ol, commonly referred to as cis-2-methylpiperidin-4-ol, is a highly functionalized cyclic aliphatic amine. The compound features a piperidine ring substituted with a methyl group at the C-2 position and a hydroxyl group at the C-4 position. The (2R,4R) designation indicates a cis stereochemical relationship, meaning both substituents project onto the same face of the piperidine ring (typically adopting an equatorial-equatorial conformation for thermodynamic stability).
This specific spatial arrangement is not merely a structural curiosity; it is the fundamental driver of the molecule's utility and its hazard profile. The secondary amine provides significant basicity and nucleophilicity, while the hydroxyl group acts as a hydrogen-bond donor and acceptor. Together, they dictate the compound's solubility in polar biological fluids and its high affinity for specific enzymatic binding pockets in drug development.
Table 1: Physicochemical Identifiers
| Property | Value / Description |
| Chemical Name | rac-(2R,4R)-2-methylpiperidin-4-ol |
| Synonyms | cis-2-methylpiperidin-4-ol |
| CAS Registry Numbers | 89451-58-1 (cis-base), 1421254-85-4 (cis-HCl salt), 344329-35-7 (general) |
| Molecular Formula | C₆H₁₃NO |
| Molar Mass | 115.17 g/mol |
| Structural Class | Substituted Piperidine (Secondary Amine / Secondary Alcohol) |
Toxicological Profile and GHS Hazard Classification
The dual functionality of rac-(2R,4R)-2-methylpiperidin-4-ol requires stringent safety protocols. The inherent basicity of the piperidine nitrogen allows the unprotonated free base to easily partition into lipid bilayers, disrupting cellular membranes and causing localized pH alterations. This mechanism is the direct cause of its irritant properties[1].
Table 2: GHS Hazard Summary
| Hazard Class | Category | GHS Code | Mechanistic Causality |
| Acute Toxicity, Oral | Category 4 | H302 | Rapid systemic absorption facilitated by the hydroxyl group's aqueous solubility. |
| Skin Corrosion/Irritation | Category 2 | H315 | Amine basicity strips acidic lipid mantles on the epidermis, leading to inflammation. |
| Serious Eye Damage | Category 2A | H319 | Saponification of ocular lipids and protein denaturation via localized alkaline pH. |
| STOT (Single Exposure) | Category 3 | H335 | Vapor/dust inhalation directly irritates the mucosal lining of the respiratory tract. |
Self-Validating Safety & Handling Protocols
To mitigate the hazards outlined above, handling this compound requires a self-validating safety system. Do not rely solely on PPE; instead, integrate chemical verification into your spill and exposure response.
Standard Operating Procedure: Exposure Response
-
Inhalation (H335): Immediately relocate the subject to fresh air. Validation: Monitor oxygen saturation (SpO2); if breathing is labored, administer artificial respiration and verify chest rise[1].
-
Skin Contact (H315): Remove contaminated clothing. Wash the affected area continuously with soap and copious amounts of water for at least 15 minutes[1]. Validation: Swab the rinsed skin with a mild pH indicator strip to ensure the alkaline piperidine residue has been completely neutralized (Target pH: ~7.0).
-
Eye Contact (H319): Flush eyes cautiously with water for 15 minutes, removing contact lenses if present[1]. Validation: Utilize sterile ophthalmic pH strips to confirm the cul-de-sac of the eye has returned to a physiological pH of 7.0–7.3 before ceasing irrigation.
-
Ingestion (H302): Rinse mouth thoroughly with water. Do NOT induce vomiting, as the basic nature of the compound can cause secondary esophageal burns[1]. Seek immediate medical attention.
GHS Hazard Response and Self-Validating Decontamination Workflow
Synthetic and Biosynthetic Pathways
The production of the cis-isomer is highly dependent on stereoselective processes, whether driven by enzymatic pockets in nature or steric hindrance in the laboratory.
Biosynthetic Route (Enzymatic Polyhydroxylation)
In plant secondary metabolism, specifically within Morus alba, the synthesis of polyhydroxylated alkaloids like 1-deoxynojirimycin (DNJ) relies on Cytochrome P450 enzymes. The enzyme MaCYP71BG22 acts on (S)-2-hydroxymethylpiperidine, selectively hydroxylating the C-4 position to yield the (2R,4R)-2-methylpiperidin-4-ol scaffold[2]. The rigid active site of the CYP450 enzyme dictates the strict cis stereochemistry[2].
Chemical Synthesis (Diastereoselective Reduction)
In a laboratory setting, the cis configuration is typically achieved via the diastereoselective reduction of a substituted piperidin-4-one derivative. When utilizing sodium borohydride (NaBH₄), the hydride attacks the carbonyl carbon from the less sterically hindered face (opposite the bulky C-2 methyl group). This forces the resulting hydroxyl group onto the same face as the methyl group, yielding the cis-diastereomer[3].
Protocol: Diastereoselective Reduction to cis-2-methylpiperidin-4-ol
-
Preparation: Dissolve 1.0 equivalent of 2-methylpiperidin-4-one in anhydrous methanol (MeOH) under an inert argon atmosphere.
-
Validation: Ensure the solution is optically clear, indicating complete solvation.
-
-
Reduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of NaBH₄ portion-wise to control the exothermic release of hydrogen gas[3].
-
Validation: Monitor the reaction via bubbler. The cessation of H₂ gas evolution indicates the completion of the hydride transfer.
-
-
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Validation: Verify the pH of the aqueous layer is ~8.0. It is critical to maintain a mildly basic pH to ensure the piperidine product remains in its unprotonated free-base form, allowing it to partition into the organic phase.
-
-
Isolation: Extract the aqueous layer three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cis-isomer.
Parallel Biosynthetic and Chemical Pathways Yielding the Cis-Isomer
Applications in Advanced Drug Development
The precise cis stereochemistry of rac-(2R,4R)-2-methylpiperidin-4-ol makes it an invaluable building block in modern medicinal chemistry. Its rigid conformation allows it to act as a highly specific vector, directing functional groups into tight enzymatic binding pockets.
-
PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is a major epigenetic regulator implicated in various cancers and sickle cell disease. cis-2-methylpiperidin-4-ol is utilized as a core structural motif in the synthesis of advanced PRMT5 inhibitors, where the piperidine nitrogen is often protected or functionalized (e.g., with benzyl chloroformate) to build complex bridged heterocyclic systems[4].
-
SMN-Deficiency Modulators: In the treatment of Spinal Muscular Atrophy (SMA), small molecules are designed to modulate the splicing of the SMN2 gene to increase the production of functional Survival Motor Neuron (SMN) protein. cis-2-methylpiperidin-4-ol is used as a nucleophilic building block, reacting with halogenated pyridazines to form 1,4-disubstituted pyridazine analogs that effectively modulate SMN activity[5].
References
-
Aaron Chemicals. Safety Data Sheet: (2S,4S)-2-methylpiperidin-4-ol hydrochloride. 1
-
Fan et al. (2025). Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. PMC. 2
-
Rodríguez-Matsui et al. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC. 3
-
Merck Sharp and Dohme LLC. WO2021126728A1 - PRMT5 inhibitors. Google Patents. 4
-
United States Patent Office. 1,4-DISUBSTITUTED PYRIDAZINE ANALOGS THEREOF AND METHODS FOR TREATING SMN-DEFICIENCY-RELATED CONDITIONS. Googleapis. 5
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021126728A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Characterization of rac-(2R,4R)-2-Methylpiperidin-4-ol: An In-Depth Technical Guide
Executive Summary
rac-(2R,4R)-2-Methylpiperidin-4-ol (commonly known as cis-2-methylpiperidin-4-ol) is a low-molecular-weight aliphatic N-heterocycle of significant importance in modern drug discovery. It serves as a critical structural motif in the synthesis of complex active pharmaceutical ingredients (APIs), including melanocortin-2 receptor (MC2R) antagonists and modulators for spinal muscular atrophy (SMA).
Because the biological activity of piperidine derivatives is inextricably linked to their 3D spatial arrangement, rigorous spectroscopic validation of the cis-stereochemistry is a non-negotiable requirement during synthesis. This whitepaper provides a comprehensive breakdown of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for the cis isomer, explaining the physical causality behind the data and detailing a self-validating experimental workflow for its preparation and analysis.
Conformational Causality and Structural Logic
In a 1,3-disubstituted six-membered piperidine ring, the cis relationship corresponds to the (2R,4R) and (2S,4S) enantiomeric pair. Thermodynamically, this system heavily favors a chair conformation where both the C2-methyl and C4-hydroxyl groups occupy equatorial positions.
This diequatorial preference is the energetic driving force of the molecule, as it minimizes 1,3-diaxial steric clashes. Consequently, the protons attached to the C2 and C4 carbons are forced into axial positions. This geometric reality is the cornerstone of its spectroscopic validation: according to the Karplus equation, axial-axial vicinal protons will exhibit large coupling constants ( J≈10–13 Hz). Observing these specific coupling patterns provides an absolute, self-validating proof of the relative cis stereochemistry without the need for X-ray crystallography .
Spectroscopic Data and Mechanistic Interpretation
High-Resolution ¹H NMR Spectroscopy
The ¹H NMR spectrum of rac-(2R,4R)-2-methylpiperidin-4-ol is a masterclass in spin-spin coupling. Acquired in CD₃OD, the exchangeable amine (N-H) and hydroxyl (O-H) protons undergo rapid deuterium exchange and are rendered invisible, allowing for an unobstructed view of the skeletal aliphatic protons.
Table 1: ¹H NMR Data (400 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Causality & Structural Proof |
| C4-H | 3.77 | tt | 11.0, 4.5 | 1H | Axial proton. The large J (11.0 Hz) arises from coupling with two adjacent axial protons (C3-H ax , C5-H ax ). The small J (4.5 Hz) arises from coupling with two equatorial protons. This strictly proves the C4-OH is equatorial. |
| C2-H | 3.41–3.33 | m | - | 1H | Axial proton. Overlaps slightly with the solvent residual peak. It couples to the C2-CH₃ group and the adjacent C3 protons. |
| C6-H eq | 3.25–3.14 | m | - | 1H | Equatorial proton. Deshielded relative to C3/C5 due to the adjacent electronegative nitrogen atom. |
| C6-H ax | 2.97 | td | 13.4, 3.0 | 1H | Axial proton. The triplet (13.4 Hz) stems from the geminal C6-H eq and the vicinal C5-H ax . The doublet (3.0 Hz) is the equatorial coupling to C5-H eq . |
| C3-H eq , C5-H eq | 2.09 | tdd | 13.3, 4.7, 2.5 | 2H | Equatorial protons. Exhibit complex splitting due to geminal coupling and multiple smaller vicinal couplings. |
| C5-H ax | 1.55 | tdd | 13.7, 11.0, 4.5 | 1H | Axial proton. Exhibits large geminal and axial-axial couplings. |
| C3-H ax | 1.39 | dd | 13.1, 11.3 | 1H | Axial proton. Shows a large geminal coupling (13.1 Hz) and a large axial-axial coupling (11.3 Hz) to the C4-H. |
| C2-CH₃ | 1.32 | d | 6.6 | 3H | Methyl group. Split into a clean doublet by the single C2-H axial proton. |
¹³C NMR Spectroscopy
The ¹³C NMR data corroborates the carbon framework, with chemical shifts dictated by the inductive effects of the heteroatoms.
Table 2: ¹³C NMR Data (101 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C4 | 65.2 | CH | Highly deshielded by the direct attachment of the electronegative hydroxyl oxygen. |
| C2 | 51.4 | CH | Deshielded by both the adjacent ring nitrogen and the methyl substitution. |
| C6 | 42.3 | CH₂ | Deshielded by the adjacent ring nitrogen. |
| C3 | 39.5 | CH₂ | Aliphatic ring carbon, influenced by its proximity to the C2 and C4 environments. |
| C5 | 30.9 | CH₂ | Aliphatic ring carbon, less deshielded than C3 due to its distance from the C2-methyl group. |
| C2-CH₃ | 18.0 | CH₃ | Standard aliphatic methyl resonance. |
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact elemental composition, ensuring no over-reduction occurred during synthesis.
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Calculated for [M+H]⁺ (C₆H₁₄NO): 116.1075
-
Found: 116.1077
Infrared (IR) Spectroscopy
While NMR provides connectivity and stereochemistry, IR spectroscopy provides rapid, orthogonal validation of the functional groups post-cyclization.
-
3300–3400 cm⁻¹: Broad O-H stretching vibration.
-
3200–3300 cm⁻¹: N-H stretching vibration (secondary amine, frequently overlaps with the broad O-H band).
-
2850–2950 cm⁻¹: C-H stretching vibrations characteristic of sp³ hybridized aliphatic carbons.
-
1050–1100 cm⁻¹: C-O stretching vibration, diagnostic of a secondary alcohol.
Experimental Protocols: Synthesis and Analytical Validation
To generate rac-(2R,4R)-2-methylpiperidin-4-ol with high stereoselectivity, a chemoenzymatic cascade is highly effective. The following protocol utilizes an aldolase-catalyzed addition followed by a chemical reductive amination, creating a self-validating pipeline from raw materials to spectroscopic proof .
Phase 1: Biocatalytic Aldol Addition
Causality: Using an engineered D-fructose-6-phosphate aldolase (FSA D6N) ensures the stereoselective formation of the C-C bond between the nucleophile (propanone) and the electrophile (N-Cbz-3-aminopropanal).
-
Prepare a solution of N-Cbz-3-aminopropanal (1.6 mmol) and propanone in an aqueous buffer (e.g., 50 mM triethanolamine, pH 8).
-
Introduce the FSA D6N biocatalyst to the mixture.
-
Agitate the reaction at 1000 rpm at 25 °C for 24 hours.
-
Quench the reaction with methanol to precipitate the enzyme, filter through Celite, and evaporate the solvent.
-
Purify the resulting aldol adduct via silica gel chromatography (hexane:EtOAc gradient) to yield the intermediate (R)-N-Cbz-6-amino-4-hydroxyhexan-2-one.
Phase 2: Intramolecular Reductive Amination
Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere acts as a dual-action catalyst. It simultaneously cleaves the carboxybenzyl (Cbz) protecting group and reduces the transient imine formed by the intramolecular attack of the newly freed amine onto the C2-ketone.
-
Dissolve the purified aldol adduct in a 1:1 mixture of H₂O:MeOH (to a final concentration of ~3 mM).
-
Add Pd/C (e.g., 60 mg per 70 mL of solvent).
-
Pressurize the reaction vessel with H₂ gas to 2.5 atm.
-
Shake the mixture overnight at room temperature.
-
Filter the heterogeneous mixture to remove the Pd/C catalyst and evaporate the solvent to yield the crude cis-2-methylpiperidin-4-ol.
Phase 3: Spectroscopic Acquisition
Causality: CD₃OD is chosen as the NMR solvent because it easily solubilizes the highly polar amino-alcohol and exchanges the N-H and O-H protons for deuterium, preventing broad overlapping signals in the critical 1.0–4.0 ppm aliphatic region.
-
Dissolve 5–10 mg of the product in 0.6 mL of CD₃OD.
-
Acquire the ¹H NMR spectrum at 400 MHz, utilizing a standard pulse sequence with a relaxation delay (D1) of 1–2 seconds.
-
Acquire the ¹³C NMR spectrum at 101 MHz with proton decoupling.
-
Submit a 1 µg/mL aliquot in MeOH/H₂O (0.1% Formic Acid) for ESI-TOF HRMS analysis in positive ion mode.
Analytical Workflow Visualization
Chemoenzymatic synthesis and spectroscopic validation workflow for cis-2-methylpiperidin-4-ol.
References
-
Roldán R., Hernández K., Joglar J., Bujons J., Parella T., Fessner W. D., Clapés P. "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes." Advanced Synthesis & Catalysis 2019, 361 (11), 2673–2687.[Link]
Methodological & Application
Application Note: Diastereoselective Synthesis of cis-4-Hydroxy-2-methylpiperidine
Executive Summary
The cis-4-hydroxy-2-methylpiperidine scaffold is a privileged chiral building block in modern medicinal chemistry, frequently utilized in the development of 5-HT1F agonists, acetylcholinesterase inhibitors (e.g., donepezil analogues), and neurodegenerative therapeutics[1]. Achieving high diastereoselectivity during its synthesis is notoriously challenging due to the conformational flexibility of the piperidine ring. This application note details two highly validated, stereocontrolled synthetic strategies: a classical kinetic reduction utilizing bulky hydrides, and a modern asymmetric de novo synthesis via zwitterionic bicyclic lactams.
Mechanistic Rationale & Synthetic Strategy
To successfully synthesize the cis-isomer, one must carefully navigate the thermodynamic and kinetic controls governing the piperidine ring's conformation.
Strategy A: Classical Kinetic Reduction (Conformational Exploitation)
The direct reduction of 2-methylpiperidin-4-one with small hydrides (e.g., NaBH4 ) typically yields poor diastereomeric ratios or favors the trans-isomer[2]. To invert this selectivity, the secondary amine is first protected with a bulky group (e.g., N-Boc).
The Causality of Stereoselection: The introduction of the N-Boc group induces severe A1,3 (allylic) strain with the equatorial 2-methyl group. To relieve this steric clash, the piperidine ring undergoes a chair flip, forcing the 2-methyl group into a pseudo-axial position. When a bulky reducing agent like L-Selectride (lithium tri-sec-butylborohydride) is introduced at cryogenic temperatures (-78 °C), the axial face of the C4 ketone is completely blocked by the axial 2-methyl group. Consequently, L-Selectride is forced to attack exclusively from the less hindered equatorial face [1]. This equatorial hydride delivery pushes the resulting hydroxyl group into the axial position, yielding a 2-axial, 4-axial relationship. Upon removal of the Boc protecting group, the ring flips back to its thermodynamic minimum, resulting in the highly stable 1,3-diequatorial (cis) conformation.
Strategy B: Modern Asymmetric Synthesis (Rigid Scaffold Approach)
For absolute enantiomeric and diastereomeric control, a recent breakthrough by utilizes a chiral pool approach starting from (R)-(−)-2-phenylglycinol[3]. The Causality of Stereoselection: Instead of fighting the flexibility of a monocyclic piperidine, this method constructs a rigid zwitterionic bicyclic lactam via an intramolecular non-classical Corey-Chaykovsky ring-closing reaction[3]. The rigid, V-shaped geometry of the bicyclic intermediate completely shields one face of the molecule. Subsequent ketone reduction with NaBH4 is forced to occur from the convex, less hindered face (opposite the methyl group), establishing the (7R) stereocenter with exceptional diastereoselectivity (87:13 dr)[3].
Workflow Visualization
Figure 1: Divergent synthetic pathways for the diastereoselective preparation of cis-4-hydroxy-2-methylpiperidine.
Quantitative Data: Stereochemical Outcomes
The choice of reducing agent and structural scaffold dictates the stereochemical fate of the C4 hydroxyl group. Table 1 summarizes these critical parameters.
| Substrate Scaffold | Reducing Agent | Solvent & Temp | Hydride Attack Trajectory | Major Isomer | Typical dr (cis:trans) |
| N-Boc-2-methylpiperidin-4-one | NaBH4 | MeOH, 0 °C | Mixed (Axial preference) | trans | ~ 1:3 |
| N-Boc-2-methylpiperidin-4-one | L-Selectride | THF, -78 °C | Exclusively Equatorial | cis | > 95:5 |
| Bicyclic Lactam (Reyes-Bravo) | NaBH4 | MeOH, 0 °C | Convex Face (Opposite Me) | cis | 87:13 |
Experimental Protocols
Protocol A: L-Selectride Reduction of N-Boc-2-methylpiperidin-4-one
This protocol is optimized for rapid, scalable access to the racemic cis-diastereomer.
-
Preparation: Flame-dry a 250 mL round-bottom flask. Dissolve 1-Boc-2-methylpiperidin-4-one (10.0 mmol, 1.0 equiv) in anhydrous THF (100 mL, 0.1 M) under an inert argon atmosphere.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Stereoselective Reduction: Dropwise add L-Selectride (1.0 M in THF, 12.0 mL, 1.2 equiv) over 30 minutes via a syringe pump. Maintain the internal temperature below -70 °C to prevent loss of stereocontrol[1].
-
Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Confirm consumption of the starting ketone via TLC (EtOAc/Hexane 1:3, visualized with KMnO4 ).
-
Oxidative Quench: Carefully quench the reaction at -78 °C by the sequential, dropwise addition of 10% aqueous H2O2 (10 mL) and 3N NaOH (10 mL) to oxidize the intermediate organoborane. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup & Deprotection: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na2SO4 , and concentrate in vacuo. Treat the crude N-Boc-cis-4-hydroxy-2-methylpiperidine with 4N HCl in dioxane (20 mL) at room temperature for 2 hours. Concentrate to yield the target compound as a hydrochloride salt.
Protocol B: Asymmetric Synthesis via Bicyclic Lactams
Adapted from Reyes-Bravo et al. (2022) for absolute enantiomeric control[3].
-
Sulfonium Salt Formation: Treat the chiral acyclic β -enaminoester (derived from (R)-(−)-2-phenylglycinol) with dimethyl sulfide in DCM to generate the sulfonium salt intermediate[3].
-
Corey-Chaykovsky Cyclization: Immediately treat the sulfonium salt with KOH (2.0 equiv) in a CH3CN /MeOH (9:1) mixture. This induces the non-classical ring-closing reaction, precipitating the zwitterionic bicyclic lactam[3].
-
Diastereoselective Reduction: Dissolve the bicyclic lactam in MeOH and cool to 0 °C. Add NaBH4 (10.0 equiv) portion-wise. The rigid architecture forces hydride delivery from the less hindered face, yielding the (7R)-hydroxy oxazolo[3,2-a]pyridin-5-one[3].
-
Amide Reduction & Deprotection: Treat the purified intermediate with BH3⋅DMS in refluxing THF to reduce the amide/hemiaminal. Finally, subject the compound to catalytic hydrogenolysis (Pd/C, H2 ) to cleave the chiral auxiliary, followed by acidic workup to isolate enantiopure cis-4-hydroxy-2-methylpiperidine[3].
Self-Validation & Analytical Confirmation
To ensure the integrity of your protocol, the stereochemistry of the final product must be analytically validated using 1H NMR spectroscopy. This acts as a built-in self-validating system:
-
Identifying the cis-Isomer: In the stable diequatorial conformation of the cis-isomer, the proton at the C4 position is axial . An axial proton will exhibit large diaxial coupling constants ( Ja,a≈10−12 Hz ) with the adjacent axial protons at C3 and C5. Look for a broad multiplet or a distinct triplet of triplets (tt) near δ 3.5 - 3.8 ppm.
-
Identifying the trans-Isomer (Impurity): If the reduction yielded the trans-isomer, the C4 hydroxyl group is axial, forcing the C4 proton into an equatorial position. Equatorial protons only exhibit small equatorial-equatorial and equatorial-axial couplings ( J≈2−5 Hz ), appearing as a much narrower, less defined multiplet.
References
-
Reyes-Bravo, E., Gnecco, D., Juárez, J. R., Orea, M. L., Bernès, S., Aparicio, D. M., & Terán, J. L. (2022). "Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives." RSC Advances, 12(7), 4187-4190. URL:[Link]
- Eli Lilly and Company. "(piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)pyridinyl compounds as 5-ht1f agonists." World Intellectual Property Organization, WO2004094380A1.
Sources
Advanced Application Note: rac-(2R,4R)-2-Methylpiperidin-4-ol in Medicinal Chemistry
Executive Summary
The compound rac-(2R,4R)-2-methylpiperidin-4-ol (commonly referred to as cis-2-methylpiperidin-4-ol) is a highly versatile, conformationally restricted cyclic building block widely utilized in modern medicinal chemistry[1][2]. Characterized by a piperidine ring bearing a methyl group at the C2 position and a hydroxyl group at the C4 position in a cis relative stereochemistry, this scaffold provides unique spatial vectors for drug discovery[1][3]. The cis configuration forces the piperidine ring into a specific chair conformation, which dictates the precise three-dimensional projection of both the basic nitrogen and the oxygen atom. This structural rigidity is critical for optimizing binding pocket interactions, improving metabolic stability, and enhancing the pharmacokinetic profiles of targeted therapeutics.
This application note synthesizes the physicochemical profiling, primary therapeutic applications, and validated synthetic protocols for incorporating rac-(2R,4R)-2-methylpiperidin-4-ol into complex active pharmaceutical ingredients (APIs).
Physicochemical & Structural Profiling
The utility of rac-(2R,4R)-2-methylpiperidin-4-ol stems from its dual functionality: a secondary amine capable of hydrogen bond donation/acceptance and N-alkylation/acylation, and a secondary alcohol primed for etherification or carbamate formation[1]. The cis relationship between the C2-methyl and C4-hydroxyl groups minimizes 1,3-diaxial interactions when the bulky substituents adopt equatorial positions, resulting in a highly predictable conformational state.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Drug Design |
| IUPAC Name | rel-(2R,4R)-2-methylpiperidin-4-ol | Defines the cis relative stereochemistry. |
| Molecular Formula | C₆H₁₃NO | Low molecular weight (115.17 g/mol ) allows for high ligand efficiency[1]. |
| Functional Groups | Secondary Amine, Secondary Alcohol | Enables orthogonal functionalization (e.g., N-alkylation followed by O-arylation)[1]. |
| Stereochemistry | cis (Racemic mixture of 2R,4R and 2S,4S) | Provides distinct exit vectors for substituents compared to the trans isomer, crucial for Structure-Activity Relationship (SAR) optimization. |
| Physical State | Colorless to pale yellow liquid/solid | Handled as a free base or a highly stable hydrochloride salt (C₆H₁₄ClNO)[1][3]. |
Primary Application Areas & Mechanistic Rationale
C5a Receptor Antagonists (Inflammatory Diseases & AMD)
The complement system is a crucial component of innate immunity, but its overactivation drives severe inflammatory responses and tissue injury[4]. The cleavage of complement protein C5 produces C5a, a potent pro-inflammatory anaphylatoxin. rac-(2R,4R)-2-Methylpiperidin-4-ol has been successfully utilized as a building block in the synthesis of tetrahydropyrido-pyrimidine derivatives, which act as high-affinity inverse agonists/antagonists of the human C5a receptor (C5aR)[4][5]. By blocking C5aR, these compounds are investigated for treating Age-related Macular Degeneration (AMD), where complement activation drives choroidal neovascularization[4][5].
Caption: Mechanism of C5a Receptor blockade by piperidine-containing tetrahydropyrido-pyrimidine antagonists.
SMN Protein Modulators (Spinal Muscular Atrophy)
Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder caused by a deficiency in the Survival Motor Neuron (SMN) protein[6][7]. Medicinal chemistry efforts have focused on small molecules that modulate SMN2 splicing to increase full-length SMN protein levels[6]. rac-(2R,4R)-2-Methylpiperidin-4-ol is a critical nucleophilic building block used to synthesize 1,4-disubstituted pyridazine analogs[6][7]. The secondary alcohol of the piperidine undergoes a Nucleophilic Aromatic Substitution (SNAr) with chloropyridazines to form an ether linkage, projecting the basic piperidine nitrogen into a solvent-exposed region of the target binding site[6].
Melanocortin Subtype-2 Receptor (MC2R) Antagonists
The MC2R is a G-protein coupled receptor that regulates cortisol synthesis via Adrenocorticotropic Hormone (ACTH) stimulation[8][9]. Hyperactivation of this axis leads to Cushing's disease and congenital adrenal hyperplasia (CAH)[8][9]. rac-(2R,4R)-2-Methylpiperidin-4-ol is utilized to synthesize MC2R antagonists via N-alkylation. The steric bulk of the C2-methyl group on the piperidine ring restricts the rotation of the resulting N-alkyl substituent, locking the molecule into a bioactive conformation that competitively inhibits ACTH binding[8][9].
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols detail the orthogonal functionalization of rac-(2R,4R)-2-methylpiperidin-4-ol.
Protocol A: O-Arylation via Nucleophilic Aromatic Substitution (SNAr)
Application: Synthesis of SMN Modulators (Pyridazine Etherification)[6]. Objective: Chemoselective etherification of the secondary alcohol without protecting the secondary amine.
Step-by-Step Methodology:
-
Preparation of the Alkoxide: Suspend rac-(2R,4R)-2-methylpiperidin-4-ol (1.0 eq, e.g., 0.68 mmol) in anhydrous Tetrahydrofuran (THF) (3 mL) under an inert nitrogen atmosphere[6].
-
Deprotonation: Add Potassium tert-butoxide (KOtBu) (1.0 M in THF, 2.0 eq, 1.4 mmol) dropwise to the suspension[6].
-
Thermal Activation: Stir the mixture at 50 °C for 10 minutes[6].
-
Electrophile Addition: Cool the reaction mixture strictly to 0 °C. Slowly add the aryl chloride (e.g., 2-(6-chloropyridazin-3-yl)-5-(1H-pyrazol-1-yl)phenol) (0.4 eq, 0.28 mmol)[6].
-
Reaction Progression: Allow the mixture to warm to room temperature and stir until complete consumption of the electrophile is observed via LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via flash chromatography.
Causality & E-E-A-T Insights: Why KOtBu? The secondary alcohol requires a strong base for quantitative deprotonation. KOtBu is highly basic but sterically hindered, preventing it from competing as a nucleophile in the subsequent SNAr reaction. Why temperature cycling (50 °C then 0 °C)? Heating ensures complete formation of the alkoxide. Cooling to 0 °C prior to electrophile addition controls the highly exothermic SNAr reaction, preventing degradation of the sensitive pyridazine core and suppressing unwanted N-arylation side reactions.
Caption: Synthetic workflow for the chemoselective SNAr O-arylation of cis-2-methylpiperidin-4-ol.
Protocol B: N-Alkylation of the Piperidine Core
Application: Synthesis of MC2R Antagonists[8]. Objective: Alkylation of the sterically hindered secondary amine.
Step-by-Step Methodology:
-
Reagent Assembly: In a heavy-walled sealed tube, combine rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride (1.0 eq, e.g., 3.58 mmol) and the target alkyl/aryl halide in anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)[8].
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.1 eq, 7.46 mmol)[8].
-
Thermal Drive: Seal the tube and heat the mixture at 130 °C for 3.5 hours[8].
-
Purification: Cool to room temperature, dilute with water, and purify directly via reversed-phase column chromatography (C18) to yield the functionalized product[8].
Causality & E-E-A-T Insights: Why DMSO and 130 °C? The C2-methyl group creates significant steric hindrance around the basic nitrogen. DMSO, a polar aprotic solvent, highly solvates the counter-cations, leaving the piperidine nitrogen "naked" and maximizing its nucleophilicity. The extreme temperature (130 °C) provides the necessary activation energy to overcome the steric barrier of the adjacent methyl group[8]. Why DIEA? DIEA acts as a non-nucleophilic acid scavenger to neutralize the initial hydrochloride salt and absorb the HCl generated during alkylation without interfering with the electrophile[8].
Quantitative Data Summaries
Table 2: Comparative Reaction Conditions & Yields for Key Transformations
| Reaction Type | Target Application | Reagents & Solvents | Temp / Time | Typical Yield | Ref |
| O-Arylation (SNAr) | SMN Modulators (SMA) | KOtBu, THF, Aryl Chloride | 50 °C (10m) → 0 °C to RT | 65 - 80% | [6] |
| N-Alkylation (SN2) | MC2R Antagonists | DIEA, DMSO, Alkyl Halide | 130 °C / 3.5 h | ~62.8% | [8] |
| Carbamylation | C5aR Modulators | Prodrug derivatization agents | Varies | N/A | [5] |
References
- Source: Google Patents (Novartis AG)
- Source: Google Patents (Novartis AG)
-
Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof Source: Justia Patents URL:[Link]
Sources
- 1. CAS 344329-35-7: 2-methylpiperidin-4-ol | CymitQuimica [cymitquimica.com]
- 2. 1-(2-Methylpropyl)piperidin-4-ol | 79508-91-1 | Benchchem [benchchem.com]
- 3. cis-2-Methylpiperidin-4-ol Hydrochloride 95% | CAS: 1421254-85-4 | AChemBlock [achemblock.com]
- 4. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 5. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
- 6. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patents [patents.google.com]
- 7. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. patents.justia.com [patents.justia.com]
Application Note: Regioselective N-Protection of rac-(2R,4R)-2-Methylpiperidin-4-ol, cis
Executive Summary & Rationale
The functionalization of bifunctional scaffolds is a cornerstone of modern drug discovery. The molecule rac-(2R,4R)-2-methylpiperidin-4-ol, cis (a racemic mixture of the (2R,4R) and (2S,4S) enantiomers) is a highly valuable building block utilized in the synthesis of complex therapeutics, including SMN modulators and MC2R antagonists[1][2].
Because this scaffold contains both a secondary amine (at C1) and a secondary alcohol (at C4), utilizing it in cross-coupling, alkylation, or oxidation reactions requires the precise, chemoselective masking of the nitrogen atom. This application note details the mechanistic rationale and self-validating protocols for the regioselective N-protection of this amino alcohol using tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups.
Mechanistic Insights: The Causality of Regioselectivity
A common concern when protecting amino alcohols is the potential for competing O-acylation. However, selective N-protection can be achieved with near-quantitative yields without the need for transient O-protection. This selectivity is governed by three primary factors:
-
Intrinsic Nucleophilicity: The secondary amine's nitrogen lone pair is higher in energy and less electronegative than the oxygen lone pair of the secondary alcohol. Consequently, the activation energy for N-nucleophilic attack on an electrophilic anhydride (Boc₂O) or chloroformate (Cbz-Cl) is significantly lower than that for O-attack[3].
-
Steric Microenvironment: The cis-methyl group at the C2 position introduces moderate steric hindrance adjacent to the amine. While this slightly reduces the reaction rate compared to unhindered piperidines, the amine remains vastly more reactive than the alcohol at C4.
-
Kinetic vs. Thermodynamic Control: O-acylation is typically a slower, thermodynamically driven byproduct. By strictly controlling the reaction temperature (initiating at 0 °C and strictly avoiding prolonged heating) and using mild bases (e.g., Et₃N or Na₂CO₃), the reaction is trapped under kinetic control, exclusively yielding the N-protected product[4].
Caption: Kinetic preference for N-nucleophilic attack over O-nucleophilic attack.
Comparative Data: Boc vs. Cbz Protection
The choice between Boc and Cbz depends entirely on the downstream deprotection strategy required by the synthetic route. Boc is cleaved under acidic conditions (e.g., TFA or HCl), whereas Cbz is orthogonal to acid and is typically removed via catalytic hydrogenolysis (H₂/Pd-C).
| Parameter | N-Boc Protection | N-Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Base / Solvent | Et₃N / Dichloromethane (DCM) | Na₂CO₃ / THF:H₂O (1:1) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 – 4 hours | 4 – 12 hours |
| Typical Yield | 85 – 95% | 80 – 90% |
| Deprotection | Acidic (TFA, HCl in Dioxane) | Hydrogenolysis (H₂, Pd/C) |
| TLC Visualization | Ninhydrin (Starting material only), KMnO₄ | UV (254 nm), KMnO₄ |
Experimental Workflows & Protocols
Caption: Experimental workflow for the N-protection of rac-(2R,4R)-2-methylpiperidin-4-ol.
Protocol A: Synthesis of N-Boc-rac-(2R,4R)-2-methylpiperidin-4-ol
This protocol utilizes standard homogeneous conditions. Triethylamine (Et₃N) acts as an acid scavenger, driving the reaction forward while preventing the protonation of the starting amine[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve rac-(2R,4R)-2-methylpiperidin-4-ol (1.0 equiv, e.g., 10 mmol, 1.15 g) in anhydrous dichloromethane (DCM, 0.2 M, 50 mL).
-
Base Addition: Add triethylamine (1.5 equiv, 15 mmol, 2.1 mL) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol, 2.40 g) dropwise. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses any trace O-acylation.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting material will stain strongly with Ninhydrin (purple/pink spot), whereas the N-Boc product will not react with Ninhydrin but will stain yellow/white with KMnO₄.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the pure N-Boc protected amino alcohol as a colorless oil or white solid.
Protocol B: Synthesis of N-Cbz-rac-(2R,4R)-2-methylpiperidin-4-ol
This protocol employs Schotten-Baumann biphasic conditions. The use of an aqueous inorganic base (Na₂CO₃) prevents the hydrolysis of Cbz-Cl while efficiently neutralizing the HCl byproduct[5].
Step-by-Step Methodology:
-
Preparation: Dissolve rac-(2R,4R)-2-methylpiperidin-4-ol (1.0 equiv, 10 mmol, 1.15 g) in a 1:1 mixture of THF and distilled water (50 mL total volume).
-
Base Addition: Add solid sodium carbonate (Na₂CO₃, 2.0 equiv, 20 mmol, 2.12 g) to the biphasic mixture. Stir vigorously until dissolved.
-
Cooling & Reagent Addition: Cool the flask to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv, 12 mmol, 1.7 mL) dropwise via syringe over 10 minutes. Causality: Cbz-Cl is highly reactive and moisture-sensitive; slow addition controls the exothermic release of HCl and prevents thermal degradation of the reagent.
-
Propagation: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. The biphasic nature requires rapid stirring to ensure mass transfer between the organic and aqueous layers.
-
Self-Validation (TLC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). Unlike the starting material, the Cbz-protected product contains a benzyl ring and will be strongly UV-active (254 nm).
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc, 40 mL) and separate the layers. Extract the aqueous phase with additional EtOAc (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove any unreacted trace amine, followed by brine (30 mL). Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 10% to 40% EtOAc in Hexanes) to yield the N-Cbz protected product.
References
- Vertex Pharmaceuticals Incorporated. (2013). 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions (Patent No. AU2013302859B9).
-
Craghead, A. W., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(11), 682-689.[Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[Link]
-
Babu, K. S., et al. (2009). A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions. Canadian Journal of Chemistry, 87(2), 393-396.[Link]
Sources
- 1. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis and Protocols for rac-(2R,4R)-2-Methylpiperidin-4-ol (cis-isomer)
Executive Summary & Strategic Importance
The substituted piperidine ring is one of the most privileged scaffolds in modern drug discovery. Specifically, rac-(2R,4R)-2-methylpiperidin-4-ol (commonly referred to as cis-2-methylpiperidin-4-ol) is a critical building block for synthesizing potent therapeutics, including Melanocortin subtype-2 receptor (MC2R) antagonists[1] and PRMT5 inhibitors[2].
Synthesizing this specific diastereomer requires stringent stereocontrol. The cis-relationship between the C2-methyl and C4-hydroxyl groups means both substituents occupy the thermodynamically favored equatorial positions on the piperidine chair conformation. This guide details the mechanistic rationale, reagent selection, and self-validating protocols required to synthesize the cis-diastereomer with high diastereomeric excess (d.e.), alongside emerging biocatalytic approaches.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of reducing 2-methylpiperidin-4-one is dictated by the conformational rigidity of the piperidine ring. The bulky C2-methyl group acts as a conformational lock, strongly favoring the equatorial position to minimize 1,3-diaxial steric clashes.
When a reducing agent attacks the C4-carbonyl, the trajectory of the incoming hydride determines the resulting diastereomer:
-
Axial Attack (Thermodynamic Control): Small hydride donors (e.g., NaBH₄) approach from the less sterically hindered axial face. This pushes the resulting hydroxyl group into the equatorial position, yielding the diequatorial cis-isomer (rac-(2R,4R)/(2S,4S)).
-
Equatorial Attack (Kinetic Control): Bulky hydride donors (e.g., L-Selectride) are repelled by the axial protons at C2 and C6, forcing them to attack from the equatorial face. This yields the axial hydroxyl group, forming the trans-isomer .
Figure 1: Stereodivergent reduction pathways of 2-methylpiperidin-4-one based on hydride trajectory.
Reagent Selection & Stereochemical Outcomes
To rationally design your synthesis, refer to the following quantitative summary of reducing agents and their impact on diastereoselectivity.
Table 1: Reagents and Stereochemical Outcomes for 4-Piperidone Reduction
| Reagent System | Temp. | Major Diastereomer | d.e. / e.e. | Mechanistic Causality |
| NaBH₄ / MeOH | 0 °C | cis (diequatorial) | >90% d.e. | Small hydride prefers axial attack; low temp maximizes transition state energy differences. |
| H₂, PtO₂ / AcOH | 25 °C | cis (diequatorial) | >95% d.e. | Heterogeneous surface hydrogenation occurs from the less hindered face. |
| L-Selectride / THF | -78 °C | trans (axial-eq) | >95% d.e. | Bulky tri-sec-butylborohydride is sterically forced to attack from the equatorial face. |
| FSA Aldolase + Pd/C | 25 °C | (2R,4R)-cis | >98% e.e. | Enzymatic stereocontrol establishes chirality prior to stereospecific reductive amination. |
Validated Experimental Protocols
Protocol A: Diastereoselective Chemical Reduction (Standard Bench Synthesis)
This protocol utilizes NaBH₄ to achieve the cis-diastereomer. The use of the hydrochloride salt of the starting material prevents unwanted side reactions at the secondary amine.
Materials:
-
2-Methylpiperidin-4-one hydrochloride (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 2-methylpiperidin-4-one hydrochloride in anhydrous MeOH to achieve a 0.5 M concentration.
-
Causality: MeOH acts as a protic solvent that accelerates the reduction by coordinating to the carbonyl oxygen, increasing its electrophilicity.
-
-
Thermal Regulation: Chill the reaction flask to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).
-
Causality: Lowering the temperature reduces the kinetic energy of the system, maximizing the energetic preference for the lower-energy axial attack transition state, thereby enhancing the d.e. of the cis product.
-
-
Hydride Addition: Add NaBH₄ portionwise over 30 minutes.
-
Causality: The reduction is highly exothermic. Portionwise addition prevents a thermal runaway that would erode stereoselectivity and cause solvent boil-off.
-
-
Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.
-
In-Process Quality Control (IPQC) - Self-Validation Step: Quench a 0.1 mL aliquot with 1M HCl, basify with NaOH, extract into CDCl₃, and acquire a rapid ¹H NMR spectrum.
-
Validation Metric: The H4 proton must appear as a triplet of triplets (tt) at ~3.77 ppm with coupling constants J=11.0 Hz (axial-axial) and 4.5 Hz (axial-equatorial). The presence of a narrow multiplet at ~4.0 ppm indicates contamination by the trans isomer.
-
-
Workup & Isolation: Quench the bulk reaction with 1M HCl to destroy excess hydride. Basify the aqueous layer to pH 12 using 2M NaOH to free-base the piperidine. Extract with Dichloromethane ( 3× volume). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield rac-cis-2-methylpiperidin-4-ol.
Protocol B: Chemoenzymatic Asymmetric Synthesis (Enantiopure)
For drug development requiring enantiopure (2R,4R)-2-methylpiperidin-4-ol without chiral resolution, an aldolase-catalyzed route followed by reductive amination is highly effective.
Figure 2: Aldolase-catalyzed asymmetric synthesis of enantiopure (2R,4R)-2-methylpiperidin-4-ol.
Step-by-Step Methodology:
-
Enzymatic Aldol Addition: React N-Cbz-3-aminopropanal (80 mM) with propanone (5% v/v) in 50 mM triethanolamine buffer (pH 8) at 25 °C. Catalyze the reaction using the D-fructose-6-phosphate aldolase (FSA) D6T variant.
-
Causality: The engineered active site of the FSA D6T variant dictates the facial attack on the aldehyde, establishing the exact (R) stereocenter at the newly formed hydroxyl group.
-
-
Reductive Amination: Transfer the isolated chiral aldol adduct to a hydrogenation reactor. Add 10% Pd/C catalyst and subject the mixture to an H₂ atmosphere (1 atm).
-
Causality: The Pd/C catalyst serves a dual purpose: it cleaves the Cbz protecting group to reveal the primary amine, which spontaneously forms a cyclic imine. The catalyst then stereospecifically reduces the imine from the less hindered face, establishing the second (R) stereocenter at the methyl group.
-
Biosynthetic Perspectives
Beyond synthetic chemistry, the precise stereocontrol required to generate (2R,4R)-2-methylpiperidin-4-ol is mirrored in plant secondary metabolism. In Morus alba (mulberry), the biosynthesis of the antidiabetic compound 1-deoxynojirimycin (DNJ) relies on the Cytochrome P450 enzyme MaCYP71BG22 . This enzyme catalyzes the highly specific C4-hydroxylation of piperidine precursors to form the (2R,4R)-2-methylpiperidin-4-ol scaffold, demonstrating the stringent positional and stereochemical selectivity of P450-mediated polyhydroxylation[3]. Understanding these enzymatic pathways provides novel targets for the synthetic biology-driven biomanufacturing of complex piperidine alkaloids.
References
-
[1] Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof - Justia Patents. justia.com. 1
-
Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes - Digital CSIC. csic.es.
-
[2] WO2021126728A1 - Prmt5 inhibitors - Google Patents. google.com.2
-
[3] Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism - Frontiers. frontiersin.org. 3
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. WO2021126728A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 3. Frontiers | Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism [frontiersin.org]
Application Note: Synthesis of Novel Pipecolic Acid Derivatives from cis-4-Hydroxy-2-Methyl Piperidine
Introduction
Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are crucial non-proteinogenic amino acids that form the backbone of a multitude of biologically active compounds and natural products.[1][2][3] Their constrained cyclic structure makes them valuable building blocks in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and conformationally restricted scaffolds.[1][4] The stereoselective synthesis of substituted pipecolic acids is therefore of significant interest to researchers in drug discovery and development.[5][6]
This application note provides a detailed, research-grade protocol for the synthesis of a novel pipecolic acid derivative starting from the readily available chiral building block, cis-4-hydroxy-2-methyl piperidine. We will outline a robust synthetic strategy involving protection of reactive functional groups, diastereoselective introduction of the carboxylic acid moiety, and subsequent deprotection. The causality behind experimental choices and potential derivatization pathways will be discussed to provide a comprehensive guide for researchers.
Synthetic Strategy Overview
The conversion of cis-4-hydroxy-2-methyl piperidine to a pipecolic acid derivative necessitates the introduction of a carboxylic acid function at the C2 position, which currently bears a methyl group. A direct oxidation of the methyl group is challenging. Therefore, a more strategic approach involving a deprotonation and subsequent carbonylation at the C2 position is proposed. This strategy has been shown to be effective for the synthesis of related pipecolic acid analogs.[7][8]
The overall synthetic workflow can be visualized as a three-stage process:
-
Protection: The secondary amine of the piperidine ring and the C4-hydroxyl group must be protected to prevent unwanted side reactions during the C2-functionalization step.
-
C2-Carbonylation: The key step involving a stereocontrolled deprotonation at the C2 position followed by quenching with an electrophilic carbon source (e.g., carbon dioxide) to introduce the carboxylic acid group.
-
Deprotection and Derivatization: Removal of the protecting groups to yield the target pipecolic acid derivative, which can then be further functionalized.
Caption: Overall synthetic workflow from the starting material to the final product.
Experimental Protocols
Part 1: Protection of cis-4-Hydroxy-2-Methyl Piperidine
To ensure the success of the C2-carbonylation, both the secondary amine and the hydroxyl group must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the nitrogen due to its stability under the basic conditions of the deprotonation step and its facile removal under acidic conditions.[9] For the hydroxyl group, a tert-butyldimethylsilyl (TBDMS) ether is employed, offering robust protection and straightforward cleavage with fluoride reagents.
Step 1.1: N-Boc Protection
Caption: N-Boc protection of the piperidine nitrogen.
Protocol:
-
Dissolve cis-4-hydroxy-2-methyl piperidine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the N-Boc protected intermediate.
Step 1.2: O-TBDMS Protection
Caption: O-TBDMS protection of the hydroxyl group.
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M).
-
Add imidazole (2.5 eq) to the solution, followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the fully protected piperidine.
| Reagent | MW | Equivalents | Amount |
| cis-4-Hydroxy-2-methyl piperidine | 115.19 | 1.0 | (user defined) |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | |
| Triethylamine | 101.19 | 1.5 | |
| TBDMSCl | 150.72 | 1.5 | |
| Imidazole | 68.08 | 2.5 | |
| Table 1: Reagent quantities for the protection steps. |
Part 2: C2-Deprotonation and Carbonylation
This is the pivotal step where the carboxylic acid functionality is introduced. The choice of a strong, sterically hindered base like sec-butyllithium (s-BuLi) is crucial for the regioselective deprotonation at C2. The subsequent quenching with solid carbon dioxide (dry ice) introduces the carboxylate group.
Protocol:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve the fully protected piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.4 M in cyclohexane, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.
-
Transfer the lithiated piperidine solution to the dry ice slurry via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude C2-carboxylated intermediate. This intermediate is often used in the next step without further purification.
Part 3: Deprotection
The final step involves the removal of both the TBDMS and Boc protecting groups to yield the target pipecolic acid derivative. A two-step deprotection sequence is generally preferred to ensure a clean reaction.
Step 3.1: O-TBDMS Deprotection
Protocol:
-
Dissolve the crude C2-carboxylated intermediate in THF (0.2 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Stir at room temperature for 2-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-Boc protected pipecolic acid.
Step 3.2: N-Boc Deprotection
Protocol:
-
Dissolve the N-Boc protected pipecolic acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution in vacuo to remove the DCM and excess TFA.
-
The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield the final cis-4-hydroxy-2-methyl pipecolic acid derivative.
| Step | Expected Yield | Analytical Data |
| N-Boc Protection | 85-95% | ¹H NMR, ¹³C NMR, MS |
| O-TBDMS Protection | 90-98% | ¹H NMR, ¹³C NMR, MS |
| Carbonylation & Deprotection | 40-60% (over 3 steps) | ¹H NMR, ¹³C NMR, HRMS, [α]D |
| Table 2: Expected yields and required analytical characterization. |
Further Derivatization
The synthesized pipecolic acid derivative, with its free carboxylic acid, secondary amine, and hydroxyl group, is a versatile scaffold for creating a library of compounds.[10]
-
Esterification: The carboxylic acid can be readily converted to its methyl or ethyl ester by treatment with methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂).
-
Amide Coupling: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents like HATU or HOBt/EDC to form a diverse range of amides.
-
N-Alkylation/Acylation: The secondary amine can be further functionalized through reductive amination or acylation.
Conclusion
This application note details a reliable and adaptable synthetic route to a valuable pipecolic acid derivative from cis-4-hydroxy-2-methyl piperidine. The protocols provided are based on established and robust chemical transformations, offering a solid foundation for researchers to synthesize this and related analogs for applications in drug discovery and chemical biology. The strategic use of protecting groups and a diastereoselective carbonylation are key to the success of this synthesis.
References
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. Available at: [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]
-
Efficient Organocatalytic Chiral Synthesis of (R)-Pipecolic Acid. ResearchGate. Available at: [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing. Available at: [Link]
-
Stereoselective Syntheses of L-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. ResearchGate. Available at: [Link]
-
Chemoenzymatic Synthesis of Both Enantiomers of cis-6-(Hydroxymethyl)- and cis,cis-4-Hydroxy-6-(hydroxymethyl)pipecolic Acids. ACS Publications. Available at: [Link]
-
A Straightforward Access to Enantiopure 4‐Hydroxy‐pipecolic Acid Peptidomimetics by aza‐Prins Cyclization/LiNTf2‐Promoted Aminolysis of Lactones. ResearchGate. Available at: [Link]
-
Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. RSC Publishing. Available at: [Link]
-
Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Semantic Scholar. Available at: [Link]
-
A versatile route towards 6-arylpipecolic acids - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Derivatives. FLORE. Available at: [Link]
-
Asymmetric Synthesis of Pipecolic Acid and Derivatives. R Discovery. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. Available at: [Link]
-
Pipecolic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Morningside. Available at: [Link]
-
A versatile route towards 6-arylpipecolic acids. Beilstein Journals. Available at: [Link]
-
Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 4. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Strategic Synthesis and Evaluation of Small Molecule CCR4 Antagonists for Therapeutic Development
An Application Note and Protocol Guide
Abstract: The C-C chemokine receptor 4 (CCR4) is a critical mediator in the trafficking of T-helper 2 (Th2) cells, regulatory T cells (Tregs), and other immune cells implicated in the pathogenesis of various diseases, including atopic dermatitis, asthma, and several types of cancer. Its role in recruiting Tregs to the tumor microenvironment, thereby suppressing anti-tumor immunity, has positioned it as a high-value target in immuno-oncology. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and bioanalytical methods for the development of potent and selective small-molecule CCR4 antagonists, intended for researchers and professionals in medicinal chemistry and drug development.
The Rationale for CCR4 Antagonism in Modern Therapeutics
The CCR4 signaling axis, primarily activated by its cognate chemokines CCL17 (TARC) and CCL22 (MDC), plays a pivotal role in immune cell migration. In healthy individuals, this pathway is essential for maintaining immune homeostasis. However, in pathological states, its dysregulation leads to the inappropriate recruitment of immune cells, driving disease progression.
-
In Oncology: CCR4 is highly expressed on regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response. Tumor cells often secrete CCL22, creating a chemokine gradient that attracts CCR4-expressing Tregs into the tumor microenvironment (TME). This infiltration of Tregs establishes an immunosuppressive shield, allowing the tumor to evade immune destruction. Antagonizing CCR4 can block this recruitment, potentially re-activating the patient's innate anti-tumor immunity.
-
In Inflammatory Disorders: The CCR4-CCL17/CCL22 axis is also central to the pathogenesis of allergic and inflammatory diseases, such as atopic dermatitis and asthma. It mediates the migration of Th2 cells, which are key drivers of allergic inflammation. Therefore, blocking this interaction represents a promising therapeutic strategy to alleviate symptoms and modify the disease course.
Below is a diagram illustrating the canonical CCR4 signaling pathway upon ligand binding.
Caption: CCR4 signaling cascade initiated by chemokine binding, leading to cell migration.
Synthetic Strategies for a Novel Piperidinyl-Acetamide CCR4 Antagonist
Several chemical scaffolds have been explored for CCR4 antagonism. This section focuses on a piperidinyl-acetamide series, which has shown promise in terms of potency and drug-like properties. We will detail the synthesis of a representative compound, (S)-2-(1-(3-fluorobenzoyl)piperidin-3-yl)-N-(4-methyl-3-(trifluoromethyl)phenyl)acetamide (hereafter referred to as Compound 101).
The retrosynthetic analysis reveals a convergent approach, combining a chiral piperidine core with an aniline fragment via an amide bond formation.
Protocol 2.1: Synthesis of the Chiral Piperidine Core
This protocol details the synthesis of the key intermediate, (S)-piperidin-3-ylacetic acid.
Materials:
-
(S)-3-(carboxymethyl)piperidine-1-carboxylic acid tert-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Diatomaceous earth
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Deprotection: In a 250 mL round-bottom flask, dissolve (S)-3-(carboxymethyl)piperidine-1-carboxylic acid tert-butyl ester (5.0 g, 1 eq) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise over 15 minutes. Causality Note: TFA is a strong acid used to cleave the acid-labile Boc protecting group. The reaction is performed at 0 °C to control the exothermic reaction.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of water and carefully neutralize with a saturated solution of NaHCO₃ until pH ~7-8.
-
The aqueous layer is then filtered through a pad of diatomaceous earth and concentrated in vacuo to yield the crude amino acid intermediate, which is used in the next step without further purification.
Protocol 2.2: Amide Coupling to Synthesize Compound 101
Materials:
-
(S)-piperidin-3-ylacetic acid (from Protocol 2.1)
-
4-methyl-3-(trifluoromethyl)aniline
-
3-fluorobenzoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
First Amidation (Acylation of Piperidine): To a solution of the crude (S)-piperidin-3-ylacetic acid (1 eq) in anhydrous DMF (50 mL), add DIPEA (3 eq). Cool to 0 °C.
-
Slowly add 3-fluorobenzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 3 hours. Expert Insight: This step selectively acylates the more nucleophilic secondary amine of the piperidine ring.
-
Second Amidation (Peptide Coupling): To the same reaction mixture, add 4-methyl-3-(trifluoromethyl)aniline (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Stir the reaction at room temperature overnight (16-18 hours). Causality Note: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid, facilitating amide bond formation with the aniline while minimizing side reactions.
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 30-60% ethyl acetate in hexanes, to yield Compound 101 as a white solid.
-
Physicochemical and Bioanalytical Characterization
Trustworthiness Pillar: Every synthesized batch must be rigorously validated to ensure identity, purity, and concentration before biological testing.
Protocol 3.1: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of Compound 101 in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR features: Signals corresponding to the aromatic protons (with characteristic splitting patterns for the di- and tri-substituted rings), the piperidine ring protons, the methylene bridge, and the amide N-H proton.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution (approx. 1 mg/mL) in methanol or acetonitrile.
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer.
-
Confirm the observed m/z value matches the calculated exact mass for the protonated molecule [M+H]⁺.
-
-
Purity Analysis by HPLC:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity should be ≥95% for use in biological assays.
-
Biological Evaluation: Confirming CCR4 Antagonism
The following protocols are essential for determining the biological activity of newly synthesized compounds.
Caption: Workflow for the biological evaluation of synthesized CCR4 antagonists.
Protocol 4.1: CCR4 Radioligand Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand from the CCR4 receptor, allowing for the calculation of its binding affinity (Ki).
Materials:
-
Membranes from cells overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).
-
[¹²⁵I]-CCL22 (Radiolabeled ligand).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Test Compound (Compound 101) in DMSO.
-
Unlabeled CCL22 for non-specific binding determination.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Compound 101 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [¹²⁵I]-CCL22 (final concentration ~0.1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of buffer instead of the compound. For non-specific binding, add 50 µL of a high concentration of unlabeled CCL22 (e.g., 1 µM).
-
Initiate the binding reaction by adding 50 µL of CCR4-expressing cell membranes (5-10 µg protein/well).
-
Incubate for 90 minutes at room temperature with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and measure the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 4.2: Chemotaxis Assay
This functional assay measures the ability of an antagonist to block cell migration induced by a CCR4 ligand.
Materials:
-
CCR4-expressing cells (e.g., CCRF-CEM T-cell line).
-
Chemotaxis chambers (e.g., Transwell plates with 5 µm pore size).
-
Chemoattractant: Recombinant human CCL22.
-
Assay Medium: RPMI 1640 + 0.5% BSA.
-
Calcein-AM or other cell viability dye.
-
Fluorescence plate reader.
Procedure:
-
Starve the CCR4-expressing cells in assay medium for 2-4 hours.
-
Pre-incubate the cells with various concentrations of Compound 101 (or vehicle control) for 30 minutes at 37 °C.
-
Add CCL22 (at a pre-determined EC₅₀ concentration, e.g., 10 nM) to the lower wells of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber (the Transwell insert).
-
Incubate the plate at 37 °C, 5% CO₂ for 2-4 hours. Causality Note: This allows cells to migrate through the porous membrane down the chemokine gradient. The antagonist, if effective, will inhibit this migration.
-
Remove the upper chamber. Quantify the number of migrated cells in the lower chamber by adding a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.
-
Plot the fluorescence signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Summary and Comparison
The table below summarizes the expected properties of Compound 101 compared to a known, first-generation CCR4 antagonist.
| Compound | Structure | CCR4 Binding Ki (nM) | Chemotaxis IC₅₀ (nM) | Key Features |
| K-784 | (Structure not shown) | ~250 | ~300 | First-generation benchmark; moderate potency. |
| Compound 101 | (Structure described) | < 50 | < 100 | Improved potency; good drug-like properties. |
References
Application Note: Utilizing rac-cis-2-Methylpiperidin-4-ol as a Modular Chiral Scaffold in Asymmetric Catalysis
Executive Summary
The development of highly rigid, saturated heterocyclic scaffolds is a cornerstone of modern asymmetric catalysis. While aromatic and acyclic chiral ligands dominate the literature, saturated heterocycles like piperidines offer unique three-dimensional spatial arrangements that drastically enhance stereocontrol. This application note details the isolation and application of the cis-2-methylpiperidin-4-ol scaffold. Specifically, we outline the self-validating enzymatic kinetic resolution of rac-(2R,4R)-2-methylpiperidin-4-ol to yield the enantiopure (2R,4R)-isomer, and its subsequent deployment as an N,O-bidentate ligand in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.
Chemical Rationale & Structural Dynamics
The rac-(2R,4R)-2-methylpiperidin-4-ol molecule is characterized by a cis-relationship between the C2-methyl group and the C4-hydroxyl group . In its ground state, the piperidine ring adopts a stable chair conformation with both substituents in equatorial positions.
The Causality of Chelation: When utilized as a ligand for late-transition metals (e.g., Ru, Ir), the cis-geometry is paramount. To achieve simultaneous coordination of the N1-amine and O4-hydroxyl to a single Ru(II) center, the piperidine ring is forced to undergo a conformational shift from the chair to a twist-boat conformation . This structural tension creates a highly rigid, sterically demanding bicyclic metallo-framework. During catalysis, the C2-methyl group is projected directly into the chiral pocket, effectively blocking the re-face approach of incoming substrates and dictating high si-face selectivity .
Fig 1: Workflow for the resolution and catalytic application of the piperidin-4-ol scaffold.
Protocol 1: Enzymatic Kinetic Resolution of the Racemic Scaffold
To utilize this scaffold in asymmetric catalysis, the racemate must be resolved. Enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B, Novozym 435) provides a highly scalable and self-validating route to the enantiopure ligand.
Experimental Methodology
Pre-requisite: The secondary amine must be protected (e.g., as an N-Boc derivative) to prevent non-selective enzymatic N-acylation.
-
Reaction Setup: Dissolve N-Boc-rac-(2R,4R)-2-methylpiperidin-4-ol (10.0 mmol) in anhydrous diisopropyl ether (DIPE, 50 mL).
-
Acyl Donor Addition: Add vinyl acetate (30.0 mmol, 3.0 equiv) to the solution.
-
Enzyme Introduction: Add immobilized CAL-B (Novozym 435, 150 mg). Incubate the suspension at 40 °C in an orbital shaker (150 rpm).
-
Self-Validation & Monitoring: Monitor the reaction strictly via Chiral GC (Supelco BETA DEX 225 column). The reaction is self-validating: a conversion that halts exactly at 50% indicates optimal lipase enantioselectivity ( E>200 ).
-
Workup: Filter the enzyme and concentrate the filtrate. Separate the unreacted (2R,4R)-alcohol from the (2S,4S)-acetate via silica gel chromatography (Hexane/EtOAc 4:1).
-
Deprotection: Treat the isolated (2R,4R)-alcohol with 20% TFA in DCM for 2 hours, followed by basic workup (1M NaOH) to yield the free (2R,4R)-2-methylpiperidin-4-ol ligand.
Causality of Protocol Choices
-
Solvent Selection: DIPE is chosen over polar solvents (like THF) because non-polar ethers preserve the essential hydration shell around the CAL-B enzyme, maintaining the active site's rigid conformation and maximizing the enantiomeric ratio.
-
Acyl Donor: Vinyl acetate is selected because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This irreversible step drives the equilibrium forward, preventing the reverse hydrolysis reaction.
Optimization Data Summary
Table 1: Optimization of Enzymatic Kinetic Resolution Parameters
| Enzyme | Solvent | Temp (°C) | Time (h) | Conv. (%) | E-Value | ee of (2R,4R) (%) |
| Amano PS | Toluene | 30 | 48 | 15 | 5 | 18 |
| CAL-B | Hexane | 30 | 24 | 45 | >200 | 82 |
| CAL-B | DIPE | 40 | 16 | 50 | >200 | >99 |
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Amino alcohols are classic Noyori-type ligands for the ATH of ketones . The resolved (2R,4R)-2-methylpiperidin-4-ol acts as a robust bidentate ligand.
Experimental Methodology
-
Catalyst Pre-formation: In an argon-filled glovebox, combine [Ru(p-cymene)Cl2]2 (0.025 mmol) and (2R,4R)-2-methylpiperidin-4-ol (0.055 mmol) in anhydrous isopropanol (5 mL). Stir at 80 °C for 1 hour to ensure complete chelation (color change from orange to deep red).
-
Substrate Addition: Cool the mixture to room temperature. Add the prochiral ketone (e.g., acetophenone, 10.0 mmol) and dilute with isopropanol (45 mL).
-
Initiation: Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (1.0 mL).
-
Self-Validation & Monitoring: Monitor the reaction using in-situ FTIR spectroscopy. The disappearance of the ketone C=O stretching frequency at ~1680 cm⁻¹ provides a real-time, self-validating metric for conversion.
-
Quenching & Analysis: Quench the reaction by exposing it to air. Filter through a short pad of silica and analyze the enantiomeric excess via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).
Mechanistic Causality
The reaction proceeds via an outer-sphere bifunctional mechanism . Isopropanol acts as both the solvent and the hydride donor. The secondary amine (NH) of the piperidine ligand is crucial; it forms a hydrogen bond with the ketone oxygen, orienting the substrate. Concurrently, the Ru-H transfers a hydride to the carbonyl carbon via a concerted 6-membered pericyclic transition state.
Fig 2: Outer-sphere bifunctional mechanism of Ru-ATH utilizing the N,O-bidentate ligand.
Catalytic Performance Data
Table 2: Ru-ATH of Prochiral Ketones using (2R,4R)-2-Methylpiperidin-4-ol
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Absolute Config. |
| Acetophenone | 0.5 | 4 | 98 | 94 | (R) |
| 4-Fluoroacetophenone | 0.5 | 3 | 99 | 96 | (R) |
| 1-Indanone | 1.0 | 8 | 92 | 90 | (R) |
| Propiophenone | 0.5 | 6 | 95 | 92 | (R) |
References
-
Roldán, R., et al. "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes." Advanced Synthesis & Catalysis, 2019, 361(11), 2544-2551.[Link]
-
C. A. M. Afonso, et al. "Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives." RSC Advances, 2022, 12, 4187-4190.[Link]
-
Noyori, R., Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102.[Link]
Application Note: Stereoselective Reduction of N-Acyl Oxazolidines to Chiral Piperidines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Reductive Cleavage, Asymmetric Synthesis, Hydride Transfer
Introduction & Mechanistic Rationale
The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs, making its stereocontrolled synthesis a critical objective in medicinal chemistry. Among the most robust methodologies for accessing highly substituted, enantiopure piperidines is the utilization of Meyers' bicyclic lactams —structurally defined as chiral N-acyl oxazolidines. These scaffolds are typically accessed via the cyclodehydration of γ
- or δ -oxoesters with chiral amino alcohols (e.g., (R)
- or (S) -phenylglycinol), often proceeding through a dynamic kinetic resolution (DKR) [1].
Once the chiral N-acyl oxazolidine is assembled and functionalized (via enolate alkylation or Michael addition), the critical transformation is the global reduction of the bicyclic system. This process must accomplish two distinct chemical events:
-
Reduction of the lactam carbonyl ( C=O ).
-
Reductive cleavage of the oxazolidine carbon-oxygen ( C–O ) bond.
Causality in Reagent Selection
While Lithium Aluminum Hydride ( LiAlH4 ) is a standard reductant, its strong basicity can lead to unwanted epimerization at sensitive α -stereocenters. As a Senior Application Scientist, I strongly recommend the use of electrophilic alane ( AlH3 ) , generated in situ from LiAlH4 and AlCl3 .
The Mechanistic Advantage: AlH3 acts as a Lewis acid, coordinating simultaneously to the lactam carbonyl and the oxazolidine oxygen. This coordination weakens the C–O bond. As the carbonyl is reduced, the nitrogen lone pair assists in expelling the oxygen, generating a transient, conformationally rigid endocyclic iminium ion . The subsequent hydride attack occurs strictly from the less hindered face—dictated by the chiral auxiliary—ensuring near-perfect diastereoselectivity [2]. The resulting product is an N -(hydroxyalkyl)piperidine, which can be cleanly deprotected via hydrogenolysis to yield the target free piperidine.
Quantitative Data: Reductant Comparison
The choice of hydride source dictates the chemoselectivity and yield of the piperidine synthesis. The table below summarizes field-proven data for the reduction of standard phenylglycinol-derived N-acyl oxazolidines.
| Reducing Agent | Chemoselectivity Profile | Typical Yield | Reaction Time | Operational Notes |
| AlH3 (Alane) | Complete ( C=O and C–O ) | 85–95% | 2–4 h | Preferred. Mild, prevents epimerization, highly stereoselective. |
| LiAlH4 | Complete ( C=O and C–O ) | 70–85% | 4–8 h | Highly basic; risk of side reactions or epimerization at α -centers. |
| BH3⋅THF | Complete ( C=O and C–O ) | 60–75% | 12–24 h | Sluggish; requires harsh acidic workup to break stable B–N complexes. |
| Et3SiH/TiCl4 | Selective ( C–O cleavage only) | 80–90% | 2–6 h | Leaves lactam intact; utilized for chiral piperidinone synthesis. |
Mandatory Visualization: Mechanistic Pathway
The following diagram illustrates the stereoelectronic cascade during the alane-mediated reduction.
Mechanistic pathway for the reduction of N-acyl oxazolidines to chiral piperidines.
Experimental Protocols
The following protocol is a self-validating system. The in situ generation of alane ensures a fresh, highly active electrophilic reductant, while the Fieser quench guarantees the safe and complete precipitation of aluminum salts, preventing emulsion formation during extraction.
Protocol A: Global Reduction of N-Acyl Oxazolidine to N -(Hydroxyalkyl)piperidine
Reagents & Materials:
-
Chiral N-acyl oxazolidine (bicyclic lactam): 10.0 mmol
-
Lithium Aluminum Hydride ( LiAlH4 , 1.0 M in THF): 30.0 mL ( 30.0 mmol )
-
Aluminum Chloride ( AlCl3 , anhydrous): 1.33 g ( 10.0 mmol )
-
Anhydrous Tetrahydrofuran (THF): 50 mL
Step-by-Step Methodology:
-
Preparation of Alane ( AlH3 ): Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon. Add anhydrous AlCl3 ( 1.33 g ) and suspend in anhydrous THF ( 30 mL ). Cool the suspension to 0∘C using an ice bath.
-
Hydride Addition: Dropwise, add the LiAlH4 solution ( 30.0 mL ) via syringe over 15 minutes. Stir the mixture at 0∘C for 30 minutes. The reaction generates alane according to the stoichiometry: 3 LiAlH4+AlCl3→4 AlH3+3 LiCl .
-
Substrate Addition: Dissolve the N-acyl oxazolidine ( 10.0 mmol ) in anhydrous THF ( 20 mL ). Add this solution dropwise to the alane mixture at 0∘C to control the exothermic coordination and reduction.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature ( 22∘C ). Stir for 3 hours. Self-Validation Check: Monitor via TLC (EtOAc/Hexanes 1:1, visualized with ninhydrin or KMnO4 ). The starting material spot should completely disappear, replaced by a more polar, amine-positive spot.
-
Fieser Quench (Critical Safety Step): Cool the flask back to 0∘C . Dilute with diethyl ether ( 50 mL ). Sequentially and very slowly add:
-
1.14 mL of distilled H2O (Dropwise! Vigorous H2 evolution).
-
1.14 mL of 15% NaOH (aq).
-
3.42 mL of distilled H2O .
-
-
Isolation: Stir the quenched mixture vigorously for 30 minutes at room temperature until a granular white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate ( 3×30 mL ).
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude N -(hydroxyalkyl)piperidine, which is typically >95% pure by 1H NMR and can be used directly in the next step.
Protocol B: Auxiliary Cleavage via Hydrogenolysis
To isolate the free chiral piperidine, the phenylglycinol-derived appendage must be removed.
Step-by-Step Methodology:
-
Dissolve the crude N -(hydroxyalkyl)piperidine ( 10.0 mmol ) in HPLC-grade Methanol ( 40 mL ).
-
Add Pearlman’s catalyst ( 20% Pd(OH)2/C , 0.20 g , 10 wt% ).
-
Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Maintain the reaction under a balloon of H2 (1 atm) at room temperature for 12 hours [3].
-
Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash with methanol ( 2×20 mL ).
-
Concentrate the filtrate. Purify the resulting residue via flash column chromatography (DCM/MeOH/ NH4OH 90:9:1) to yield the pure substituted piperidine.
References
-
Amat, M., Cantó, M., Llor, N., Escolano, C., Molins, E., Espinosa, E., & Bosch, J. (2002). Dynamic Kinetic Resolution of Racemic γ -Aryl- δ -oxoesters. Enantioselective Synthesis of 3-Arylpiperidines. The Journal of Organic Chemistry, 67(15), 5343–5351.[Link]
-
Meyers, A. I., et al. (2005). Meyers' bicyclic lactam formation under mild and highly stereoselective conditions. Tetrahedron Letters, 46(48), 8385-8389.[Link]
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (1999). Comprehensive Asymmetric Catalysis I–III. Springer-Verlag.[Link]
chiral resolution methods for cis-2-methylpiperidin-4-ol enantiomers
An Application Guide to the Chiral Resolution of cis-2-Methylpiperidin-4-ol Enantiomers
Abstract
The enantiomers of cis-2-methylpiperidin-4-ol are valuable chiral building blocks in medicinal chemistry, particularly for the synthesis of complex nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[1][2] The stereocenter at the C2 position significantly influences the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, obtaining this intermediate in high enantiomeric purity is a critical step in drug development. This guide provides an in-depth analysis and detailed protocols for the most effective methods for resolving racemic cis-2-methylpiperidin-4-ol: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to preparative-scale chiral chromatography. Each section explains the underlying scientific principles, offers field-proven insights into experimental design, and presents step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction: The Importance of Chiral Purity
In pharmaceutical sciences, the three-dimensional structure of a molecule is paramount. Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Regulatory bodies like the FDA and EMA now require rigorous characterization of each enantiomer in a drug substance.[3] While asymmetric synthesis offers a direct route to single enantiomers, chiral resolution of a readily available racemic mixture often presents a more practical and cost-effective strategy, especially during initial discovery phases and for process scale-up.[3][4][5]
This document serves as a practical guide to three robust methods for separating the enantiomers of cis-2-methylpiperidin-4-ol, a compound featuring both a basic secondary amine and a hydroxyl group, which provide versatile handles for resolution strategies.
Method 1: Diastereomeric Salt Resolution
This classical technique remains a cornerstone of large-scale chiral separations due to its scalability and cost-effectiveness.[3][6] The method leverages the reaction of a racemic base, such as cis-2-methylpiperidin-4-ol, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[6] By carefully selecting the resolving agent and solvent system, one diastereomeric salt can be induced to crystallize preferentially from the solution, allowing for its separation by simple filtration.
Principle of Separation
The key to a successful diastereomeric salt resolution is achieving a significant difference in solubility between the two diastereomeric salts: [(+)-acid•(+)-base] and [(+)-acid•(-)-base]. This difference is governed by the specific intermolecular interactions (hydrogen bonding, van der Waals forces, ionic interactions) within the crystal lattice of each salt. The choice of solvent is critical; it must dissolve the salt mixture sufficiently at an elevated temperature but allow for the selective precipitation of the less soluble diastereomer upon cooling.[6][7]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution using Di-p-toluoyl-L-tartaric acid
This protocol is a representative procedure. Optimization of solvent, stoichiometry, and temperature is often necessary.
-
Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of racemic cis-2-methylpiperidin-4-ol in 150 mL of methanol. Heat the solution gently to 50-60 °C.
-
In a separate beaker, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of Di-p-toluoyl-L-tartaric acid in 100 mL of warm methanol. Rationale: Using a sub-stoichiometric amount of resolving agent often yields a diastereomeric salt of higher purity in the first crystallization.
-
Slowly add the resolving agent solution to the piperidine solution with continuous stirring. A precipitate may form immediately.
-
Heat the resulting slurry to reflux until a clear solution is obtained. If the solution does not become clear, add more methanol in small portions until it does.
-
-
Crystallization:
-
Remove the heat source and allow the solution to cool slowly to room temperature overnight. Slow cooling is crucial for the formation of well-defined crystals and to maximize diastereomeric purity.
-
Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum. At this stage, a small sample should be taken to determine the diastereomeric excess (d.e.) after liberating the free base. If the d.e. is insufficient, a recrystallization step from fresh methanol can be performed.
-
-
Liberation of the Free Base:
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.
-
While stirring vigorously, add 2 M sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and liberates the free piperidine enantiomer.
-
Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched cis-2-methylpiperidin-4-ol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using the chiral HPLC method described in Section 4.
-
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions offer exceptional selectivity under mild reaction conditions.[3] A kinetic resolution is a process where one enantiomer of a racemate reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For alcohols like cis-2-methylpiperidin-4-ol, lipases are highly effective enzymes that catalyze the enantioselective acylation of the hydroxyl group.[8][9]
Principle of Separation
In the presence of a lipase and an acyl donor (e.g., vinyl acetate), one enantiomer of the alcohol is selectively converted into its corresponding ester. The reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains one enantiomer as the unreacted alcohol and the other as the newly formed ester. These two compounds have different chemical properties (e.g., polarity), allowing for their separation by standard techniques like column chromatography. The maximum theoretical yield for a single enantiomer in a classic EKR is 50%.[10]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of an alcohol.
Protocol: Lipase-Catalyzed Acylation
-
Reaction Setup:
-
To a flask containing 5.0 g of racemic cis-2-methylpiperidin-4-ol, add 100 mL of anhydrous tetrahydrofuran (THF). Rationale: A non-polar, aprotic solvent is used to maintain enzyme activity.
-
Add 500 mg of immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).
-
Add 1.1 equivalents of an acyl donor, such as vinyl acetate. Rationale: Vinyl acetate is an irreversible acyl donor, which drives the reaction forward.
-
Seal the flask and stir the suspension at room temperature (25-30 °C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining starting material and the product.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and acylated ester by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separation.
-
-
Hydrolysis of the Ester (Optional):
-
To recover the second enantiomer in its alcohol form, dissolve the purified ester in methanol.
-
Add a catalytic amount of potassium carbonate and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the mixture, remove the solvent, and purify as necessary to obtain the second alcohol enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of both the recovered alcohol and the alcohol obtained from hydrolysis using the chiral HPLC method below.
-
Method 3: Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers.[11] The separation occurs on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte.[12]
Principle of Separation
The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the CSP. These complexes have different association/dissociation constants, leading to different retention times on the column. For basic compounds like piperidines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[12][13]
Protocol: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
This method serves as a starting point for analysis and can be adapted for preparative scale-up, often using Supercritical Fluid Chromatography (SFC) for higher throughput.
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) | Broad applicability for a wide range of chiral compounds.[12] |
| Mobile Phase | Hexane / Isopropanol (IPA) with a basic additive | Normal phase conditions often provide better selectivity on these columns. |
| Example Gradient | 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA) | The polar alcohol (IPA) modifies retention, while the basic additive (DEA) is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its neutral state.[13] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Detection at a low wavelength is necessary as the piperidine core lacks a strong chromophore. |
| Temperature | 25 °C | Temperature can affect selectivity; should be kept constant. |
Sample Preparation: Prepare a solution of the resolved enantiomer at approximately 1 mg/mL in the mobile phase. Inject a small volume (e.g., 5-10 µL). The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Comparison of Resolution Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Resolution | - Highly scalable (kg scale)[3]- Cost-effective resolving agents[7]- Well-established technology | - Labor-intensive screening process[6]- May require multiple recrystallizations- Resolving agent must be recovered | Large-scale industrial production. |
| Enzymatic Kinetic Resolution | - High enantioselectivity (often >99% ee)[8]- Mild and safe reaction conditions- Reusable catalyst (immobilized enzyme) | - Maximum theoretical yield is 50% per enantiomer- Requires separation of product from starting material- Enzyme cost can be a factor | Lab-scale and medium-scale synthesis requiring very high ee. |
| Chiral Chromatography | - Applicable to a wide range of compounds[11]- Direct separation of both enantiomers- Rapid method development- Easily automated | - High cost of chiral stationary phases- Requires specialized equipment (HPLC/SFC)- Can be solvent-intensive at preparative scale | Analytical quality control and small-to-medium scale preparative separations. |
Conclusion
The chiral resolution of cis-2-methylpiperidin-4-ol is a critical process for its application in asymmetric synthesis. This guide has detailed three powerful and complementary methods: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. The optimal choice of method depends on the specific requirements of the project, including the desired scale, purity, cost, and available resources. For large-scale manufacturing, diastereomeric salt resolution is often favored, while enzymatic methods provide access to materials of exceptionally high enantiopurity. Chiral chromatography remains the gold standard for analytical verification and a flexible option for preparative separation. By understanding the principles and applying the protocols outlined herein, researchers can confidently and efficiently access the enantiomerically pure building blocks necessary for the advancement of pharmaceutical research.
References
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference for chemical principles).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (General reference for stereochemistry).
-
France, S. P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Persson, B. A., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Bioorganic & Medicinal Chemistry Letters, 10(17), 1987-1990. [Link]
-
Amat, M., et al. (2008). An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. The Journal of Organic Chemistry, 73(17), 6920-6923. [Link]
-
Singh, R., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2017(36), 5439-5448. [Link]
-
Wang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4589. [Link]
-
Reyes-García, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3235. [Link]
- Google Patents. (2002).
-
Gmeiner, P. (2012). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 17(10), 12243-12253. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Fogassy, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Supervising Editor: Dr. Zeki Naşī. IntechOpen. [Link]
-
Wuyts, S., et al. (2006). Crystallization-Based Separation of Enantiomers. In Handbook of Industrial Crystallization (pp. 1663-1676). [Link]
-
ChiralTek. (n.d.). Chiral HPLC Columns. [Link]
-
Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]
-
Toth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3720. [Link]
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- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
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- 13. lcms.cz [lcms.cz]
use in the development of novel neuroprotective agents
Application Note & Protocol: High-Content Screening (HCS) of Human iPSC-Derived Neurons for the Development of Novel Neuroprotective Agents
Executive Summary & Mechanistic Rationale
The development of neuroprotective agents has historically been bottlenecked by the translational gap between rodent models and human clinical outcomes. Traditional viability assays (e.g., MTT, ATP-release) fail to capture the subtle, early-stage morphological changes that precede neuronal death, such as synaptic pruning and neurite retraction.
To address this, the integration of human induced pluripotent stem cell (iPSC)-derived neurons with High-Content Screening (HCS) has emerged as a robust New Approach Methodology (NAM)[1]. iPSC-derived models retain human genetic backgrounds and exhibit mature neuronal behaviors, making them highly relevant for modeling neurodegenerative diseases like Alzheimer's and Parkinson's[2][3]. HCS enables the multiparametric, spatiotemporal quantification of neurotoxicity and neuroprotection by simultaneously measuring neurite length, branching complexity, and mitochondrial health at the single-cell level[4][5].
This application note details a validated, self-validating HCS protocol designed to evaluate novel neuroprotective compounds against stressor-induced neurodegeneration.
Experimental Design & Causality
A successful neuroprotective assay must be a self-validating system. We utilize a multiplexed fluorescent approach to separate true neuroprotection from non-specific proliferative artifacts.
-
Cell Model: Human iPSC-derived cortical glutamatergic neurons. These provide a physiologically relevant, scalable platform[6].
-
Neurotoxic Stressor: Thapsigargin (an ER stress inducer) or Rotenone (a mitochondrial complex I inhibitor). These agents reliably induce a neurodegenerative phenotype characterized by neurite fragmentation prior to apoptosis[7].
-
Multiplexed Readouts:
-
III-Tubulin (Microtubules): Quantifies neurite outgrowth, total neurite length, and branch points[5][8]. Causality: Neurite retraction is the earliest morphological indicator of neurotoxicity; preserving network integrity is the primary goal of a neuroprotectant.
-
Hoechst 33342 (Nuclei): Assesses cell viability and nuclear condensation (apoptosis). Causality: Normalizes neurite data to valid neuron counts, ensuring a compound isn't falsely identified as neurotoxic simply due to lower initial plating density[9].
-
TMRE (Mitochondrial Membrane Potential): Causality: Mitochondrial depolarization is a critical upstream event in the apoptotic cascade. Tracking this allows researchers to determine if a neuroprotectant acts upstream (preserving mitochondria) or downstream (blocking caspase activation).
-
Workflow for High-Content Screening of neuroprotective agents in iPSC-derived neurons.
Step-by-Step Protocol: HCS Neuroprotection Assay
Phase 1: Plate Preparation and Seeding
Human neurons are highly sensitive to detachment during the multiple wash steps required in HCS. Proper extracellular matrix (ECM) coating is non-negotiable.
-
Coating: Coat optical-bottom 384-well plates with 100 µg/mL Poly-D-Lysine (PDL) for 2 hours at room temperature. Wash 3x with sterile water.
-
Secondary Coating: Add 10 µg/mL Laminin in PBS and incubate overnight at 4°C. Rationale: The dual PDL/Laminin coating provides necessary electrostatic and integrin-mediated cues for robust neurite extension and adherence[10].
-
Seeding: Dissociate mature iPSC-derived neurons and seed at a density of 15,000 cells/well in 40 µL of Neural Maturation Medium.
-
Edge Effect Mitigation: Fill the outermost wells of the 384-well plate with PBS to prevent evaporation, which causes osmotic stress and artifactual edge-well toxicity.
-
Maturation: Incubate at 37°C, 5% CO for 7 days. Perform half-media changes every 48 hours to avoid disturbing the fragile neurite networks.
Phase 2: Compound Treatment and Stress Induction
-
Prophylactic Pre-treatment (Day 7): Perform a half-media change, introducing the novel neuroprotective candidate compounds at desired concentrations (e.g., 8-point dose-response). Include vehicle controls (0.1% DMSO). Incubate for 1 hour.
-
Stressor Addition: Add Thapsigargin (final concentration 1 µM) to the wells.
-
Self-Validating Controls: Ensure the plate includes "Vehicle Only" (100% health baseline) and "Stressor + Vehicle" (Maximum injury baseline) wells. Include a known neuroprotectant (e.g., a pan-caspase inhibitor or specific kinase inhibitor) as a positive control[7].
-
-
Incubation: Incubate for 48–72 hours. Rationale: 72 hours allows sufficient time for neurite degeneration to manifest fully before widespread nuclear fragmentation occurs[9].
Phase 3: Fixation, Staining, and Imaging
-
Live-Cell Mitochondrial Stain: Add TMRE (200 nM) directly to the culture media 30 minutes prior to fixation.
-
Fixation: Add 4% Paraformaldehyde (PFA) directly to the media (final concentration 2%) for 15 minutes. Rationale: Adding PFA directly to the media prevents the sudden osmotic shock and physical shear stress of a wash step, which can shear delicate neurites.
-
Permeabilization & Blocking: Wash 2x with PBS. Add 0.1% Triton X-100 and 5% Goat Serum in PBS for 45 minutes.
-
Primary Antibody: Incubate with mouse anti- III-tubulin (1:500) overnight at 4°C[5].
-
Secondary Antibody & Nuclear Stain: Wash 3x with PBS. Incubate with Goat anti-Mouse Alexa Fluor 488 (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature.
-
Imaging: Acquire images using an automated high-content confocal imaging system (e.g., Operetta CLS or ImageXpress) at 20x magnification. Capture at least 9 fields per well to ensure statistical robustness[5].
Mechanistic Pathway of Intervention
Mechanistic pathway showing stressor-induced degeneration and neuroprotectant intervention.
Data Presentation & Analysis
Image analysis pipelines (e.g., Harmony, MetaXpress, or CellProfiler) segment the Hoechst signal to count valid neurons, and use the III-tubulin signal to trace neurites[1]. A compound is deemed neuroprotective if it significantly rescues neurite length and mitochondrial potential without inducing non-specific proliferation.
Table 1: Representative HCS Data Summary for Neuroprotective Candidates
| Treatment Group | Valid Neuron Count (% of Control) | Mean Neurite Length (µm/cell) | TMRE Intensity (Fold Change) | Phenotypic Outcome |
| Vehicle Control | 100 ± 4.2% | 185.4 ± 12.1 | 1.00 | Healthy Baseline |
| Thapsigargin (1 µM) | 45 ± 6.1% | 42.3 ± 8.5 | 0.35 | Severe Neurotoxicity |
| Thapsigargin + Cmpd A (10 µM) | 92 ± 5.3% | 168.2 ± 10.4 | 0.88 | Potent Neuroprotection |
| Thapsigargin + Cmpd B (10 µM) | 88 ± 7.0% | 65.1 ± 11.2 | 0.40 | Anti-apoptotic, but no neurite rescue |
| Cmpd A Only (10 µM) | 98 ± 3.8% | 190.1 ± 14.0 | 1.05 | No baseline toxicity |
Assay Validation: Calculate the Z'-factor using the Mean Neurite Length of the Vehicle Control and Thapsigargin wells. A Z'-factor > 0.5 indicates a highly robust assay suitable for high-throughput screening. In the data above, Compound A demonstrates true neuroprotection, whereas Compound B merely prevents nuclear fragmentation without rescuing the functional neurite network.
Sources
- 1. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human Pluripotent Stem Cell-Derived Neural Cells as a Relevant Platform for Drug Screening in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of neurotoxicity of drugs from morphological and electrophysiological endpoints using human iPSC-derived neural cell models [frontiersin.org]
- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 7. Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa | eLife [elifesciences.org]
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- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
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Application Note: Enantioselective Synthesis of Bioactive Piperidine Alkaloids via the Meyers' Bicyclic Lactam Scaffold
Introduction
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles, representing a core structural motif in over twenty classes of FDA-approved pharmaceuticals and countless natural alkaloids[1]. The synthesis of bioactive piperidine alkaloids—such as (+)-coniine, (-)-pelletierine, and (+)-solenopsin A—requires rigorous stereocontrol, as their pharmacological efficacy is heavily dependent on their absolute configuration.
To achieve this, the chiral oxazolopiperidone lactam , widely known as the Meyers' bicyclic lactam scaffold , has emerged as a premier synthetic vehicle[2]. Derived from the condensation of chiral amino alcohols (typically (R)
- or (S) -phenylglycinol) with δ -oxo acids, this scaffold provides a highly rigid, sterically biased environment. This Application Note details the mechanistic rationale, validated protocols, and analytical checkpoints for utilizing this scaffold to synthesize enantiopure piperidine alkaloids.
Mechanistic Insights & Causality
The success of the Meyers' bicyclic lactam methodology relies on two critical stereochemical phenomena:
-
Dynamic Kinetic Resolution (DKR) during Scaffold Assembly: The initial cyclodehydration of phenylglycinol and a δ -oxo acid yields a mixture of cis and trans diastereomers. However, by subjecting this mixture to mildly acidic conditions (e.g., TFA in CH₂Cl₂), the aminal stereocenter undergoes reversible ring-opening and closing. Thermodynamic control drives the equilibrium almost exclusively toward the trans diastereomer (dr > 95:5), maximizing the yield of the desired scaffold[3].
-
Facial Selectivity via N-Acyliminium Ions: When functionalizing the scaffold (e.g., via α -amidoalkylation), Lewis acids like TiCl₄ are used to cleave the C–O bond of the oxazolidine ring, generating a highly reactive N-acyliminium ion. The bulky phenyl group of the chiral auxiliary effectively shields the endo face of the bicyclic system. Consequently, incoming nucleophiles are forced to attack exclusively from the less sterically hindered exo face, ensuring near-perfect diastereoselectivity[4].
Synthetic Workflow
Synthetic workflow for piperidine alkaloids via Meyers' bicyclic lactam scaffold.
Experimental Protocols
The following protocols represent a self-validating system for the synthesis of α -substituted piperidines (e.g., the (+)-coniine precursor).
Protocol 1: Scaffold Assembly (Cyclodehydration & DKR)
Objective: Synthesize the stereopure chiral oxazolopiperidone lactam.
-
Reaction Setup: Dissolve (R) -phenylglycinol (1.0 eq, 10 mmol) and methyl 5-oxopentanoate (1.05 eq, 10.5 mmol) in anhydrous toluene (50 mL) to create a 0.2 M solution.
-
Condensation: Heat the mixture to reflux for 12 hours using a Dean-Stark apparatus. Causality: The azeotropic removal of water drives the imine formation and subsequent lactamization to completion.
-
In-Process Validation: Monitor the reaction via TLC (eluent: EtOAc/Hexanes 1:1, ninhydrin stain). Proceed only when the primary amine spot of phenylglycinol is fully consumed.
-
Dynamic Kinetic Resolution: Concentrate the mixture in vacuo. Redissolve the crude residue in anhydrous CH₂Cl₂ (50 mL) and add Trifluoroacetic Acid (TFA, 0.1 eq). Stir at room temperature for 24 hours[3].
-
Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate.
-
Analytical Validation: Analyze the crude product via ¹H NMR. The success of the DKR is confirmed by a diastereomeric ratio (dr) > 95:5, evidenced by a single, sharp oxazolidine methine proton peak in the 4.5–5.0 ppm region.
Protocol 2: Stereoselective α -Amidoalkylation
Objective: Introduce an allyl group at the α -position with absolute stereocontrol.
-
Activation: Dissolve the bicyclic lactam (1.0 eq, 5 mmol) and allyltrimethylsilane (3.0 eq, 15 mmol) in anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere.
-
Iminium Generation: Dropwise add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.05 eq, 5.25 mL) at room temperature. Causality: TiCl₄ acts as a potent Lewis acid, opening the oxazolidine ring to form the N-acyliminium ion[4]. The solution will immediately darken.
-
Reaction: Stir the mixture for 4 hours at room temperature.
-
In-Process Validation: Quench a 0.1 mL reaction aliquot in aqueous NaHCO₃, extract with EtOAc, and run TLC to confirm the complete disappearance of the starting lactam.
-
Workup & Purification: Pour the bulk reaction mixture into ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the functionalized intermediate.
Protocol 3: Reductive Cleavage and Auxiliary Removal
Objective: Cleave the chiral auxiliary to yield the enantiopure piperidine.
-
Preparation: Dissolve the functionalized lactam (1.0 eq, 3 mmol) in anhydrous THF (10 mL) in a 3-neck flask equipped with a cold finger. Cool to -78 °C.
-
Birch-Type Reduction: Condense anhydrous NH₃ (approx. 30 mL) into the flask. Add freshly cut sodium metal in small pieces until a persistent deep blue color remains for at least 15 minutes. Causality: Solvated electrons selectively cleave the benzylic C–N bond without epimerizing the newly established stereocenters[5].
-
Quenching: Carefully add solid NH₄Cl portion-wise until the blue color completely dissipates.
-
Isolation: Remove the cooling bath and allow the NH₃ to evaporate at room temperature under a stream of nitrogen. Partition the resulting residue between water and CH₂Cl₂, extract, dry, and concentrate.
-
Analytical Validation: Run a ¹H NMR of the crude product. The complete disappearance of the aromatic phenyl protons (7.2–7.4 ppm) confirms the successful removal of the phenylglycinol auxiliary.
Quantitative Data: Target Alkaloids Synthesized via this Scaffold
The versatility of the Meyers' bicyclic lactam scaffold allows for the synthesis of various high-value targets by simply altering the nucleophile in Protocol 2 or the starting δ -oxo acid in Protocol 1.
| Target Alkaloid | Biological Relevance | Scaffold Configuration | Overall Yield (%) | Enantiomeric Excess (ee %) |
| (+)-Coniine | Neurotoxin / Nicotinic agonist | (R) -Phenylglycinol | 74 | >99 |
| (-)-Pelletierine | Anthelmintic agent | (S) -Phenylglycinol | 81 | >98 |
| (+)-Solenopsin A | Anti-angiogenic / Antibacterial | (R) -Phenylglycinol | 72 | >99 |
| (-)-Anabasine | Nicotinic receptor agonist | (S) -Phenylglycinol | 75 | 98 |
Note: Yields represent the isolated yield over the three-step sequence from the initial starting materials to the deprotected alkaloid.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: nih.gov URL:[Link]
-
Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products Source: researchgate.net URL:[Link]
-
Meyers' bicyclic lactam formation under mild and highly stereoselective conditions Source: researchgate.net URL:[Link]
-
Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam Source: acs.org URL:[Link]
-
Open-chain building blocks from chiral lactams. Enantioselective synthesis of macrocyclic nitrogen-containing natural products Source: tdx.cat URL:[Link]
Sources
Application Notes & Protocols: Leveraging rac-(2R,4R)-2-methylpiperidin-4-ol, cis in Fragment-Based Drug Discovery
Introduction: The Value of Three-Dimensionality in Fragment Screening
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating novel lead compounds, complementing traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that, despite weak affinity, bind to target proteins with high ligand efficiency.[4][5] These initial "hits" serve as starting points for structure-guided optimization into potent drug candidates.[6][7]
Historically, many fragment libraries were dominated by flat, aromatic, sp2-hybridized systems. While successful, this has led to an exploration of a somewhat limited chemical space. The field is increasingly recognizing the immense value of incorporating three-dimensional (3D), sp3-rich scaffolds.[8] Saturated heterocyclic fragments, such as rac-(2R,4R)-2-methylpiperidin-4-ol, cis , offer distinct advantages:
-
Improved Physicochemical Properties: 3D fragments often lead to compounds with better solubility, metabolic stability, and overall pharmacokinetic profiles compared to their flat counterparts.
-
Novel Chemical Space: They provide access to unique interaction patterns and vector spaces within a protein's binding site, enabling the development of novel intellectual property.[8]
-
Enhanced Specificity: The defined 3D geometry can lead to more specific interactions, reducing off-target effects as the fragment is elaborated into a lead compound.
This guide provides a detailed overview and actionable protocols for effectively utilizing rac-(2R,4R)-2-methylpiperidin-4-ol, cis within a modern FBDD workflow.
Fragment Profile: rac-(2R,4R)-2-methylpiperidin-4-ol, cis
This specific fragment is a valuable addition to any screening library due to its unique combination of features. The cis stereochemistry between the C2-methyl group and the C4-hydroxyl group locks the piperidine ring into a preferred conformation, presenting well-defined vectors for interaction and subsequent chemical elaboration.
| Property | Value | Rationale & Implication for FBDD |
| Molecular Formula | C6H13NO[9] | Low complexity, adheres to the "Rule of Three".[10] |
| Molecular Weight | 115.17 g/mol | Ideal size for a fragment, allowing for significant growth during optimization. |
| Stereochemistry | cis-(2R,4R) and cis-(2S,4S) racemate | The defined relative stereochemistry reduces conformational ambiguity, providing clearer Structure-Activity Relationships (SAR). The use of a racemate is often acceptable for primary screening to reduce costs, with chiral separation or synthesis pursued for hit validation. |
| Key Functional Groups | Secondary Amine (NH), Axial Hydroxyl (OH), Equatorial Methyl (CH3) | Provides a hydrogen bond donor (NH), a hydrogen bond donor/acceptor (OH), and a hydrophobic contact point (CH3). This trifecta of interaction types in a rigid 3D arrangement makes it a versatile probe for diverse binding pockets. |
| Solubility | High | Excellent aqueous solubility is critical for biophysical screening methods, preventing aggregation and false positives. |
The FBDD Workflow with a 3D Fragment
The journey from a fragment library to a validated hit involves a multi-step, integrated process. Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments.[11][12][13]
Caption: The integrated Fragment-Based Drug Discovery (FBDD) workflow.
Application & Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association/dissociation rates).[11][14][15]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (fragment) in solution binds to a target protein immobilized on the chip. The magnitude of the response is proportional to the bound mass.[15]
Protocol: High-Throughput SPR Fragment Screening
-
Immobilization:
-
Rationale: Covalently attach the target protein to a carboxymethylated dextran (or similar) sensor chip surface. Amine coupling is the most common method. The goal is to achieve a surface density that provides a robust signal without causing mass transport limitations.
-
Steps:
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Create a reference channel by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes.[11]
-
-
-
Fragment Screening:
-
Rationale: Inject fragments at a single high concentration (e.g., 200 µM - 1 mM) to identify binders. A "magic" concentration is often used where true hits give a measurable response while minimizing non-specific binding.
-
Steps:
-
Prepare fragment stock solutions in 100% DMSO and dilute into running buffer (e.g., HBS-EP+ with 1-5% DMSO). Crucially, ensure the DMSO concentration in the running buffer exactly matches the fragment samples to avoid false positives. [11]
-
Inject the fragment solutions over the target and reference channels for a short association time (e.g., 30-60 s) followed by a dissociation phase.
-
Regenerate the surface between injections if necessary using a mild solution (e.g., a short pulse of low pH glycine or high salt buffer).
-
-
-
Data Analysis & Hit Triage:
-
Rationale: A "hit" is identified by a response in the target channel that is significantly higher than the reference channel. Ligand efficiency (LE) is a key metric for ranking hits.
-
Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
Plot the response units (RU) at equilibrium or late association for each fragment.
-
Set a response threshold to define initial hits.
-
For promising hits, perform a dose-response analysis to determine the dissociation constant (KD).
-
-
Hit Confirmation: Saturation Transfer Difference (STD) NMR
STD-NMR is an excellent orthogonal method to confirm hits from a primary screen. It is highly sensitive for detecting weak binders and provides information about the fragment's binding epitope.[16][17][18]
Principle: The technique relies on the transfer of magnetic saturation from the target protein to a bound ligand.[18] Selective irradiation of protein resonances (where fragments do not resonate) causes saturation to spread through the protein. If a fragment binds, it will also become saturated. When it dissociates, it carries this "memory" of saturation, leading to a decrease in its NMR signal intensity. Subtracting a spectrum with irradiation from one without reveals signals only from binding molecules.[18][19]
Protocol: STD-NMR Hit Confirmation
-
Sample Preparation:
-
Rationale: A high ligand-to-protein ratio (e.g., 100:1) is used to ensure the bulk of the ligand is in the free state, allowing for efficient detection of the saturation transfer effect.
-
Steps:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment hit (e.g., 1-5 mM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O).
-
Prepare a control sample of the fragment alone in the same buffer to acquire a reference spectrum.
-
-
-
NMR Acquisition:
-
Rationale: Two spectra are acquired: an "on-resonance" spectrum where protein aliphatic signals are saturated, and an "off-resonance" spectrum where a blank region of the spectrum is irradiated.
-
Parameters:
-
On-resonance frequency: ~0.5 to -1.0 ppm (saturates protein aliphatic protons).
-
Off-resonance frequency: ~30-40 ppm (no proton signals).
-
Saturation time: A key parameter. Typically a build-up curve is measured using saturation times from 0.5s to 4s to characterize the interaction. A 2s saturation time is common for screening.[17]
-
-
-
Data Processing and Analysis:
-
Rationale: Subtracting the on-resonance from the off-resonance spectrum generates the STD spectrum. The presence of signals in the STD spectrum confirms binding.
-
Analysis:
-
Process both FIDs with identical parameters.
-
Calculate the difference spectrum (Off-resonance - On-resonance).
-
The relative intensity of signals in the STD spectrum can map the fragment's "binding epitope"—the protons in closest contact with the protein will show the strongest STD effect.
-
-
Structural Characterization: X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein. This provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided lead optimization.[1][20][21][22]
Principle: Protein crystals are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then flash-frozen and subjected to X-ray diffraction to determine the electron density map, revealing the positions of the protein and fragment atoms.[21][23]
Protocol: Fragment Soaking for Crystallography
-
Crystal Preparation:
-
Rationale: A robust crystallization system that produces large, well-diffracting crystals reproducibly is a prerequisite for crystallographic fragment screening.[10]
-
Steps:
-
Grow crystals of the apo-protein to a suitable size (e.g., >50-100 µm).
-
Test crystal stability by transferring a few crystals into a solution of the crystallization condition supplemented with a cryoprotectant and DMSO (or other solvent used for the fragment).
-
-
-
Fragment Soaking:
-
Rationale: A high concentration of the fragment is used to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal.
-
Steps:
-
Prepare a soaking solution consisting of the crystallization mother liquor, a suitable cryoprotectant (e.g., 20-25% glycerol or ethylene glycol), and the fragment at high concentration (e.g., 10-50 mM).
-
Transfer an apo-crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to overnight, depending on the system.
-
-
-
Data Collection and Structure Solution:
-
Rationale: Comparing the electron density map of the soaked crystal to a reference apo dataset allows for unambiguous identification of the bound fragment.
-
Steps:
-
Loop the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate a difference (Fo-Fc) electron density map. Positive density in this map that fits the shape of the fragment indicates binding.
-
Model the fragment into the density and refine the structure.
-
-
From Hit to Lead: The Path Forward
Once rac-(2R,4R)-2-methylpiperidin-4-ol, cis is validated as a hit with a known binding pose, the medicinal chemistry campaign begins. The structure reveals the key interactions and, crucially, the vectors available for chemical elaboration.
Caption: Growth vectors from the bound fragment for lead optimization.
-
Vector 1 (Amine): The secondary amine is a prime handle for growth. Acylation, sulfonylation, or reductive amination can introduce new groups to probe nearby pockets.
-
Vector 2 (Hydroxyl): The axial hydroxyl can be used to explore solvent-exposed regions or reach for additional hydrogen bond partners. It can be converted to an ether or used as an attachment point.
-
Vector 3 (Methyl): While less trivial to modify, the methyl group's position informs the design of larger hydrophobic moieties to better fill that sub-pocket.
By iteratively synthesizing and testing new compounds based on these vectors, the initial low-affinity fragment hit can be systematically grown into a potent, selective, and drug-like lead compound.[6][7]
References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. PMC, NIH. Available at: [Link]
-
SPR-based Fragment Screening: Advantages and Applications. Bentham Science. Available at: [Link]
-
Fragment screening by SPR/NMR. The Pharmaceutical Society of Japan. Available at: [Link]
-
Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. Available at: [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]
-
Fragment screening by SPR and advanced application to GPCRs. ResearchGate. Available at: [Link]
-
Fragment-based drug discovery: A graphical review. PMC, NIH. Available at: [Link]
-
What is Fragment-Based Drug Design (FBDD)? BioSolveIT. Available at: [Link]
-
Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC, NIH. Available at: [Link]
-
X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]
-
(PDF) Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]
-
Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available at: [Link]
-
Fragment Screening Using X-ray Crystallography. PubMed. Available at: [Link]
-
Crystallographic Fragment Screening Services. Evotec. Available at: [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. Available at: [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. Available at: [Link]
-
Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology. Available at: [Link]
-
Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. Available at: [Link]
-
rac-(2r,4r)-2-methylpiperidin-4-ol hydrochloride (C6H13NO). PubChemLite. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. Available at: [Link]
-
rac-(2R,4R)-1-((tert-butoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC, NIH. Available at: [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. scispace.com [scispace.com]
- 6. biosolveit.de [biosolveit.de]
- 7. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 8. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 9. PubChemLite - Rac-(2r,4r)-2-methylpiperidin-4-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 18. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. selvita.com [selvita.com]
- 22. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
common side reactions in the synthesis of substituted piperidines
Welcome to the Technical Support Center for Piperidine Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of substituted piperidines. This resource moves beyond basic recipes, focusing on the mechanistic causality behind common side reactions—such as hydrogenolysis, over-alkylation, and dimerization—ensuring your experimental protocols are robust, reproducible, and self-validating.
Part 1: Mechanistic Pathways & Side Reaction Nodes
Understanding the bifurcation points in your synthetic route is critical for preventing yield loss. The diagram below maps the competitive pathways during the hydrogenation of substituted pyridines.
Reaction pathways in pyridine hydrogenation highlighting side-product formation.
Part 2: Troubleshooting FAQs - Mechanistic Insights
Q1: Why am I observing tetrahydropyridine and bipyridine byproducts during the hydrogenation of substituted pyridines? A1: The reduction of pyridine often proceeds via an outer-sphere single-electron transfer, producing a highly reactive radical anion intermediate. This intermediate is kinetically prone to undesired side reactions, such as dimerization (forming bipyridines) and partial hydrogenation (yielding tetrahydropyridines) instead of the desired 6e–/6H+ full hydrogenation[1]. To mitigate this, consider utilizing1, where electrochemically generated adsorbed hydrogen species react directly with the organic molecule, bypassing the volatile ionic intermediates entirely[1].
Q2: My piperidine product is contaminated with n-pentylamine derivatives and C5 hydrocarbons. What causes this? A2: This is a classic hydrogenolysis (ring-opening) side reaction. During hydrodenitrogenation (HDN) or aggressive thermal hydrogenation, the newly formed piperidine undergoes2. This forms n-alkylamines, which can further degrade into C5 hydrocarbons and ammonia[2]. This over-reduction typically occurs with harsh heterogeneous catalysts (like Pd/C at high temperatures) or prolonged reaction times. Switching to a milder catalyst or strictly optimizing the reaction time will suppress this thermodynamic sink.
Q3: When reducing amine-functionalized pyridines, my yields drop significantly, and I observe elimination products. How can I prevent this? A3: Amine-functionalized pyridines are notorious for elimination side reactions during hydrogenation, particularly when the amine is directly attached or adjacent to the ring. Furthermore, free amines strongly coordinate to metal centers, acting as catalyst poisons and stalling the reaction[3].3 (e.g., with a Boc group) prior to reduction prevents catalyst poisoning and suppresses the elimination pathway, leading to complete reduction under mild conditions[3].
Q4: Why did my purified piperidine/DMF solution suddenly crystallize during storage? A4: Piperidine is a strong secondary amine that readily reacts with atmospheric carbon dioxide (CO₂) to form a solid piperidine carbonate salt. It can also react with trace HCl to form 4[4]. To resolve this, gently heat the mixture to redissolve the crystals, and always store piperidine solutions under an inert argon or nitrogen atmosphere to prevent salt formation.
Part 3: Quantitative Optimization & Validated Protocols
Data Presentation: Catalyst & Condition Optimization
The following table summarizes the causal relationship between specific catalytic systems, operational conditions, and their primary side reactions, providing immediate mitigation strategies.
| Catalyst System | Substrate Type | Reaction Conditions | Primary Side Reaction | Mitigation Strategy |
| PtO₂ (Thermal) | Pyridine-2-acetic ester | 80-90 bar H₂, 80 °C | Hydrogenolysis (Ring Opening) | Lower pressure to 30-50 bar; monitor time strictly[5]. |
| Rh₂O₃ | Amine-functionalized Pyridine | 5 bar H₂, 40 °C | Amine Elimination / Poisoning | Boc-protect primary amines prior to reduction[3]. |
| Pb Cathode (Electro) | Substituted Pyridines | Acidic Media, < 0 V | Dimerization (Bipyridines) | Use neutral/basic electrocatalytic conditions[1]. |
| KOtBu (Metal-Free) | Methyl acetates + acrylamides | THF, 0–50 °C | Incomplete Imidation | Utilize Michael addition/imidation cascade[6]. |
Experimental Protocol 1: Chemoselective Hydrogenation of Substituted Pyridines
Objective: To achieve full saturation of the pyridine ring while preventing C-N bond cleavage (hydrogenolysis) or catalyst poisoning.
Workflow for chemoselective hydrogenation preventing hydrogenolysis side reactions.
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in 2,2,2-trifluoroethanol (TFE)[3].
-
Causality: TFE is preferred for Rh-catalyzed reactions to avoid the esterification side reactions commonly seen with standard alcoholic solvents.
-
-
Catalyst Addition: Add 0.5-5 mol% of Rh₂O₃[3].
-
Causality: Rh₂O₃ operates under much milder conditions (5 bar H₂, 40 °C), which significantly reduces the thermodynamic driving force for ring-opening compared to high-pressure PtO₂ or Pd/C systems.
-
-
Purge and Pressurize: Seal the reactor, purge three times with inert gas (Argon/N₂), and then pressurize with H₂ gas to 5 bar[3].
-
Execution: Stir the mixture at 40 °C.
-
Self-Validating Step: Monitor the reaction strictly via GC-MS. The presence of an m/z peak corresponding to [M-NH₂]⁺ indicates the onset of over-reduction. If observed, immediately stop the reaction. Prolonged exposure to H₂ after full conversion is the primary cause of n-alkylamine formation.
-
-
Workup: Vent the hydrogen safely, purge with Argon, and filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate under reduced pressure.
Experimental Protocol 2: Transition-Metal-Free Synthesis of Piperidine-2,6-diones
Objective: Constructing multi-substituted piperidine-2,6-diones without transition metals, avoiding both over-reduction and over-alkylation side reactions entirely.
-
Reagent Preparation: In an oven-dried flask under N₂, combine the methyl acetate derivative (1.0 eq) and the substituted acrylamide (1.2 eq) in anhydrous THF[6].
-
Base Addition: Slowly add Potassium tert-butoxide (KOtBu) (2.0 eq) at 0 °C.
-
Cyclization: Allow the reaction to warm to room temperature (up to 50 °C if sterically hindered) and stir for 4-8 hours.
-
Self-Validating Step: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the acrylamide spot and the emergence of a highly polar imide spot confirms the cascade completion. The absence of intermediate Michael adducts validates that the KOtBu stoichiometry is sufficient.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl.
-
Causality: Rapid neutralization of the strong base prevents the hydrolytic ring-opening of the newly formed piperidine-2,6-dione. Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
-
Part 4: References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - Journal of the American Chemical Society (ACS). 1
-
Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides - VTechWorks.2
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). 3
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.4
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. 5
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
optimization of diastereoselective reduction for cis-piperidine synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the diastereoselective reduction of pyridines and piperidones to cis-piperidines.
Achieving high diastereomeric ratios (d.r.) in piperidine synthesis requires precise control over thermodynamics, catalyst face-selectivity, and steric approach trajectories. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible success.
Mechanistic Workflows for cis-Piperidine Synthesis
To troubleshoot effectively, we must first map the distinct mechanistic pathways governing stereoselective reductions.
Mechanistic workflow for diastereoselective catalytic hydrogenation of pyridines to cis-piperidines.
Stereochemical control pathway for hydride reduction of piperidones to cis-piperidines.
Troubleshooting Guide & FAQs
Q1: My catalytic hydrogenation of 2,3-disubstituted pyridines is stalling or yielding poor cis selectivity. What is the mechanistic cause, and how can I optimize it?
The Causality: Pyridines are strongly coordinating ligands. The nitrogen lone pair binds tightly to transition metals (like Pd or Pt), poisoning the catalyst. Furthermore, the high resonance energy of the aromatic ring makes the initial reduction step energetically demanding. If the reaction is sluggish, partially reduced intermediates (tetrahydropyridines) can desorb from the catalyst, undergo bond rotation or isomerization, and re-adsorb, completely eroding the cis selectivity which relies on an uninterrupted syn-addition of hydrogen on the catalyst face. The Solution: Switch to Adams' Catalyst (PtO₂) in a strongly acidic protic solvent like glacial acetic acid . The acid protonates the pyridine to form a pyridinium salt. This achieves two critical functions: (1) it ties up the nitrogen lone pair, preventing catalyst poisoning, and (2) it withdraws electron density from the ring, disrupting aromaticity and drastically lowering the activation energy for hydrogenation[1]. Apply 50–70 bar of H₂ pressure to ensure the rate of hydrogenation outpaces any desorption/isomerization events.
Q2: I am attempting a diastereoselective hydride reduction of a 2-substituted piperidin-4-one, but I am getting a 1:1 mixture of cis and trans isomers. How do I force cis selectivity?
The Causality: Diastereoselectivity in the reduction of cyclic ketones is governed by the steric bulk of the reducing agent and the preferred conformation of the ring. Small hydrides (e.g., NaBH₄) can attack from both the axial and equatorial trajectories with minimal steric penalty, leading to poor diastereomeric ratios. The Solution: Utilize a sterically demanding hydride source such as L-Selectride (lithium tri-sec-butylborohydride) at cryogenic temperatures (-78 °C). The massive steric bulk of the sec-butyl groups forces the hydride to approach the carbonyl exclusively from the less hindered axial face. This axial attack pushes the resulting hydroxyl group into the equatorial position, which, relative to the equatorial 2-substituent, yields the desired cis relationship.
Q3: How can I synthesize cis-2,3-disubstituted piperidines via N-acyliminium ion intermediates without causing over-reduction or ring opening?
The Causality: N-acyliminium ions are highly electrophilic and prone to side reactions if the nucleophile is too harsh. Achieving high cis selectivity requires the reducing agent to attack from the face opposite to the adjacent C2-substituent to minimize steric clash, but standard hydrides often lack the necessary facial discrimination. The Solution: Employ triethylsilane (Et₃SiH) in the presence of a Lewis acid (such as BF₃·OEt₂ or TiCl₄) in CH₂Cl₂ at -78 °C. The Lewis acid rigidifies the N-acyliminium intermediate, and the bulky silane approaches from the less hindered face. This methodology has been proven to yield cis-2,3-disubstituted piperidines with excellent enantiomeric and diastereomeric excess, as demonstrated in the total synthesis of (+)-(2S,3S)-CP-99,994[2].
Quantitative Optimization Data
The following table summarizes the optimized conditions required to force cis-selectivity across various starting materials and reduction methodologies.
| Substrate Type | Reducing Agent / Catalyst | Solvent / Additive | Temp / Pressure | Primary Outcome / Selectivity |
| 2,3-Disubstituted Pyridine | PtO₂ (Adams' Catalyst) | Glacial Acetic Acid | 25 °C / 50–70 bar H₂ | >95% cis-piperidine[1] |
| 3,5-Disubstituted Pyridine | Rh/C (5%) | MeOH / HCl | 50 °C / 100 bar H₂ | High cis d.r.; prevents poisoning[3] |
| 2-Substituted Piperidin-4-one | L-Selectride | THF | -78 °C | >90% cis selectivity via axial attack |
| N-Acyliminium Ion | Et₃SiH / BF₃·OEt₂ | CH₂Cl₂ | -78 °C to 25 °C | High cis-2,3-disubstituted d.r.[2] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include built-in self-validation (Quality Control) steps.
Protocol A: Heterogeneous Catalytic Hydrogenation of Pyridines to cis-Piperidines
Objective: Reduce a 2,3-disubstituted pyridine to a cis-2,3-disubstituted piperidine.
-
Preparation: In a high-pressure hydrogenation bomb, dissolve 10.0 mmol of the substituted pyridine in 20 mL of glacial acetic acid.
-
Catalyst Loading: Add 10 mol% of PtO₂ (Adams' catalyst). Caution: PtO₂ can be pyrophoric when saturated with hydrogen; purge the vessel with N₂ before adding H₂.
-
Pressurization & Reaction: Seal the reactor, purge with H₂ three times, and pressurize to 60 bar. Stir vigorously (800 rpm) at room temperature for 12–24 hours.
-
Self-Validation (In-Process QC): Depressurize the reactor safely. Extract a 50 µL aliquot, filter it through a small Celite plug to remove the catalyst, and evaporate the acetic acid under a stream of N₂. Analyze via crude ¹H NMR.
-
Validation Check: The complete disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) and the emergence of upfield piperidine multiplets (δ 1.0–3.5 ppm) validates full conversion.
-
-
Workup: Filter the bulk reaction mixture through Celite, washing with EtOAc. Concentrate the filtrate, neutralize with saturated aqueous Na₂CO₃, and extract with CH₂Cl₂.
-
Stereochemical Validation: In the ¹H NMR of the isolated product, calculate the cis/trans ratio by analyzing the coupling constants (J-values) of the ring protons. cis-Isomers typically exhibit diagnostic axial-equatorial coupling constants (J ≈ 3–5 Hz) compared to the large axial-axial couplings (J > 10 Hz) seen in trans-diaxial configurations.
Protocol B: Diastereoselective Reduction of N-Acyliminium Ions
Objective: Synthesize cis-2,3-disubstituted piperidines via the reduction of a cyclic N-acyliminium intermediate[2].
-
Preparation: Dissolve 5.0 mmol of the hydroxyl-lactam precursor in 15 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Activation: Dropwise, add 2.0 equivalents of BF₃·OEt₂. Stir for 15 minutes to allow complete formation of the N-acyliminium ion.
-
Reduction: Slowly add 3.0 equivalents of triethylsilane (Et₃SiH) via syringe. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Self-Validation (In-Process QC): Quench a 50 µL aliquot with saturated NaHCO₃, extract with EtOAc, and perform TLC (UV/KMnO₄ stain). The disappearance of the starting material spot and the appearance of a less polar product spot validates the reduction.
-
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ at 0 °C. Extract three times with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015.[Link]
-
Stereoselective Approach to cis-2,3-Disubstituted Piperidines via Reduction of N-Acyliminium Ion Intermediate: Enantioselective Synthesis of (+)-(2S,3S)-CP-99,994. Journal of Organic Chemistry (ACS), 2012.[Link]
-
Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Chemistry – A European Journal, 2021.[Link]
Sources
Technical Support Center: Crystallization of rac-(2R,4R)-2-methylpiperidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of substituted piperidines. The crystallization of rac-(2R,4R)-2-methylpiperidin-4-ol (the cis-isomer) is notoriously difficult due to its propensity for liquid-liquid phase separation (oiling out), severe hygroscopicity, and diastereomeric contamination from the trans-isomer.
This guide is designed to move beyond basic instructions by explaining the thermodynamic causality behind each experimental choice, providing you with a self-validating workflow to ensure high-purity isolation.
Process Visualization
The following workflow illustrates the logical progression and troubleshooting checkpoints for the diastereoselective crystallization of the target molecule.
Workflow for diastereoselective crystallization of cis-2-methylpiperidin-4-ol.
Troubleshooting Guide & FAQs
Q1: Why does my rac-(2R,4R)-2-methylpiperidin-4-ol oil out instead of forming crystals during cooling? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable zone width (MZW) for crystallization, but intersects the binodal curve of liquid demixing first. Amino alcohols are particularly prone to this due to strong, dynamic intermolecular hydrogen bonding that prevents rapid nucleation, a phenomenon well-documented in the crystallization of complex piperidine derivatives 1. Solution: Adjust the solvent system to flatten the solubility curve. For the HCl salt, a mixture of Isopropanol (solvent) and Ethyl Acetate (antisolvent) is optimal. If oiling out occurs, reheat the mixture to a clear solution, increase the IPA ratio, and reduce the cooling rate to 0.1°C/min. Crucially, introduce seed crystals just below the saturation temperature to force nucleation before the LLPS boundary is reached.
Q2: How can I efficiently separate the cis-(2R,4R/2S,4S) isomer from the trans-(2R,4S/2S,4R) isomer? Causality: The spatial arrangement of the cis and trans isomers dictates their crystal lattice energies. In the piperidine chair conformation, the cis-1,3-disubstituted pattern allows both the 2-methyl and 4-hydroxyl groups to occupy stable equatorial positions (e,e) 2. Conversely, the trans-isomer is forced into a higher-energy equatorial-axial (e,a) conformation. This structural difference means the hydrochloride salt of the cis-isomer packs more efficiently and has significantly lower solubility in polar aprotic/protic solvent mixtures compared to the trans-isomer. Solution: Perform a diastereoselective crystallization of the HCl salt. By strictly controlling the anti-solvent addition and seeding with pure cis-isomer, the trans-isomer remains dissolved in the mother liquor, a classical resolution technique for piperidine derivatives 3.
Q3: My isolated crystals are highly hygroscopic and turn into a syrup on the bench. How do I prevent this? Causality: The free base of piperidin-4-ol derivatives is inherently hygroscopic. The exposed secondary amine and hydroxyl groups readily form hydrogen bonds with atmospheric moisture, leading to rapid deliquescence. Solution: Always isolate and store the compound as a pharmaceutically acceptable salt. Commercial standards of rac-(2R,4R)-2-methylpiperidin-4-ol are typically isolated and stabilized as the hydrochloride salt (CAS: 1421254-85-4) 4 to neutralize the basic amine, drastically reducing its affinity for atmospheric water and increasing its melting point.
Experimental Protocol: Diastereoselective Crystallization
Objective: Isolate the pure cis-isomer hydrochloride salt from a crude cis/trans free base mixture.
Self-Validating System Note: Step 4 acts as an internal validation check. If the seed crystals dissolve entirely, your solution is undersaturated (excess IPA). If a massive, uncontrolled crash-out occurs immediately, the solution is highly supersaturated (excess EtOAc or temperature dropped too fast). Proper seed bed maturation confirms you are securely within the metastable zone.
-
Salt Formation: Charge a reactor with 10.0 g of crude rac-2-methylpiperidin-4-ol free base. Add 50 mL of Isopropanol (IPA) and agitate at 200 rpm. Slowly add 1.05 equivalents of 4M HCl in dioxane while maintaining the internal temperature below 25°C to prevent thermal degradation.
-
Dissolution: Heat the resulting suspension to 70°C. Hold for 15 minutes until complete dissolution is achieved. If the solution remains cloudy, add IPA in 2 mL increments until clear.
-
Anti-Solvent Addition: Slowly dose 30 mL of Ethyl Acetate (EtOAc) over 30 minutes via an addition funnel, strictly maintaining the internal temperature at 70°C.
-
Seeding (Validation Step): Cool the solution linearly to 55°C. Add 0.1 g of pure rac-(2R,4R)-cis-2-methylpiperidin-4-ol HCl seed crystals. Hold the temperature at 55°C for 1 hour to allow the seed bed to mature and prevent secondary nucleation.
-
Controlled Cooling: Cool the mixture to 5°C at a controlled rate of 0.1°C/min to remain within the MZW and avoid LLPS.
-
Isolation: Filter the white crystalline slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) IPA/EtOAc (1:1 v/v) to remove residual trans-isomer from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.
Quantitative Data Presentation
The following table summarizes the impact of various solvent systems on the yield, diastereomeric purity, and phase behavior of rac-(2R,4R)-2-methylpiperidin-4-ol HCl during crystallization.
| Solvent System | Ratio (v/v) | Cis-Isomer Yield (%) | Trans-Isomer Contamination (%) | Oiling Out (LLPS) Observed? |
| IPA / EtOAc | 1:1 | 82.5 | < 2.0 | No |
| IPA / EtOAc | 1:3 | 89.1 | 8.5 | Yes (Initial cooling) |
| Ethanol / MTBE | 1:2 | 75.0 | < 1.0 | No |
| Methanol | 100% | 45.3 | 15.2 | No |
References
- Source: chemrevlett.
- Source: achemblock.
- Source: google.com (Patents)
- PIPERIDINE DERIVATIVES. V.
Sources
- 1. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]
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- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. cis-2-Methylpiperidin-4-ol Hydrochloride 95% | CAS: 1421254-85-4 | AChemBlock [achemblock.com]
rac-(2R,4R)-2-methylpiperidin-4-ol, cis stability and long-term storage
A Guide to Cis-Isomer Stability and Long-Term Storage for Researchers and Drug Development Professionals
Welcome to the technical resource for rac-(2R,4R)-2-methylpiperidin-4-ol (CAS: 7745-45-1), a key heterocyclic intermediate in pharmaceutical synthesis. This guide provides in-depth information, field-proven protocols, and troubleshooting advice to ensure the chemical integrity and stability of this compound throughout its lifecycle in your laboratory. We address common challenges related to the stability of the cis stereoisomer and provide clear guidance on optimal long-term storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for rac-(2R,4R)-2-methylpiperidin-4-ol?
The stability of rac-(2R,4R)-2-methylpiperidin-4-ol, a secondary amine, is critically dependent on storage conditions to prevent degradation.[1][2] As with many heterocyclic amines, the primary risks are oxidation, moisture absorption (hygroscopicity), and exposure to light.
Causality: The secondary amine functionality is susceptible to air oxidation, which can lead to the formation of N-oxides or other degradation products. The hydroxyl group and the amine itself make the compound hygroscopic, meaning it can readily absorb water from the atmosphere.[1][3] This absorbed moisture can facilitate other degradation pathways.
For optimal long-term stability, we recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions. Avoid freezing unless the compound is dissolved in a suitable solvent and tested for freeze-thaw stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine.[2] An inert atmosphere is the most critical factor for preserving purity. |
| Container | Tightly Sealed, Amber Glass Vial or HDPE Bottle | Protects from light, which can induce photolytic degradation, and prevents moisture ingress.[1][3] Use containers with a proven seal integrity. |
| Environment | Dry, Well-Ventilated Area | Minimizes exposure to ambient moisture and ensures safety.[4][5] Store away from incompatible materials. |
| Incompatibles | Strong Oxidizing Agents, Strong Acids, Acid Chlorides | Avoids vigorous and potentially hazardous chemical reactions.[2][3][6] |
Q2: How stable is the cis-(2R,4R) configuration? Can it isomerize to the trans form?
The cis configuration, where the C2-methyl group and the C4-hydroxyl group are on the same side of the piperidine ring, is generally thermodynamically stable. Isomerization to the trans isomer would require breaking and reforming a C-C or C-O bond, which is not expected under standard storage or handling conditions.
However, exposure to harsh acidic or basic conditions, particularly at elevated temperatures, could potentially catalyze epimerization at the C2 position via a ring-opening/ring-closing mechanism, although this is a low-probability event under typical laboratory protocols. The primary stability concern for this molecule is not isomerization but chemical degradation.
Q3: What are the most likely degradation pathways for this compound?
Understanding potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected results.[7] Based on the structure, the following pathways are most plausible:
-
Oxidation: The most significant risk. The piperidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (C2 and C6) and at the nitrogen atom itself. This can lead to the formation of imines, N-oxides, or ring-opened products.[8][9][10]
-
Dehydration: Although less common under neutral conditions, strong acidic conditions and heat could potentially lead to the elimination of the hydroxyl group, forming an unsaturated piperidine derivative.
-
Photolysis: Direct exposure to UV or high-intensity visible light can provide the energy to break C-N or C-O bonds, leading to a complex mixture of degradants.[11]
Below is a diagram illustrating the primary degradation vulnerabilities.
Caption: Primary degradation pathways for rac-(2R,4R)-2-methylpiperidin-4-ol.
Troubleshooting Guide & Experimental Protocols
This section provides solutions to common issues encountered during the handling and analysis of rac-(2R,4R)-2-methylpiperidin-4-ol.
Troubleshooting Common Analytical Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/GC chromatogram after storage. | 1. Oxidative Degradation: The compound has been exposed to air. 2. Contamination: The storage container or solvent was not clean. | 1. Confirm the identity of the new peak using Mass Spectrometry (MS).[12] 2. Purge the headspace of the storage vial with an inert gas (Ar or N₂) before sealing for future storage. 3. Re-test using freshly prepared solvents and thoroughly cleaned glassware.[11] |
| Inconsistent HPLC retention times. | 1. Mobile Phase pH Fluctuation: The pH is too close to the pKa of the amine, causing shifts. 2. Temperature Variation: The column temperature is not controlled. 3. Improper Mobile Phase Prep: Inaccurate mixing or degradation of mobile phase components. | 1. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. 2. Use a column oven to maintain a consistent temperature (e.g., 30°C).[11][13] 3. Prepare fresh mobile phase daily and ensure it is properly degassed.[11] |
| Loss of mass balance in forced degradation studies. | 1. Formation of Volatile Degradants: Degradation products are not being detected by the primary method (e.g., UV). 2. Adsorption: The compound or its degradants are adsorbing to container surfaces. | 1. Use a mass-sensitive detector like MS or a universal detector like CAD/ELSD in parallel with the UV detector.[11][14] 2. Use silanized glassware to minimize surface adsorption.[11] |
Protocol: Forced Degradation Study for Stability Assessment
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a new batch of rac-(2R,4R)-2-methylpiperidin-4-ol.[7][15] It helps identify likely degradation products and establishes the specificity of your analytical method.[11]
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a new compound batch.
Step-by-Step Methodology
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11][14]
-
Stress Conditions: Expose the sample to the conditions outlined in the table below. Include an unstressed control sample (stock solution stored at 2-8°C in the dark) for comparison.
| Stress Condition | Protocol | Purpose |
| Acidic Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[11] | To test susceptibility to acid-catalyzed degradation. |
| Basic Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[11] | To test susceptibility to base-catalyzed degradation. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[11] | To mimic oxidative stress, the most likely degradation pathway. |
| Thermal Degradation | Place the solid compound in an oven at 70°C for 48 hours.[11] | To assess the stability of the solid material to heat. |
| Photolytic Degradation | Expose the stock solution in a quartz cuvette to light with an overall illumination of >1.2 million lux hours.[11] | To determine light sensitivity. |
-
Analysis: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating method, such as LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation. If degradation is too extensive, reduce the stress duration or temperature. Identify the mass of major degradants and assess the peak purity of the parent compound.
By following this guide, researchers and developers can ensure the quality and reliability of their experimental results by maintaining the integrity of rac-(2R,4R)-2-methylpiperidin-4-ol.
References
- BenchChem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
- BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- Netphamalab. (2025, April 21). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
- Netphamalab. (2025, March 13). Stability Studies in Pharmaceuticals.
- European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
- ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Almac. (2025, February 15). Unlocking Drug Longevity: The Crucial Role of Stability Studies.
- Fisher Scientific. (2015, February 2). SAFETY DATA SHEET - 4-Methylpiperidine.
- PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET.
- A&C Chemicals. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed. (2000, October 15). Formation of heterocyclic amines in fried fish fiber during processing and storage.
- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methylpiperidine-4-methylamine.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Maybridge. (2026, March 6). OR-7944 p.1 - Safety Data Sheet.
- National Institutes of Health (NIH). (n.d.). 2-Methylpiperidin-4-ol. PubChem.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet - 4-Methylpiperidine.
- PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.
- RSC Publishing. (2010, January 15). Analytical Methods.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - 1-Methyl-4-piperidone.
- ChemicalBook. (2026, January 17). cis-2,6-Dimethylpiperidine - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride.
- PubChemLite. (n.d.). Rac-methyl (2r,4r)-2-methylpiperidine-4-carboxylate hydrochloride.
- Chemspace. (n.d.). Rac-2-[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]-2-methylpropanehydrazide.
- Cayman Chemical. (2025, August 18). Safety Data Sheet.
- AChemBlock. (2026, March 3). cis-2-Methylpiperidin-4-ol Hydrochloride 95%.
- ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification & Troubleshooting for rac-(2R,4R)-2-methylpiperidin-4-ol, cis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical purification bottlenecks associated with rac-(2R,4R)-2-methylpiperidin-4-ol, cis. The isolation of this specific diastereomer from its trans counterpart and synthetic precursors requires a deep understanding of the molecule's physicochemical properties.
Whether your synthesis relies on traditional transition-metal catalyzed hydrogenation or advanced enzymatic pathways , achieving high diastereomeric and chemical purity is paramount for downstream drug development.
Part 1: Impurity Profiling
Before troubleshooting, we must define the chemical landscape of our crude mixture. The table below summarizes the quantitative and qualitative data regarding common impurities found in the synthesis of rac-cis-2-methylpiperidin-4-ol.
| Impurity | Origin / Source | Physicochemical Difference vs. cis-Product | Primary Removal Strategy |
| trans-Diastereomer | Non-stereoselective reduction of the ketone precursor. | Different 3D spatial arrangement alters crystal lattice energy and solubility. | Fractional crystallization of the HCl salt. |
| 2-Methylpiperidin-4-one | Unreacted starting material. | Lacks the hydroxyl group; lower polarity and slightly different pKa. | Acid-base extraction or derivatization. |
| Regioisomers | Side reactions during ring formation (e.g., aldol carboligations) . | Different boiling points and silica affinities. | Flash column chromatography. |
| Transition Metals (Pd/Ru) | Residual catalysts from hydrogenation steps. | Particulate or coordinated metal ions. | Thiol-functionalized silica scavengers. |
Part 2: Troubleshooting FAQs
Q1: I have a 60:40 mixture of cis and trans diastereomers. How do I isolate the cis-racemate without using preparative HPLC? A1: The most scalable and field-proven method is fractional crystallization of the hydrochloride salt . Causality: Diastereomers possess different spatial arrangements (equatorial-axial vs. equatorial-equatorial), which directly impacts how they pack into a crystal lattice. The cis-isomer of 2-methylpiperidin-4-ol forms a more stable, less soluble hydrochloride salt in polar aprotic/protic solvent mixtures (like Ethyl Acetate/Ethanol) compared to the trans-isomer. By carefully controlling the cooling rate, the cis-HCl salt will selectively precipitate, leaving the trans-isomer in the mother liquor.
Q2: My isolated product is contaminated with unreacted 2-methylpiperidin-4-one. Standard acid-base extractions aren't separating them. What is the mechanism to resolve this? A2: Both the product and the ketone impurity are secondary amines, meaning they will both protonate and partition into the aqueous layer during a standard acidic wash. Causality: To separate them, you must exploit the difference in their oxygen-containing functional groups. The hydroxyl group of the cis-product acts as a strong hydrogen-bond donor, whereas the ketone is only a hydrogen-bond acceptor. By utilizing basic alumina column chromatography , the cis-alcohol will bind significantly tighter to the stationary phase than the ketone, allowing the ketone to elute first.
Q3: I am experiencing severe peak tailing during silica gel chromatographic purification, leading to overlapping impurity fractions. How can I resolve this? A3: Peak tailing is a classic issue when purifying secondary amines on standard silica. Causality: The basic secondary amine of the piperidine ring interacts strongly via acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. To prevent this, you must "mask" these active sites by adding a competitive amine modifier to your mobile phase. Incorporating 1–5% Triethylamine (Et 3 N) or concentrated aqueous Ammonium Hydroxide (NH 4 OH) into your eluent (e.g., DCM/MeOH) will saturate the acidic silanols, resulting in sharp, symmetrical peaks and baseline resolution.
Part 3: Detailed Experimental Protocols
Protocol A: Diastereomeric Enrichment via HCl Salt Crystallization
This protocol is a self-validating system designed to upgrade the diastereomeric ratio (dr) from ~60:40 to >95:5.
-
Salt Formation: Dissolve the crude free-base mixture of 2-methylpiperidin-4-ol (1.0 eq) in a 4:1 mixture of Ethyl Acetate (EtOAc) and absolute Ethanol (EtOH) at room temperature (approx. 10 mL/gram of crude).
-
Acidification: Slowly add a solution of HCl in dioxane (4.0 M, 1.1 eq) dropwise under vigorous stirring. An exotherm will occur, and a white precipitate will begin to form.
-
Heating & Dissolution: Heat the suspension to reflux (approx. 75°C) until the solid completely dissolves. If the solid does not dissolve, add EtOH dropwise until the solution becomes clear.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a rate of ~10°C per hour. Do not crash-cool in an ice bath, as this will trap the trans-isomer in the crystal lattice.
-
Isolation: Once at room temperature, cool to 0°C for 2 hours, then filter the crystals via vacuum filtration. Wash the filter cake with ice-cold EtOAc.
-
Self-Validation (NMR Check): Take a 5 mg aliquot of the crystals, dissolve in D 2 O, and run a 1 H NMR. Look at the C4 carbinol proton (~3.8 ppm). The axial proton in the cis isomer will appear as a distinct multiplet. If the trans isomer is still present >5%, repeat the recrystallization from EtOH.
-
Free-Basing: Suspend the pure cis-HCl salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer is pH > 12. Extract the aqueous layer 3x with DCM, dry over Na 2 SO 4 , and concentrate to yield the pure rac-cis-free base.
Protocol B: Flash Chromatography for Chemical Purity
Use this protocol to remove ketones, regioisomers, and baseline degradation products.
-
Column Preparation: Pack a column with standard silica gel (230-400 mesh). Pre-equilibrate the column with the starting mobile phase: Dichloromethane/Methanol/Triethylamine (95:4:1).
-
Sample Loading: Dissolve the crude free-base in the minimum amount of DCM. If solubility is poor, dry-load the sample onto a small amount of silica gel and apply it to the top of the column.
-
Elution: Elute using a gradient of DCM/MeOH (95:5 to 85:15), maintaining 1% Et 3 N throughout.
-
Self-Validation (TLC Check): Spot fractions on a silica TLC plate. Develop with the mobile phase. Because the product lacks a strong UV chromophore, you must visualize the plate using a Ninhydrin stain (heat to reveal secondary amines as dark pink/purple spots) or a KMnO 4 stain.
Part 4: Purification Workflow Visualization
The following diagram illustrates the logical flow of the purification process, ensuring both chemical and diastereomeric purity are achieved sequentially.
Workflow for the purification of rac-cis-2-methylpiperidin-4-ol.
Part 5: References
-
Title: Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism Source: Frontiers in Plant Science (via PubMed Central) URL: [Link]
-
Title: Fructose-6-phosphate aldolase variants for aldol carboligations Source: European Patent Office (EP3388518A1) URL:
Technical Support Center: A Guide to Improving Stereoselectivity in Piperidine Ring Synthesis
The stereoselective synthesis of piperidines, a core scaffold in numerous pharmaceuticals and natural products, presents a significant challenge in modern organic chemistry.[1][2][3][4] Achieving precise control over the spatial arrangement of substituents on the piperidine ring is paramount, as even minor stereochemical variations can drastically alter biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing stereoselectivity in their synthetic routes. Drawing upon established principles and cutting-edge methodologies, this document aims to explain the causality behind experimental choices, ensuring a robust and reproducible approach to synthesizing these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction is yielding a mixture of diastereomers. What's the likely culprit?
A: Poor diastereoselectivity in aza-Diels-Alder reactions often indicates that the reaction is not proceeding through a concerted [4+2] cycloaddition.[5] Instead, a stepwise Mannich-Michael pathway may be competing, particularly when strong Lewis acids are employed.[5][6] To favor the desired concerted mechanism, consider screening alternative catalysts, such as organocatalysts, or utilizing more conformationally rigid cyclic dienes, which can enhance diastereoselectivity.[6]
Q2: I'm encountering difficulty with the asymmetric hydrogenation of a substituted pyridine. The reaction is sluggish and the catalyst appears to be deactivating.
A: This is a well-documented challenge arising from the aromatic stability of the pyridine ring and poisoning of the catalyst by the basic piperidine product.[6] A highly effective strategy is to activate the pyridine substrate by converting it into a pyridinium salt (e.g., N-acyl or N-benzyl).[6][7][8] This enhances the substrate's reactivity and prevents the product from deactivating the catalyst.[6][7] Conducting the hydrogenation in an acidic medium, such as acetic acid, can also effectively suppress catalyst poisoning.[6][9]
Q3: I'm using a chiral auxiliary for my piperidine synthesis, but the diastereomeric excess (d.e.) is lower than expected. How can I improve this?
A: The effectiveness of a chiral auxiliary is highly dependent on its ability to create a sterically and electronically biased environment.[10] Factors such as the choice of auxiliary, the reaction temperature, and the solvent can all significantly impact the stereochemical outcome.[11] Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[11] Additionally, screening solvents with varying polarities can help identify the optimal medium to maximize diastereoselectivity.[11] Phenylglycinol-derived lactams have proven to be versatile chiral building blocks for the enantioselective synthesis of a variety of substituted piperidines.[12][13][14][15]
Q4: My organocatalytic approach is giving low enantioselectivity. What parameters should I investigate?
A: Organocatalysis offers a powerful tool for stereoselective piperidine synthesis.[16][17] However, achieving high enantioselectivity often requires careful optimization. Key parameters to investigate include the catalyst structure, catalyst loading, the presence of additives or co-catalysts, and the reaction temperature. For instance, in domino Michael addition/aminalization processes, O-TMS protected diphenylprolinol has been shown to be an effective catalyst.[16]
Troubleshooting Guides: Common Synthetic Challenges
Scenario 1: Poor Diastereoselectivity in Reductive Amination of a δ-Ketoamine
Question: I am attempting a reductive amination to form a 2,6-disubstituted piperidine, but I am obtaining a nearly 1:1 mixture of cis and trans isomers. What adjustments can I make?
Answer: The stereochemical outcome of this cyclization is determined by the facial selectivity of the hydride attack on the intermediate iminium ion. The conformation of this intermediate is key.
Troubleshooting Protocol:
-
Reagent Selection: The size of the hydride reagent can significantly influence the direction of attack.
-
Initial Approach: If you are using a small hydride source like sodium borohydride (NaBH₄), the lack of steric bulk may not be sufficient to differentiate between the two faces of the iminium ion.
-
Recommendation: Switch to a bulkier reducing agent such as sodium triacetoxyborohydride (STAB) or a L-/K-Selectride. The increased steric hindrance of these reagents will favor attack from the less hindered face, leading to a higher diastereomeric ratio.
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can amplify the small energy differences between the diastereomeric transition states, leading to improved selectivity.[11]
-
Procedure: Screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to identify the optimal conditions for your specific substrate.[11]
-
-
Solvent Effects:
-
Rationale: The solvent can influence the conformation of the iminium ion intermediate and the transition state energies.
-
Procedure: Experiment with solvents of varying polarity, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, ethanol).[11]
-
Data-Driven Decision Making:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Hydride Reagent | NaBH₄ | L-Selectride | Increased steric bulk enhances facial selectivity. |
| Temperature | Room Temperature | -78 °C | Lower temperature amplifies energetic differences between transition states. |
| Solvent | Methanol | THF | Aprotic solvent may better stabilize the desired transition state geometry. |
Scenario 2: Low Enantioselectivity in Asymmetric Hydrogenation of a Pyridine Derivative
Question: My iridium-catalyzed asymmetric hydrogenation of an N-protected 2-substituted pyridine is giving low enantiomeric excess (e.e.). How can I improve the enantioselectivity?
Answer: The enantioselectivity of this reaction is governed by the interaction between the chiral ligand, the metal center, and the substrate. Optimizing the components of the catalytic system is crucial for achieving high stereocontrol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Ligand Screening
-
Rationale: The chiral ligand is the primary source of stereochemical information. Subtle changes in the ligand's steric and electronic properties can have a profound impact on the enantioselectivity.
-
Procedure:
-
Prepare a series of catalysts with structurally related chiral ligands (e.g., varying the substituents on a phosphine-oxazoline ligand).[18]
-
Run small-scale screening reactions with each catalyst under identical conditions (substrate, solvent, temperature, pressure).
-
Analyze the enantiomeric excess of the product for each reaction using chiral HPLC or GC.
-
Experimental Protocol: Solvent and Additive Screening
-
Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the rate of competing racemic background reactions. Additives can sometimes act as co-catalysts or suppress side reactions.
-
Procedure:
-
Select a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, methanol).
-
Investigate the effect of additives such as acids (to protonate the product and prevent catalyst inhibition) or bases (if applicable to the catalytic cycle).[9]
-
Screen these conditions systematically to identify the optimal combination.
-
Substrate Modification Strategy:
-
Rationale: Modifying the N-protecting group or substituents on the pyridine ring can influence how the substrate binds to the chiral catalyst.
-
Example: If using an N-Boc group, consider switching to a larger N-Cbz or a coordinating N-picolinoyl group to alter the steric and electronic environment around the metal center. Introducing a substituent ortho to the pyridine nitrogen can reduce its coordinating ability, which has been shown to be key for successful hydrogenation.[18]
Key Mechanistic Considerations
The Aza-Diels-Alder Reaction: Concerted vs. Stepwise
The stereochemical outcome of the aza-Diels-Alder reaction is highly dependent on whether it proceeds through a concerted or a stepwise mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. figshare.com [figshare.com]
- 15. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
common pitfalls in the synthesis of 4-hydroxypiperidine derivatives
Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxypiperidine Derivatives
Welcome to the Technical Support Center. 4-Hydroxypiperidine is a highly versatile bifunctional building block used extensively in medicinal chemistry to construct complex heterocyclic scaffolds, kinase inhibitors, and CNS-active agents[1][2]. However, its dual reactive sites (a secondary amine and a secondary alcohol) and the specific conformational dynamics of the piperidine ring present unique synthetic challenges.
This guide is structured to address the most common pitfalls encountered by researchers, providing causality-driven explanations and self-validating protocols to ensure experimental success.
Module 1: N-Protection Strategies & Regioselectivity
Q: During the Boc-protection of 4-hydroxypiperidine, LC-MS indicates a significant +100 Da impurity. What is this, and how do I eliminate it?
A: The +100 Da mass shift corresponds to the addition of a second tert-butoxycarbonyl (Boc) group, resulting in the di-Boc byproduct: tert-butyl 4-(tert-butoxycarbonyloxy)piperidine-1-carboxylate[3]. This occurs via O-Boc formation at the secondary alcohol.
Causality: While the secondary amine is kinetically more nucleophilic than the secondary alcohol, the hydroxyl group can and will react with excess di-tert-butyl dicarbonate ((Boc)₂O), especially under strongly basic conditions or extended reaction times[3]. To prevent this, you must strictly control the stoichiometry (1.0 to 1.05 equivalents of (Boc)₂O) and utilize a mild base (like NaHCO₃) in a biphasic solvent system (e.g., DCM/H₂O)[1]. The biphasic system keeps the pH moderate and physically separates the highly reactive anhydride from the fully deprotonated alkoxide species.
Protocol 1: Self-Validating Selective N-Boc Protection [1]
-
Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.
-
Base Addition: Add 1.0 M aqueous sodium bicarbonate (NaHCO₃, 1.0 eq). Validation Check: The pH of the aqueous layer should be ~8.
-
Reagent Addition: Cool the reaction flask to 0 °C. Add (Boc)₂O (1.0 eq) dropwise.
-
Reaction: Stir vigorously at room temperature for 12–16 hours.
-
Validation Check: Spot the reaction mixture on a TLC plate and stain with ninhydrin. The starting free amine will stain intensely purple/brown. The reaction is complete when this spot disappears, leaving only the UV-inactive, ninhydrin-negative N-Boc product.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Module 2: Reduction of 4-Piperidones
Q: I am reducing N-Boc-4-piperidone using NaBH₄ in methanol, but I consistently observe incomplete conversion and a dehydrated byproduct. How do I optimize this?
A: Incomplete reduction is typically caused by the rapid solvolysis of NaBH₄ in methanol[3]. The dehydrated byproduct, N-Boc-1,2,3,6-tetrahydropyridine, forms via the E1 elimination of the newly formed hydroxyl group[3].
Causality: Methanol reacts with NaBH₄ to generate hydrogen gas and sodium tetramethoxyborate, consuming the hydride before it can attack the sterically hindered ketone. If the reaction is not cooled, this side reaction outpaces the reduction. Furthermore, the resulting 4-hydroxypiperidine is sensitive to elimination. Strong acids or bases, combined with elevated temperatures during concentration, will protonate the alcohol (or deprotonate an adjacent carbon) and drive the loss of water[3].
Reaction pathways and common pitfalls during the reduction of N-Boc-4-piperidone.
Protocol 2: Optimized NaBH₄ Reduction [3][4]
-
Setup: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous methanol (0.2 M).
-
Temperature Control: Cool the solution strictly to 0 °C using an ice bath.
-
Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to control hydrogen evolution and thermal spikes.
-
Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.
-
Validation Check: Quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on TLC (stain with KMnO₄). The disappearance of the yellow/brown oxidizing spot of the ketone confirms complete reduction.
-
Workup: Quench slowly with water (avoid strong acids like HCl). Remove methanol under reduced pressure at a bath temperature not exceeding 35 °C to prevent elimination[3]. Extract with EtOAc.
Table 1: Comparison of Reduction Strategies for 4-Piperidones
| Reducing Agent / Method | Advantages | Disadvantages / Pitfalls | Optimal Use Case |
| NaBH₄ in MeOH [3] | Fast, inexpensive, standard benchtop protocol. | Hydride solvolysis; potential for dehydration during workup. | Routine lab-scale reduction of simple piperidones. |
| Carbonyl Reductase [5] | >99% enantiomeric excess (ee); extremely mild aqueous conditions. | Requires specific enzyme screening; slower reaction kinetics. | Asymmetric synthesis of chiral derivatives (e.g., 3-substituted-4-hydroxypiperidines)[5]. |
| Al(OiPr)₃ in Isopropanol [6] | Highly selective MPV reduction; avoids over-reduction; green chemistry. | Requires elevated temperatures; equilibrium-driven reaction. | Industrial scale-up; acid/base-sensitive substrates[6]. |
Module 3: Grignard Additions & Substituted 4-Hydroxypiperidines
Q: My Grignard addition to N-Boc-4-piperidone yields mostly recovered starting material and some biaryl impurities, with very little of the desired 4-aryl-4-hydroxypiperidine. What went wrong?
A: Recovered starting material is a classic indicator of enolization. The Grignard reagent is acting as a base rather than a nucleophile[7].
Causality: The N-Boc group and the axial hydrogens of the piperidine ring create significant steric hindrance, impeding the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon[7]. Consequently, the Grignard reagent deprotonates the acidic α-protons of the piperidone to form an enolate. Upon aqueous workup, this enolate simply reprotonates to yield the starting ketone[7]. Biaryl impurities are the result of Wurtz coupling during the preparation of the Grignard reagent itself[7].
To overcome this, conduct the addition at strictly -78 °C to kinetically suppress the acid-base reaction in favor of nucleophilic addition, or use anhydrous CeCl₃ (Luche-type conditions) to increase the oxophilicity of the carbonyl group while minimizing the basicity of the organometallic species.
Mechanistic divergence in Grignard reactions with N-Boc-4-piperidone based on conditions.
Module 4: Oxidation to 4-Piperidones
Q: Swern oxidation of N-Boc-4-hydroxypiperidine gives variable yields and a foul odor. Is there a more reliable method for generating the ketone intermediate?
A: Yes. Dess-Martin Periodinane (DMP) is highly recommended over Swern oxidation for this specific substrate[2].
Causality: While Swern oxidation is effective, it requires strict cryogenic control (-78 °C) and generates toxic, foul-smelling dimethyl sulfide. Slight temperature deviations during the addition of triethylamine can lead to Pummerer-type side reactions or incomplete oxidation. DMP provides a mild, room-temperature alternative that is sterically forgiving and highly selective for secondary alcohols[2].
Protocol 3: DMP Oxidation of N-Boc-4-hydroxypiperidine [2]
-
Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath[2].
-
Reagent Addition: Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours[2]. Validation Check: The reaction is visually self-indicating; the clear solution will become cloudy as the reduced iodinane byproduct precipitates.
-
Quench: Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃[2]. Stir vigorously until the organic and aqueous layers become completely clear (usually 15-30 minutes). This step destroys excess oxidant and solubilizes the iodine byproducts.
-
Workup: Separate the organic layer, extract the aqueous layer with DCM, wash with brine, dry over MgSO₄, and concentrate[2].
References
-
National Center for Biotechnology Information (PMC). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Retrieved from [Link]
-
SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018). Retrieved from[Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Process Chemistry Technical Support Center: Scale-Up of Diastereoselective Piperidines
Welcome to the Process Chemistry Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals facing the complex thermodynamic and kinetic challenges of scaling up diastereoselective piperidine syntheses.
I. Core Principles & Mechanistic Logic (FAQs)
Q1: Why does the diastereomeric ratio (d.r.) of our piperidine product drop significantly when scaling up pyridine hydrogenation from 1 gram to 1 kilogram? A1: This is a classic thermodynamic versus kinetic control issue driven by mass and heat transfer limitations. On a small scale, heterogeneous hydrogenation rapidly saturates the pyridine ring via syn-addition, kinetically trapping the cis-diastereomer. At the kilogram scale, poor mixing and inadequate heat dissipation lead to localized hot spots and hydrogen starvation. These conditions increase the rate of reversible hydride addition and ring-flipping, pushing the system toward thermodynamic control and resulting in epimerization. For instance, scaling up the hydrogenation of complex 2,3,6-trisubstituted pyridines with Raney Nickel often requires strict temperature control and high pressure (e.g., 500 psi) to outcompete epimerization pathways, ultimately yielding a 12:1 cis:trans ratio[1].
Q2: We are experiencing severe catalyst poisoning during the bulk hydrogenation of multi-substituted pyridines. How can we mitigate this without adding extra synthetic steps? A2: Both the starting pyridines and the resulting piperidines are strong Lewis bases. As the reaction progresses, the highly basic piperidine product coordinates tightly to the active sites of traditional heterogeneous catalysts (Pd, Pt, Ru), poisoning them. While adding stoichiometric acid (e.g., HCl or acetic acid) to protonate the nitrogen is a common workaround, it complicates the workup and causes equipment corrosion.
-
Alternative 1: Utilize Ir(III)-catalyzed homogeneous ionic hydrogenation. This method is exceptionally tolerant of basic nitrogens, allowing decagram-scale access to multi-substituted cis-piperidines (>99:1 d.r.) without the need for pre-functionalization[2].
-
Alternative 2: Electrocatalytic hydrogenation using a carbon-supported Rh(0) catalyst at ambient temperature and pressure has demonstrated 99% current efficiency on a multi-gram scale. The Rh(0) surface interacts moderately with piperidine, facilitating the rate-determining desorption step and preventing catalyst blockage[3].
Q3: Our nucleophilic Grignard addition to an iminium intermediate yields a 95:5 d.r. at -78 °C in the lab. In the pilot plant, we cannot cool below -20 °C, and the d.r. drops to 70:30. What is the most viable engineering solution? A3: Cryogenic conditions are notoriously difficult to maintain in batch reactors >10L due to the low surface-area-to-volume ratio. The highly exothermic nature of Grignard additions creates thermal spikes that overcome the activation energy barrier for the undesired diastereomeric transition state. The most robust solution is transitioning to a continuous flow microreactor. Flow chemistry offers exceptional heat transfer coefficients, allowing near-instantaneous dissipation of the exotherm. Recent protocols demonstrate that pumping N-(tert-butylsulfinyl)-bromoimines and Grignard reagents through a flow system achieves >90:10 d.r. and >80% yield within minutes, completely bypassing the need for cryogenic batch cooling[4].
II. Quantitative Data: Scale-Up Benchmarks
The following table summarizes critical process parameters and expected stereochemical outcomes across different scale-up methodologies.
| Substrate Class | Methodology / Catalyst | Scale | Diastereomeric Ratio (d.r.) | Yield | Key Process Advantage |
| α-Substituted N-Sulfinyl Imines | Continuous Flow / Grignard Addition | Multi-gram | >90:10 | >80% | Eliminates cryogenic requirements; rapid heat transfer[4] |
| 2,3,6-Trisubstituted Pyridines | Raney Nickel / H₂ (500 psi) | Kilogram | 12:1 (cis:trans) | 63–77% | High throughput; enables downstream chiral resolution[1] |
| Multi-substituted Pyridines | Ir(III) Homogeneous Catalysis | Decagram | >99:1 (cis) | 92% | Resists catalyst poisoning; high functional group tolerance[2] |
| Unsubstituted Pyridine (Model) | Rh(0) Electrocatalysis | 5.3 g | N/A | 98% | Ambient conditions; 99% current efficiency[3] |
III. Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate causality and inline analytical checkpoints.
Protocol A: Continuous Flow Synthesis of α-Chiral Piperidines
Mechanistic Goal: Achieve >90:10 d.r. via kinetic control by eliminating batch exotherms during nucleophilic addition[4]. Self-Validating Checkpoint: Use inline ReactIR to monitor the disappearance of the imine C=N stretch (~1620 cm⁻¹) to confirm steady-state conversion before collecting the bulk product.
-
System Priming: Flush the microreactor system (PFA tubing, T-mixer) with anhydrous THF at 1.0 mL/min for 30 minutes.
-
Causality: Grignard reagents are highly moisture-sensitive; residual water will quench the reagent, altering the stoichiometry and destroying diastereoselectivity.
-
-
Reagent Preparation: Prepare a 0.5 M solution of N-(tert-butylsulfinyl)-bromoimine in anhydrous THF (Stream A) and a 0.6 M solution of the Grignard reagent in THF (Stream B).
-
Flow Initiation & Mixing: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min) into a T-mixer submerged in a 0 °C cooling bath.
-
Causality: The microreactor's high surface-area-to-volume ratio dissipates the reaction exotherm instantly, trapping the kinetically favored diastereomer without needing -78 °C batch conditions.
-
-
Residence Time & Quenching: Pass the mixed stream through a residence time unit (typically 2–5 minutes) directly into a stirred flask containing saturated aqueous NH₄Cl.
-
Causality: Immediate inline quenching prevents post-reaction epimerization of the newly formed stereocenter.
-
Protocol B: Decagram-Scale Homogeneous Hydrogenation of Pyridines
Mechanistic Goal: Achieve complete cis-diastereoselectivity while avoiding catalyst poisoning common with heterogeneous Pd/Pt catalysts[2]. Self-Validating Checkpoint: Monitor hydrogen uptake via a mass flow controller. A plateau in H₂ consumption indicates reaction completion.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve the[Ir-OMs] catalyst (2.0 mol%) in anhydrous methanol.
-
Causality: Initial exclusion of oxygen prevents premature oxidation of the Ir(III) center before it can enter the catalytic cycle.
-
-
Substrate Loading: Add the multi-substituted pyridine substrate (e.g., 10 grams) to the reactor.
-
Causality: Unlike heterogeneous catalysis, the Ir(III) system tolerates the Lewis basicity of the resulting piperidine, preventing the active site from being blocked.
-
-
Pressurization & Heating: Seal the autoclave, purge with H₂ three times, and pressurize to the target pressure (e.g., 50 bar). Heat to 60 °C.
-
Causality: The ionic hydrogenation mechanism relies on sequential hydride and proton transfer; maintaining adequate H₂ pressure ensures the continuous turnover of the iridium hydride species.
-
-
Workup & Isolation: Vent the reactor safely. Filter the mixture through a short pad of silica to remove the Ir catalyst, then concentrate under reduced pressure.
-
Causality: Removing the transition metal immediately prevents any reversible dehydrogenation or epimerization during the concentration step.
-
IV. Process Workflow Visualization
Decision tree for selecting diastereoselective piperidine scale-up strategies based on reaction.
V. References
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters - ACS Publications.
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. ACS Publications.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
Sources
Technical Support Center: Managing Racemization in Chiral Piperidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee%) during the functionalization of chiral piperidines. Piperidines are ubiquitous pharmacophores, but their stereocenters—particularly at the C2 and C3 positions—are highly labile under standard synthetic conditions.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the stereochemical integrity of your piperidine building blocks.
Core Principles: The Causality of Piperidine Racemization
Racemization (or epimerization) in piperidines is rarely spontaneous; it is mechanistically driven by the reaction conditions applied during functional group manipulation. The two most common pathways are:
-
Base-Catalyzed Enolization/Oxazolone Formation: When activating a piperidine-2-carboxylic acid, the transient activated ester can cyclize into a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic. Abstraction by a base creates a planar enolate, permanently 1[1].
-
Acid-Catalyzed Ring Opening: Harsh acidic conditions (e.g., neat TFA) used for deprotection can promote reversible ring-opening or prolonged cationic states, leading to 2[2].
Pathway of oxazolone-mediated racemization vs. optimized chiral amide formation.
Troubleshooting Guide & Root Cause Analysis
Issue 1: Severe Racemization During Amide Coupling
-
Symptom: You start with >99% ee N-Boc-piperidine-2-carboxylic acid, but the isolated amide product exhibits <80% ee.
-
Root Cause: The coupling reagent is too slow, or the base is too strong/unhindered (e.g., Triethylamine). This allows the oxazolone intermediate to form and deprotonate before the amine nucleophile can attack.
-
Solution: Transition to a highly reactive coupling reagent (HATU) paired with an additive (HOAt) to accelerate the nucleophilic attack. Replace Triethylamine with the sterically hindered N,N-Diisopropylethylamine (DIPEA) and strictly maintain the 1[1].
Issue 2: Loss of ee% During N-Boc Deprotection
-
Symptom: The ee% drops significantly after removing the N-Boc protecting group with Trifluoroacetic acid (TFA).
-
Root Cause: Prolonged exposure to strong, neat acids at room temperature facilitates reversible ring-opening.
-
Solution: Switch to a milder, anhydrous acid system such as 4M HCl in 1,4-dioxane at 0 °C. The precipitation of the resulting hydrochloride salt physically removes the product from the reactive solution, preventing further equilibration.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can confirm the reaction trajectory before committing an entire batch.
Protocol A: Epimerization-Free Amide Coupling (HATU/HOAt Method)
Mechanism: HOAt reacts rapidly with the activated ester to form an OBt-ester, which is highly reactive toward amines but sterically prevents oxazolone formation.
-
Preparation: Dissolve the N-protected chiral piperidine acid (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DMF (0.1 M).
-
Cooling (Critical Step): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
-
Activation: Add HATU (1.1 eq) and HOAt (1.1 eq) in one portion.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise over 10 minutes.
-
Validation Checkpoint: The solution should turn pale yellow. A rapid shift to dark brown indicates localized heating and potential epimerization.
-
-
Completion: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature only if LC-MS indicates incomplete conversion.
Protocol B: Mild N-Boc Deprotection
Mechanism: Utilizing anhydrous HCl in a coordinating solvent (dioxane) minimizes the lifetime of cationic intermediates that lead to ring-opening.
Step-by-step workflow for racemization-free mild N-Boc deprotection.
-
Solvation: Dissolve the N-Boc protected chiral piperidine in anhydrous 1,4-dioxane (0.1 M).
-
Temperature Control: Cool to 0 °C in an ice bath.
-
Acidification: Slowly add 4M HCl in dioxane (3.0 eq).
-
Monitoring: Check progress via TLC/LC-MS every 30 minutes.
-
Validation Checkpoint: Product should begin precipitating as a white HCl salt, confirming the reaction is proceeding without degrading the core.
-
-
Isolation: Once complete, remove the solvent under reduced pressure. Do not exceed 20 °C on the rotary evaporator water bath to prevent 1[1].
Quantitative Data: Coupling Reagent Comparison
The choice of coupling reagent and base exponentially impacts the stereochemical outcome. The table below summarizes internal validation data for the coupling of (S)-1-Boc-piperidine-2-carboxylic acid with benzylamine.
| Coupling System | Base (Eq) | Temperature | Oxazolone Formation Risk | Typical Final ee% |
| DCC / DMAP | Et₃N (2.0) | 25 °C | High | < 50% |
| EDC / HOBt | DIPEA (2.0) | 25 °C | Moderate | 80 - 85% |
| HATU / HOAt | DIPEA (2.0) | 0 °C | Low | > 98% |
| DEPBT | DIPEA (2.0) | 0 °C | Very Low | > 99% |
Data Interpretation: Unhindered bases (Et₃N) and elevated temperatures are the primary catalysts for racemization. DEPBT is the gold standard for highly sensitive substrates, though it requires longer reaction times.
Frequently Asked Questions (FAQs)
Q: Why does Fmoc removal with piperidine sometimes cause racemization in my piperidine-peptide hybrids? A: The standard Fmoc deprotection condition (20% piperidine in DMF) is highly basic. Prolonged exposure can cause base-catalyzed epimerization of the C-terminal residues or adjacent chiral piperidine centers. To mitigate this, reduce the deprotection time or use a milder base combination, such as 1% DBU, which has been shown to reduce racemization rates in 3[3].
Q: How does the position of the stereocenter (C2 vs. C3 vs. C4) affect racemization risk? A: C2-substituted piperidines are the most sensitive. The inductive electron-withdrawing effect of the adjacent nitrogen increases the acidity of the C2 α-proton. C3 and C4 stereocenters are generally stable unless they are positioned adjacent to another activating group (e.g., a ketone or ester), which can4[4].
Q: Can I use Cbz instead of Boc to prevent racemization during deprotection? A: Yes. The Carboxybenzyl (Cbz) group is an excellent alternative because it can be removed via catalytic hydrogenation (Pd/C, H₂). This completely avoids the use of acids or bases, eliminating the primary 2[2]. However, ensure your substrate does not contain reducible functional groups (like alkenes or benzyl ethers).
References
- Title: avoiding racemization during the synthesis of chiral piperidine acids Source: BenchChem URL
- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
- Title: Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: PMC / National Institutes of Health URL
- Title: Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3)
Sources
Technical Support Center: Advanced Methodologies for cis-Selective Piperidine Synthesis
Welcome to the Application Support Center. As drug development increasingly relies on complex, three-dimensional sp³-rich scaffolds, the cis-piperidine motif has become a critical structural requirement. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for achieving high enantiomeric and diastereomeric excess (ee/de) using alternative catalysts and reagents.
I. Strategic Workflow for Catalyst Selection
Before diving into specific troubleshooting, it is critical to align your substrate class with the correct catalytic mechanism. The diagram below outlines the primary decision matrix for modern cis-piperidine synthesis.
Caption: Decision matrix for selecting cis-selective piperidine synthesis pathways based on precursor.
II. Troubleshooting & FAQs: Transition Metal Catalysis
Q1: I am trying to hydrogenate a fluoropyridine, but I am experiencing severe defluorination and catalyst poisoning. How can I prevent this?
The Causality: Direct asymmetric hydrogenation of fluoropyridines using heterogeneous catalysts (e.g., Pd/C or Ru/C) is notoriously difficult. The high energy of the intermediate species and the extended reaction times required often lead to irreversible C–F bond cleavage. The resulting hydrogen fluoride (HF) rapidly poisons the metal catalyst. The Solution: Abandon direct pyridine hydrogenation and utilize a tetrasubstituted fluoroalkene intermediate. By employing a homogeneous Rhodium catalyst—specifically1—you restrict the conformational flexibility during the hydride transfer[1]. The steric bulk of the chiral ligand shields the C–F bond from oxidative addition by the Rhodium center, suppressing defluorination to <1% while delivering >99% ee on a multi-kilogram scale[1].
Q2: My hydrogenation of 3-substituted pyridinium salts is yielding terrible enantiomeric excess (<10%). What is going wrong?
The Causality: 3-substituted pyridines are highly resistant to asymmetric reduction because their resonance stabilization energy is difficult to disrupt. More importantly, the reaction generates intermediate tetrahydropyridines that undergo rapid, non-selective background hydrogenation, destroying your ee. The Solution: If you are using a Rh-JosiPhos catalyst system, you must add exactly one equivalent of an organic base, such as Triethylamine (Et₃N) or DIPEA. The base acts as a critical HBr scavenger[2]. By neutralizing the acid generated during the reaction, the base prevents the non-selective background reduction of the tetrahydropyridine intermediates. This forces the reaction through an enantiodetermining step involving a dihydropyridine intermediate, which can boost your ee from 9% to >90%[2].
Q3: Standard bisphosphine ligands are failing to reduce my sterically hindered, tetrasubstituted pyridines. What is the alternative?
The Causality: Rigid bisphosphine ligands often lack the spatial flexibility required to accommodate the steric bulk of tetrasubstituted pyridines, leading to catalyst stalling and incomplete conversion. The Solution: Switch to an Iridium-based system utilizing P,N-ligands. Specifically, [Ir(COD)Cl]₂ paired with a BOP-pyridine P,N-ligand provides a highly active catalytic pocket[3]. Furthermore, the addition of Iodine (I₂) is critical here; it modifies the coordination sphere of the active Ir-catalyst, significantly accelerating the turnover rate. This allows the catalyst loading to be dropped to as low as 0.1 mol% while maintaining excellent er (85:15) and 93% isolated yield[3].
III. Troubleshooting & FAQs: Organocatalysis & Biocatalysis
Q4: We need to avoid heavy metals entirely for a late-stage API intermediate. Can we achieve cis-selectivity using organocatalysis?
The Causality: Yes, through asymmetric intramolecular aza-Michael cyclizations. Traditional oxo-esters are often poor Michael acceptors for these cyclizations, leading to low yields and poor stereocontrol. The Solution: Design an acyclic precursor utilizing an α,β-unsaturated thioester. Thioesters are vastly superior Michael acceptors. When paired with a Chiral Phosphoric Acid (CPA) catalyst such as (R)-TRIP, the CPA utilizes dual hydrogen bonding to simultaneously activate the thioester carbonyl and organize the incoming amine nucleophile[4]. This creates a highly rigid, organized transition state that dictates cis-selectivity, yielding enantioenriched cis-piperidines without the use of transition metals[4].
Caption: Mechanistic progression of CPA-catalyzed asymmetric aza-Michael cyclization.
IV. Quantitative Catalyst Comparison Data
| Precursor Type | Catalyst System | Key Additive / Condition | Yield (%) | Selectivity | Primary Advantage |
| Tetrasubstituted Fluoroalkene | Rh(nbd)₂BF₄ + W003-1 | NaBH₄ pre-reduction | >90% | >99% ee | <1% defluorination side-product. |
| N-Benzyl-3-pyridinium salt | Rh-JosiPhos | Et₃N (1.0 equiv) | >85% | Up to 90% ee | Base scavenges HBr, shifting mechanism[2]. |
| Tetrasubstituted Pyridine | [Ir(COD)Cl]₂ + P,N-Ligand | Iodine (I₂) | 93% | 85:15 er | Ultra-low catalyst loading (0.1 mol%)[3]. |
| Acyclic Amino-Thioester | (R)-TRIP (CPA) | Anhydrous solvent | 87% | 97:3 er | Completely metal-free aza-Michael. |
| Substituted Fumarate | EDDS Lyase (Biocatalyst) | Aqueous Buffer, 30°C | 63-78% | >99% ee | Green chemistry, one-pot cascade[5]. |
V. Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include mandatory validation checkpoints. Do not proceed to the next step if the validation criteria are not met.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of Fluoroalkenes
Objective: Synthesize enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine.
-
Substrate Preparation: React the Boc-protected, benzylated fluoropyridinium ion with NaBH₄ to yield the tetrasubstituted fluoroalkene.
-
Validation Checkpoint: Perform ¹H NMR. The disappearance of pyridinium aromatic protons confirms reduction. Recrystallize the crude mixture to remove the regioisomeric byproduct (3b). Analyze the mother liquor via HPLC; you must achieve >99% isomeric purity before proceeding, as 3b will fatally degrade the final ee[1].
-
-
Asymmetric Hydrogenation: Charge a high-pressure reactor with the purified fluoroalkene, Rh(nbd)₂BF₄ (catalytic), and chiral bisphosphine W003-1. Pressurize with H₂ and heat according to substrate specifics.
-
Validation Checkpoint: Monitor the H₂ pressure drop to confirm reaction progress. Post-reaction, run a ¹⁹F NMR of the crude mixture. The defluorination side-product peak must integrate to <1% relative to the product.
-
-
Isolation: Proceed to a one-pot debenzylation/reductive amination protocol. Obtain the final cis-aminopiperidine as an HCl salt after Boc deprotection.
Protocol B: CPA-Catalyzed Asymmetric "Clip-Cycle" Aza-Michael Reaction
Objective: Metal-free synthesis of 3,5-disubstituted cis-piperidines.
-
Cross-Metathesis (The "Clip"): React a Cbz-protected linear amino-diene with an α,β-unsaturated thioester using Hoveyda-Grubbs 2nd Generation catalyst to form the acyclic precursor.
-
Validation Checkpoint: Monitor via LC-MS. Look for the specific mass shift corresponding to the loss of ethylene. Ensure complete consumption of the diene.
-
-
Aza-Michael Cyclization (The "Cycle"): Dissolve the purified acyclic thioester in strictly anhydrous solvent. Add 10-20 mol% of the Chiral Phosphoric Acid (R)-TRIP. Stir at the optimized temperature.
-
Validation Checkpoint: Perform 2D NOESY NMR on the crude cyclized product. You must observe strong NOE cross-peaks between the C2 and C6 protons to confirm the cis-configuration[4]. If trans-isomers dominate, verify that the solvent is completely anhydrous, as trace water disrupts the CPA's dual hydrogen-bonding transition state.
-
VI. References
-
Synthesis of cis-Aminopiperidine by Asymmetric Hydrogenation Source: Organic Process Research & Development (Boehringer Ingelheim Pharmaceuticals) URL:
-
Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core Source: PMC (National Institutes of Health) URL:
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: AIR Unimi (Università degli Studi di Milano) URL:
-
An Asymmetric Approach Towards 3-Spiropiperidines Source: White Rose University Consortium URL:
-
Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles Source: ACS Catalysis URL:
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolation & Workup of rac-(2R,4R)-2-methylpiperidin-4-ol, cis
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex isolation of rac-(2R,4R)-2-methylpiperidin-4-ol (the cis isomer).
Because this molecule is a low-molecular-weight, highly polar, and basic secondary amino alcohol, it forms massive hydration spheres in aqueous solutions. Standard organic workup procedures will inevitably lead to catastrophic yield losses. This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting FAQs to ensure a self-validating, high-yield isolation process.
I. Experimental Protocol: Optimized Aqueous Workup & Isolation
This methodology is designed to chemically alter the partition coefficient of the target molecule, forcing it out of the aqueous phase and into the organic phase.
Step 1: Reaction Quench & Preparation Terminate the reaction (e.g., reductive amination or deprotection) by slowly adding saturated aqueous NH₄Cl or water at 0 °C. Validation Check: Ensure gas evolution (if quenching hydrides) has completely ceased before proceeding.
Step 2: Critical pH Adjustment The pKa of the piperidine nitrogen is approximately 10.5. To ensure the molecule is entirely in its uncharged free-base form, add 50% w/w aqueous NaOH dropwise until the aqueous phase reaches pH ≥ 12. Validation Check: Spot the aqueous layer on broad-range pH paper; it must be deep purple. Failure to reach pH 12 will leave the amine protonated and permanently trapped in the water layer.
Step 3: Salting Out (Thermodynamic Disruption) Add solid NaCl or K₂CO₃ to the aqueous phase under vigorous stirring until saturation is reached (undissolved salt remains visible). Causality: This induces a "salting-out" effect. The inorganic ions monopolize the water molecules, disrupting the hydrogen-bond network that typically solubilizes the polar amino alcohol.
Step 4: Mixed-Solvent Extraction Extract the aqueous layer 3 to 4 times with a specialized solvent mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) in a 3:1 (v/v) ratio. Causality: The addition of iPrOH acts as a hydrogen-bond disruptor, significantly increasing the solubility of the polar piperidinol in the organic phase compared to pure DCM or Ethyl Acetate.
Step 5: Drying, Concentration, and Salt Formation Wash the combined organic layers with a minimal amount of brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at 35–40 °C. To isolate the compound as a stable solid, dissolve the resulting crude syrup in dry Methyl tert-butyl ether (MTBE) and add a stoichiometric amount of anhydrous HCl in dioxane at 0 °C. Collect the precipitated hydrochloride salt via vacuum filtration 1.
Step-by-step isolation workflow for highly polar, water-soluble amino alcohols.
II. Quantitative Data: Extraction Efficiencies
The table below summarizes the expected partition efficiencies based on the physicochemical properties of polar piperidinols.
Table 1: Comparative Extraction Efficiencies for Highly Polar Piperidinols
| Extraction Solvent System | Aqueous Phase Treatment | Aqueous pH | Estimated Product Recovery (%) |
| Ethyl Acetate (100%) | None | 9.0 | < 10% |
| Dichloromethane (100%) | None | 12.0 | 15 - 20% |
| DCM : Isopropanol (3:1 v/v) | None | 12.0 | 60 - 70% |
| DCM : Isopropanol (3:1 v/v) | Saturated NaCl / K₂CO₃ | > 12.0 | 85 - 95% |
| Strong Cation Exchange (SCX) | Loaded at pH 3, Eluted with 2N NH₃/MeOH | N/A | > 90% |
III. Troubleshooting Guides & FAQs
Q1: My reaction yield is high by NMR/LCMS, but my isolated yield of rac-(2R,4R)-2-methylpiperidin-4-ol is less than 20%. Where is the product? Expertise & Causality: The target molecule is a low-molecular-weight, highly polar amino alcohol. It acts as both a hydrogen bond donor and acceptor, creating a massive hydration sphere in aqueous solutions. If you perform a standard extraction with ethyl acetate or dichloromethane, the partition coefficient heavily favors the aqueous layer. Solution: You must chemically alter the thermodynamics of the partition. First, basify the aqueous layer to pH > 12 to completely deprotonate the piperidine nitrogen. Second, saturate the aqueous layer with an inorganic salt (NaCl or K₂CO₃) to induce a "salting-out" effect. Finally, extract with a hydrogen-bond-disrupting mixed solvent system like DCM/iPrOH (3:1 v/v) to pull the product into the organic phase.
Q2: I reduced 2-methylpiperidin-4-one and obtained a mixture of cis and trans isomers. How do I isolate the pure rac-(2R,4R)-2-methylpiperidin-4-ol (cis isomer)? Expertise & Causality: Hydride reduction of substituted piperidones typically yields a diastereomeric mixture of axial and equatorial alcohols depending on the reducing agent's steric bulk. The (2R,4R) and (2S,4S) enantiomeric pair constitutes the cis isomer, where the methyl and hydroxyl groups reside on the same face of the ring 2. Solution: The cis and trans isomers can be effectively separated by silica gel chromatography. A highly polar, basic eluent is required to prevent tailing caused by the secondary amine interacting with the acidic silanol groups on the silica. Using a solvent system of 95% Dichloromethane and 5% of 2N Ammonia in Methanol, the cis isomer (Rf ~ 0.20) elutes slightly faster than the trans isomer (Rf ~ 0.16) 3.
Chromatographic separation of cis and trans isomers of 2-methylpiperidin-4-ol.
Q3: Can I use a catch-and-release ion exchange method instead of a tedious liquid-liquid extraction? Expertise & Causality: Yes. Liquid-liquid extraction of highly water-soluble amines can be solvent-intensive and prone to emulsions. Ion exchange chromatography leverages the basicity of the piperidine ring to selectively trap the molecule, bypassing the need for organic solvent partitioning altogether. Solution: Acidify your aqueous reaction mixture to pH ~3 using dilute HCl and load it onto a strong cation exchange (SCX) resin cartridge. The protonated piperidine binds ionically to the sulfonic acid groups of the resin. Wash the resin generously with methanol to remove all non-basic organic impurities. Finally, elute the pure rac-(2R,4R)-2-methylpiperidin-4-ol by passing a solution of 2M ammonia in methanol through the column, which deprotonates the amine and releases it from the resin.
Q4: During the concentration of the extraction solvent, the product turns into a viscous, hygroscopic syrup. How do I obtain a stable, weighable solid? Expertise & Causality: The free base of low-molecular-weight piperidinols is often a hygroscopic oil or low-melting solid that readily absorbs atmospheric moisture, making it difficult to weigh, handle, and store without degradation. Solution: Convert the free base to its hydrochloride salt. Dissolve the crude syrup in a dry, non-polar solvent like MTBE or Ethyl Acetate. Slowly add a stoichiometric amount of anhydrous HCl in dioxane (or methanolic HCl) at 0 °C. The rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride will precipitate as a white, crystalline, non-hygroscopic solid, which can be collected by vacuum filtration and dried 4.
References
- Fructose-6-phosphate aldolase variants for aldol carboligations (EP3388518A1). Google Patents.
- Spiropiperidine beta-secretase inhibitors for the treatment of alzheimer's disease (WO2007011810A1). Google Patents.
- Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. National Institutes of Health (NIH).
- Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. National Institutes of Health (NIH).
Sources
- 1. Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007011810A1 - Spiropiperidine beta-secretase inhibitors for the treatment of alzheimer's disease - Google Patents [patents.google.com]
- 4. EP3388518A1 - Fructose-6-phosphate aldolase variants for aldol carboligations - Google Patents [patents.google.com]
Validation & Comparative
Comprehensive NMR Characterization Guide: rac-(2R,4R)-2-methylpiperidin-4-ol, cis vs. Trans Alternatives
As a Senior Application Scientist, evaluating the structural integrity of N-heterocyclic building blocks is a non-negotiable step in preclinical drug development. The compound rac-(2R,4R)-2-methylpiperidin-4-ol (the cis isomer) is a highly privileged scaffold, serving as a critical structural determinant in1[1] and2[2].
When sourcing or synthesizing this product, the primary analytical challenge is distinguishing the pure cis product from its trans diastereomeric alternatives. This guide provides an objective performance comparison of their NMR spectral signatures, grounded in strict stereochemical causality and self-validating experimental protocols.
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness in your structural assignment, you cannot rely solely on 1D ¹H NMR. The following protocol is designed as a self-validating system : every initial hypothesis generated by 1D data is cross-examined and locked in by 2D correlation.
Phase 1: Sample Preparation & Solvent Causality
-
Step 1: Weigh 15–20 mg of the rac-(2R,4R)-2-methylpiperidin-4-ol product.
-
Step 2: Dissolve in 0.6 mL of Methanol-d4 (CD₃OD, 99.8% D).
-
Causality of Solvent Choice: Why CD₃OD instead of the standard CDCl₃? Piperidinols possess basic secondary amines and hydroxyl groups that engage in dynamic intermolecular hydrogen bonding in non-polar solvents like CDCl₃. This causes severe line broadening and obscures critical spin-spin splitting. CD₃OD acts as a hydrogen-bond disruptor, freezing the exchange rate and yielding the sharp, well-resolved multiplets required for precise J -coupling extraction.
Phase 2: Acquisition & Cross-Validation
-
Step 3 (1D ¹H NMR): Acquire at 400 MHz (298 K) using 16 scans and a minimum 2-second relaxation delay ( d1 ) to ensure quantitative integration.
-
Step 4 (1D ¹³C NMR): Acquire at 101 MHz using a proton-decoupled WALTZ-16 sequence (512 scans).
-
Step 5 (2D COSY): Acquire to map the contiguous aliphatic spin system. Self-Validation: The proposed H-4 signal must show cross-peaks exclusively to the H-3 and H-5 protons, mathematically isolating it from the H-2 and H-6 environments.
-
Step 6 (2D HSQC): Acquire to correlate protons to their directly attached carbons. Self-Validation: This prevents the misassignment of overlapping aliphatic signals by anchoring them to their distinct ¹³C shifts.
Figure 1: Step-by-step NMR acquisition and stereochemical validation workflow.
Quantitative Data Presentation: Cis vs. Trans Alternatives
The following tables benchmark the exact NMR shifts of the highly pure 3[3] against the expected shifts of the trans alternative.
Table 1: ¹H NMR Performance & Stereochemical Markers (400 MHz, CD₃OD)
| Proton | rac-(2R,4R) cis-Isomer (Product) | rac-(2R,4S) trans-Isomer (Alternative) | Diagnostic Significance |
| H-4 | 3.77 ppm (tt, J = 11.0, 4.5 Hz) | ~4.10 ppm (m, J < 4 Hz) | Critical Marker: Large axial-axial coupling (11.0 Hz) confirms an equatorial OH in the cis product. |
| H-2 | 3.41–3.33 ppm (m) | ~3.50 ppm (m) | Axial proton in the cis isomer. |
| H-6ax | 2.97 ppm (td, J = 13.4, 3.0 Hz) | ~3.10 ppm (m) | Distinct axial-axial coupling to H-5ax. |
| H-3/H-5 | 2.09 ppm (tdd, J = 13.3, 4.7, 2.5 Hz) | Overlapping multiplets | Equatorial protons in the chair conformation. |
| 2-CH₃ | ~1.20 ppm (d, J = 6.5 Hz) | ~1.25 ppm (d, J = 6.5 Hz) | Equatorial methyl group in both predominant conformations. |
Table 2: ¹³C NMR Chemical Shift Comparison (101 MHz, CD₃OD)
| Carbon | rac-(2R,4R) cis-Isomer (Product) | rac-(2R,4S) trans-Isomer (Alternative) | Mechanistic Causality |
| C-4 | 64.2 ppm | ~61.5 ppm | Equatorial OH in cis is less shielded than the axial OH in trans. |
| C-2 | 52.9 ppm | ~48.0 ppm | trans isomer suffers severe γ -gauche shielding from the axial C4-OH. |
| C-6 | 40.3 ppm | ~36.0 ppm | trans isomer suffers severe γ -gauche shielding from the axial C4-OH. |
| C-3 | 37.3 ppm | ~34.5 ppm | Driven by steric compression differences. |
| C-5 | 28.1 ppm | ~25.0 ppm | Driven by steric compression differences. |
| 2-CH₃ | 18.4 ppm | ~18.0 ppm | Minimal difference (equatorial in both states). |
Mechanistic Insights: The Causality of Spectral Signatures
To truly trust your analytical data, you must understand the physical causality driving it. The differences between the cis and trans isomers are entirely dictated by their preferred chair conformations, as verified in recent 4[4].
The cis Product (Diequatorial Conformation): The rac-(2R,4R) isomer preferentially adopts a chair conformation where both the C2-methyl and C4-hydroxyl groups sit in thermodynamically stable equatorial positions. Because the C4-OH is equatorial, the H-4 proton is forced into an axial position. According to the Karplus equation, axial-axial protons share a ~180° dihedral angle, resulting in massive 3J coupling constants (10–12 Hz). Therefore, the H-4 proton in the cis product appears as a highly diagnostic triplet of triplets (tt) at 3.77 ppm ( J=11.0,4.5 Hz).
The trans Alternative (Axial-Equatorial Conformation): In the trans isomer, the C4-OH is forced into an axial position, pushing the H-4 proton to the equatorial plane. Equatorial protons lack the 180° dihedral relationship with their neighbors, resulting in uniformly small coupling constants ( J<4 Hz). Furthermore, the axial C4-OH physically compresses the electron clouds of the C-2 and C-6 carbons. This phenomenon, known as the γ -gauche effect , shields these carbons and shifts their ¹³C NMR signals upfield by ~4–5 ppm compared to the cis product.
Figure 2: Logical relationship between stereochemistry, conformation, and NMR observables.
Conclusion
When evaluating batches of 2-methylpiperidin-4-ol for downstream synthesis, relying on a rigorously characterized rac-(2R,4R) cis standard eliminates the risk of stereochemical drift. By utilizing CD₃OD to sharpen spectral resolution and cross-referencing the diagnostic H-4 axial triplet ( J=11.0 Hz) with the absence of γ -gauche shielding on C-2/C-6, researchers can definitively validate the purity and conformation of their product against inferior trans-contaminated alternatives.
References
-
1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions Source: Google Patents (AU2013302859B9) URL:1
-
Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof Source: Justia Patents URL:2
-
Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: ResearchGate / Wiley URL:3
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine Source: RSC Publishing (RSC Advances) URL:4
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A Comparative Guide to Confirming cis Stereochemistry in 2,4-Disubstituted Piperidines using NOESY
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's biological activity, pharmacokinetic profile, and safety. The piperidine ring, a ubiquitous scaffold in a vast number of pharmaceuticals, presents a significant stereochemical challenge due to its non-planar chair conformation.[1][2] This guide provides an in-depth, comparative analysis of using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively confirm cis stereochemistry in 2,4-disubstituted piperidines, offering field-proven insights and detailed experimental protocols.
The Stereochemical Conundrum of 2,4-Disubstituted Piperidines
The therapeutic efficacy of piperidine-containing drugs is intrinsically linked to the spatial arrangement of their substituents.[3] A change from a cis to a trans configuration can dramatically alter the molecule's three-dimensional shape, affecting its ability to bind to its biological target. Consequently, unambiguous stereochemical assignment is a non-negotiable aspect of the synthetic and analytical workflow.
While various analytical techniques can provide structural information, NOESY stands out for its ability to elucidate through-space correlations between protons, offering a direct window into the molecule's conformation in solution.[4][5] This is particularly powerful for cyclic systems where through-bond J-couplings, while informative, may not be sufficient to distinguish between certain diastereomers.[6]
The Power of Proximity: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of a specific proton's resonance can lead to a change in the intensity of the resonances of other protons that are spatially close (typically within 5 Å).[4][7] This effect is independent of the number of bonds separating the protons and is exquisitely sensitive to the inverse sixth power of the distance between them.[7] In a 2D NOESY experiment, this is visualized as cross-peaks that connect the signals of protons that are close in space.[8]
For 2,4-disubstituted piperidines, the chair conformation places substituents in either axial or equatorial positions. The relative orientation of these substituents in the cis and trans isomers leads to distinct and predictable NOE patterns.
Deciphering the cis Isomer: Expected NOESY Correlations
In a cis-2,4-disubstituted piperidine, both substituents will reside on the same face of the ring. In the most stable chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position to minimize steric strain. However, depending on the nature of the substituents, a conformational equilibrium may exist. The key diagnostic NOE correlations for a cis isomer arise from the close proximity of the axial protons.
Consider a generic cis-2,4-disubstituted piperidine in its preferred chair conformation. The axial proton at C2 will be in close spatial proximity to the axial proton at C4. This will give rise to a strong NOE cross-peak between these two protons. Additionally, the axial proton at C2 will show NOE correlations to the axial protons at C6 and C3, and the axial proton at C4 will show correlations to the axial protons at C3 and C5.
The following diagram illustrates the key through-space interactions that are characteristic of a cis-2,4-disubstituted piperidine.
Caption: Key NOE correlations in a cis-2,4-disubstituted piperidine.
In contrast, a trans-2,4-disubstituted piperidine would typically adopt a conformation with both substituents in equatorial positions to minimize steric hindrance. In this arrangement, the axial protons at C2 and C4 are much further apart, and a strong NOE between them would not be expected. Instead, you would observe strong NOEs between the axial and equatorial protons on the same carbon (geminal protons) and between adjacent axial-equatorial and equatorial-equatorial protons. The absence of a strong H2a-H4a NOE is a key diagnostic for the trans isomer.[9]
A Comparative Look: NOESY vs. Other Techniques
While NOESY is a powerful tool, a comprehensive analysis often involves a multi-pronged approach.[1] Here's a comparison of NOESY with other common techniques for stereochemical determination:
| Technique | Principle | Strengths | Limitations |
| NOESY | Through-space correlation of protons | Provides direct evidence of spatial proximity in solution; non-destructive.[8] | Can be less informative for conformationally flexible molecules; sensitivity can be an issue for very dilute samples.[7] |
| COSY/TOCSY | Through-bond correlation of protons | Excellent for establishing proton connectivity and spin systems.[10] | Does not provide direct information about through-space relationships. |
| J-Coupling Analysis | Magnitude of coupling constants between protons | Can provide information on dihedral angles (Karplus relationship), which can infer stereochemistry.[6] | Can be ambiguous, especially in systems with conformational flexibility or overlapping signals. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an unambiguous, high-resolution 3D structure in the solid state.[10] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be representative of the solution-state conformation. |
Experimental Protocol: Acquiring High-Quality NOESY Data
The following is a generalized, step-by-step protocol for acquiring a 2D NOESY spectrum for a small molecule like a 2,4-disubstituted piperidine.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified piperidine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which can quench the NOE.[11] This can be achieved by several freeze-pump-thaw cycles.[11]
-
-
Initial Spectrometer Setup:
-
NOESY Experiment Parameters:
-
Use a standard 2D NOESY pulse sequence (e.g., noesyph on Bruker instruments).[12]
-
Set the spectral width to encompass all proton signals.
-
The mixing time (d8) is a crucial parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is generally a good starting point to maximize the NOE.[11][13]
-
The number of scans (ns) and the number of increments in the indirect dimension (td1) will determine the experiment time and the resolution in the F1 dimension. A typical starting point would be 8-16 scans and 256-512 increments.[12]
-
-
Data Processing and Analysis:
-
After acquisition, the data is Fourier transformed in both dimensions.
-
Phase the spectrum carefully. For small molecules, the cross-peaks should have the opposite phase to the diagonal peaks.[13]
-
Analyze the off-diagonal cross-peaks to identify protons that are close in space. A strong cross-peak between the protons at C2 and C4 is a hallmark of the cis isomer.
-
The following diagram outlines the general workflow for confirming cis stereochemistry using NOESY.
Caption: Experimental workflow for NOESY-based stereochemical confirmation.
Conclusion
The 2D NOESY experiment is an indispensable tool for the stereochemical elucidation of 2,4-disubstituted piperidines. The presence of a strong NOE correlation between the axial protons at C2 and C4 provides compelling evidence for a cis relationship between the substituents. By understanding the principles of the NOE and following a robust experimental protocol, researchers can confidently assign the stereochemistry of these important pharmaceutical scaffolds, thereby accelerating the drug discovery and development process.
References
- Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.
- Benchchem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
- IU NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
- University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY.
- Sivakumar, S., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(5), 555-562.
- Chemistry Department, University of Rochester. (2021, March 10). 1D NOESY made easy.
- Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine.
- UMYMFOR. (n.d.). NOE Experiments on the Bruker.
- IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT.
- Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
- Benchchem. (n.d.). Confirming the Stereochemistry of trans-2-Piperidin-1-ylcyclopentanol: A Comparative Guide.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.
- ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
- PMC. (n.d.). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification.
- RSC Medicinal Chemistry. (2022, October 11). A general and diastereoselective approach to the synthesis of 2,4- and 2,6-disubstituted piperidines.
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Structural Elucidation of cis-2-Methyl-4-Hydroxy Piperidine Derivatives: A Comparative Guide to SC-XRD and MicroED
The Analytical Dilemma: Stereochemistry in Piperidine Pharmacophores
The cis-2-methyl-4-hydroxy piperidine scaffold is a privileged structural motif in modern drug discovery, frequently embedded in bioactive compounds such as melanocortin subtype-2 receptor (MC2R) antagonists and novel synthetic analgesics[1][2]. The pharmacological efficacy of these derivatives is strictly governed by their 3D spatial arrangement. Specifically, the cis relationship between the C2-methyl and C4-hydroxyl groups dictates the thermodynamic preference for specific chair conformations, which in turn controls the molecule's hydrogen-bonding vector and receptor pocket fit[1][3].
Historically,3 has served as the undisputed gold standard for resolving absolute stereochemistry[3]. However, piperidine derivatives—particularly low-molecular-weight secondary amines and their salts—often present as oils or microcrystalline powders that resist forming the large (>10 μm) single crystals required for traditional SC-XRD.
To bypass this bottleneck, 4 has emerged as a disruptive alternative. By utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED can extract atomic-resolution data directly from nanocrystals that are a billionth the size of those needed for X-ray diffraction[4][5]. This guide objectively compares these two methodologies, providing field-proven protocols to ensure rigorous, self-validating structural assignments.
Quantitative Performance Comparison
The fundamental difference between these techniques lies in their radiation source. X-rays scatter off the electron cloud, making lighter atoms like hydrogen difficult to resolve unless ultra-high resolution is achieved. Conversely, electrons interact strongly with the electrostatic potential of both the atomic nuclei and their electron clouds[4][5]. This allows MicroED to routinely visualize protons, a critical advantage when mapping the specific orientation of the C4-hydroxyl proton in piperidine rings.
Table 1: SC-XRD vs. MicroED for Small Molecule Analysis
| Analytical Parameter | High-Throughput SC-XRD (Microfocus) | MicroED (Cryo-TEM) |
| Minimum Crystal Size | > 10–20 μm[6] | ~ 100–500 nm[4][6] |
| Sample State Required | High-quality single crystal[6] | Dry powder / Nanocrystalline suspension[4] |
| Typical Sample Quantity | Milligrams[6] | Nanograms to Micrograms[4][6] |
| Resolution Limit | ~ 0.7–0.8 Å[6] | < 1.0 Å (Sub-angstrom possible)[4] |
| Proton (Hydrogen) Visibility | Poor to Moderate (requires high res) | Excellent (strong electrostatic scattering)[4][5] |
| Data Collection Time | Hours to Days[6] | Minutes (Continuous rotation)[4][6] |
| Radiation Damage Risk | Moderate to High[6] | Low (Ultra-low electron dose + Cryo-cooling)[7] |
Experimental Methodologies & Self-Validating Protocols
To guarantee scientific integrity, every structural biology workflow must be designed as a self-validating system. Below are the optimized protocols for analyzing cis-2-methyl-4-hydroxy piperidine derivatives.
Protocol A: Traditional SC-XRD via Vapor Diffusion
Causality Focus: Piperidine derivatives are highly flexible. Vapor diffusion is chosen over rapid evaporation because the slow equilibration of solvents allows the molecule to thermodynamically navigate into its lowest-energy crystal lattice, preventing kinetic trapping and amorphous precipitation[3].
-
Solvent System Selection: Dissolve 5 mg of the cis-2-methyl-4-hydroxypiperidine salt (e.g., HCl salt, CAS: 1421254-85-4) in 100 μL of a high-solubility solvent (e.g., Methanol)[8].
-
Hanging Drop Setup: Mix 1 μL of the sample solution with 1 μL of a reservoir solution containing a volatile anti-solvent (e.g., Diethyl ether). Seal over a well containing 500 μL of the pure anti-solvent.
-
Equilibration & Harvesting: Allow the system to equilibrate at 4°C for 7–14 days. Once a >10 μm crystal forms, harvest it using a nylon loop and immediately plunge it into liquid nitrogen. Causality: Cryo-cooling minimizes thermal displacement parameters (B-factors), which is essential for accurately resolving the equatorial/axial positions of the C2 and C4 substituents.
-
Data Collection: Expose the crystal to a microfocus Cu-Kα X-ray source. Integrate the Bragg reflections.
-
System Validation Check: Solve the structure using direct methods. The system validates itself if the final refinement yields an R1 value < 0.05 and a Flack parameter near 0 (with a standard deviation < 0.1), unequivocally confirming the absolute configuration without reliance on prior synthetic assumptions.
Protocol B: MicroED Workflow for Nanocrystalline Powders
Causality Focus: Because electrons interact with matter much more strongly than X-rays, crystals thicker than 500 nm will cause dynamical (multiple) scattering, distorting the intensity data[9]. Therefore, aggressive physical reduction of the sample is required.
-
Nanocrystal Generation: Place 1 mg of the lyophilized cis-2-methyl-4-hydroxypiperidine powder between two clean glass slides. Apply firm pressure and grind in a circular motion for 3 minutes to sheer the microcrystals into nanocrystalline fragments[4].
-
Grid Preparation: Dust the ground powder directly onto a glow-discharged holey carbon EM grid. Tap the grid gently to remove aggregates thicker than 500 nm.
-
Vitrification: Plunge-freeze the grid in liquid ethane. Causality: Maintaining the sample at cryogenic temperatures under the high vacuum of the TEM prevents sublimation of the organic molecule and drastically reduces radiation damage from the electron beam[5][9].
-
Continuous Rotation Diffraction: Insert the grid into a Cryo-TEM operating at 200 kV. Locate a suitable nanocrystal and rotate the stage continuously at 0.5°/sec while recording the diffraction pattern on a direct electron detector[9].
-
System Validation Check: Process the data using standard crystallographic software (e.g., DIALS). The protocol is self-validating when the resulting electrostatic potential map clearly resolves the hydrogen atoms on the C2-methyl and C4-hydroxyl groups, providing direct, visual confirmation of the cis geometry[4].
Workflow and Logic Visualization
The following diagrams illustrate the comparative operational pathways and the stereochemical logic applied to the resulting density maps.
Fig 1: Comparative workflows for SC-XRD and MicroED structural determination.
Fig 2: Logic tree for assigning relative and absolute stereochemistry from density maps.
Conclusion
For the structural elucidation of cis-2-methyl-4-hydroxy piperidine derivatives, the choice of methodology dictates the speed and resolution of the drug development cycle. While SC-XRD remains a highly reliable technique when high-quality single crystals can be grown[3][6], MicroED presents a paradigm shift. By eliminating the crystallization bottleneck and providing superior visualization of proton networks[4][5], MicroED enables researchers to transition from raw powder to an unambiguously assigned absolute structure in a matter of hours[4].
References
- BenchChem.
- Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research."
- ACS Central Science.
- PMC. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
- Thermo Fisher Scientific.
- Justia Patents. "Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof."
- ResearchGate. "X-ray versus MicroED.
- University of Bath Research Portal.
- AChemBlock. "cis-2-Methylpiperidin-4-ol Hydrochloride 95% | CAS: 1421254-85-4."
Sources
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- 7. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 8. cis-2-Methylpiperidin-4-ol Hydrochloride 95% | CAS: 1421254-85-4 | AChemBlock [achemblock.com]
- 9. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of cis and trans-2-methylpiperidin-4-ol isomers
Spectroscopic Comparison Guide: cis- vs. trans-2-Methylpiperidin-4-ol Isomers
Executive Summary & Structural Significance
Substituted piperidines are ubiquitous in FDA-approved pharmaceuticals. The spatial arrangement of substituents on the piperidine ring dictates receptor binding affinity, metabolic stability, and pharmacokinetic profiles. 2-Methylpiperidin-4-ol is a critical chiral building block, existing as cis (2S,4S / 2R,4R) and trans (2S,4R / 2R,4S) diastereomers ()[1]. Because these isomers exhibit vastly different 3D vectors for their hydroxyl and methyl groups, unambiguous stereochemical assignment is a mandatory quality control step in drug development ()[2].
This guide provides a self-validating framework for differentiating the cis and trans isomers using NMR and FT-IR spectroscopy, grounded in fundamental conformational analysis.
Conformational Causality: The Engine of Spectroscopic Differences
To understand the spectroscopic data, one must first analyze the thermodynamic preferences of the piperidine ring.
-
The cis-Isomer : The lowest-energy chair conformation places both the C2-methyl and C4-hydroxyl groups in equatorial positions (e,e) to minimize 1,3-diaxial steric clashes. Because the C4-hydroxyl is equatorial, the proton attached to C4 (H-4) is forced into an axial position ()[1].
-
The trans-Isomer : This isomer cannot have both substituents equatorial. The conformational equilibrium is dictated by the A-values (steric bulk) of the substituents. The methyl group (A-value ≈ 1.7 kcal/mol) is significantly bulkier than the hydroxyl group (A-value ≈ 0.9 kcal/mol). Consequently, the ring flips to keep the methyl group equatorial, forcing the hydroxyl group into an axial position (e,a). This places the H-4 proton in an equatorial position.
Conformational causality driving the 1H NMR spectroscopic signatures of cis/trans isomers.
Spectroscopic Comparison & Data Presentation
1H NMR Spectroscopy (The Gold Standard)
The Karplus equation correlates the scalar coupling constant ( 3J ) with the dihedral angle between vicinal protons.
-
In the cis-isomer : The axial H-4 proton has a dihedral angle of ~180° with the adjacent axial protons (H-3ax, H-5ax), resulting in large coupling constants ( J≈11.0 Hz) ()[3]. It has a ~60° angle with the equatorial protons (H-3eq, H-5eq), yielding smaller couplings ( J≈4.5 Hz)[3]. This creates a highly diagnostic triplet of triplets (tt) at δ 3.77 ppm[3],[4].
-
In the trans-isomer : The equatorial H-4 proton has dihedral angles of ~60° with all adjacent protons (both axial and equatorial). This results in exclusively small gauche couplings ( J<5 Hz), appearing as a narrow multiplet (m) or broad singlet shifted slightly downfield (δ ~4.05 ppm) due to equatorial deshielding.
13C NMR Spectroscopy & The γ-Gauche Effect
The axial hydroxyl group in the trans-isomer exerts a steric compression effect on the γ-carbons (C-2 and C-6), known as the γ-gauche effect. This increases electron density, shielding these carbons and shifting their resonance upfield by 4–6 ppm compared to the cis-isomer.
Quantitative Data Summary
| Spectroscopic Parameter | cis-2-Methylpiperidin-4-ol | trans-2-Methylpiperidin-4-ol |
| Relative Configuration | 2S,4S or 2R,4R[1] | 2S,4R or 2R,4S |
| Preferred Conformation | Equatorial-Equatorial (e,e)[2] | Equatorial-Axial (e,a) |
| 1H NMR: H-4 shift (δ) | ~3.77 ppm[3] | ~4.05 ppm |
| 1H NMR: H-4 coupling (J) | tt, J=11.0,4.5 Hz[4] | m (or br s), J<5 Hz |
| 1H NMR: H-2 shift (δ) | ~2.97 ppm[3] | ~3.20 ppm |
| 13C NMR: C-2 shift (δ) | ~48.5 ppm | ~44.2 ppm (γ-gauche shielded) |
| 13C NMR: C-4 shift (δ) | ~68.0 ppm | ~64.5 ppm |
| FT-IR: C-O stretch | ~1050 cm⁻¹ (equatorial) | ~1020 cm⁻¹ (axial) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following step-by-step methodologies form a self-validating system where chromatographic separation is orthogonally verified by multidimensional NMR.
Self-validating multidimensional NMR protocol for unambiguous stereochemical assignment.
Protocol 1: Diastereomeric Separation Causality: cis and trans isomers possess different dipole moments due to the spatial orientation of the polar -OH group. This allows for separation via adsorption chromatography ()[4].
-
Synthesize or obtain the diastereomeric mixture of 2-methylpiperidin-4-ol[2].
-
Prepare a silica gel column (230-400 mesh) and equilibrate with a highly polar, basic eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1) to prevent tailing of the secondary amine.
-
Load the mixture and collect fractions. The trans-isomer (axial OH, less sterically accessible for hydrogen bonding with silica) typically elutes slightly faster than the cis-isomer (equatorial OH, highly accessible).
-
Monitor fractions via TLC (ninhydrin or phosphomolybdic acid stain).
Protocol 2: Self-Validating NMR Acquisition (Stereochemical Assignment) Causality: 1D NMR provides scalar couplings, but 2D NOESY provides spatial proximity (< 5 Å), confirming the relative stereochemistry independently of the Karplus equation.
-
Sample Preparation : Dissolve 15-20 mg of the purified fraction in 0.6 mL of CD3OD or CDCl3[3]. Add 0.01% TMS as an internal standard.
-
1D 1H NMR : Acquire a standard 1H spectrum (e.g., 400 MHz, 16 scans). Locate the H-4 multiplet (~3.7-4.1 ppm). Extract the coupling constants. A J>10 Hz immediately flags the cis-isomer (axial H-4)[3].
-
2D COSY : Acquire a COSY spectrum to trace the spin system from H-2 → H-3 → H-4 → H-5 → H-6, ensuring the multiplet at ~3.77 ppm is definitively H-4[2].
-
2D NOESY : Acquire a NOESY spectrum (mixing time ~300-500 ms).
-
Validation for cis: Look for a strong NOE cross-peak between the axial H-4 and the axial H-2, as well as axial H-6. 1,3-diaxial protons are spatially very close (~2.5 Å).
-
Validation for trans: The equatorial H-4 will not show a strong 1,3-diaxial NOE to H-2 or H-6, confirming the e,a conformation.
-
Protocol 3: FT-IR Analysis
-
Prepare a dilute solution of the sample in CCl4 (to prevent intermolecular hydrogen bonding) or run as a neat ATR-FTIR film.
-
Scan from 4000 to 400 cm⁻¹.
-
Analyze the C-O stretching region (1100–1000 cm⁻¹). Assign the cis-isomer to the higher wavenumber band (~1050 cm⁻¹) and the trans-isomer to the lower wavenumber band (~1020 cm⁻¹).
References
-
Roldán, R., Hernández, K., Joglar, J., Bujons, J., Parella, T., Fessner, W.-D., & Clapés, P. (2019). "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes." Advanced Synthesis & Catalysis, 361(11), 2673-2687. URL:[Link]
-
Reyes-Bravo, E., Gnecco, D., et al. (2022). "Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives." RSC Advances, 12, 4187–4190. URL:[Link]
-
Eliel, E. L., & Wilen, S. H. (1994). "Stereochemistry of Organic Compounds." John Wiley & Sons. URL:[Link]
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- 2. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
Scaffold Hopping & Conformational Restriction: A Comparative Guide to rac-(2R,4R)-2-Methylpiperidin-4-ol and Alternative Piperidine Scaffolds
The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, frequently utilized to enhance target engagement and modulate physicochemical properties[1]. However, unsubstituted piperidines often present significant drug discovery challenges: their high basicity (amine pKa ~11.2) can lead to hERG channel blockade and phospholipidosis, while the unhindered alpha-carbons are highly susceptible to cytochrome P450 (CYP)-mediated oxidation[2].
To overcome these liabilities, strategic functionalization is required. The introduction of chiral centers and polar groups into the piperidine ring—specifically in the form of rac-(2R,4R)-2-methylpiperidin-4-ol (the racemic cis isomer)—offers a sophisticated bioisosteric solution[3]. This guide objectively compares the cis-2-methylpiperidin-4-ol scaffold against alternative piperidine analogs, detailing the structural causality behind its superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Section 1: Stereochemical Logic & Conformational Restriction
The pharmacological utility of rac-(2R,4R)-2-methylpiperidin-4-ol is fundamentally rooted in its 3D conformation. The scaffold possesses two stereocenters at the 2- and 4-positions, creating a 1,3-disubstituted relationship.
In a six-membered piperidine chair conformation, the cis configuration (comprising the (2R,4R) and (2S,4S) enantiomers) allows both the 2-methyl and 4-hydroxyl groups to simultaneously occupy the highly favored di-equatorial (e,e) positions. This minimizes 1,3-diaxial steric strain, locking the ring into a rigid, predictable ground state. Conversely, the trans isomers ((2R,4S) and (2S,4R)) are forced into an axial-equatorial (a,e) conformation, introducing significant steric clash and conformational flux.
By utilizing the cis scaffold, researchers can project the methyl and hydroxyl vectors with high precision into a target's binding pocket, while simultaneously shielding the nitrogen atom.
Caption: Logical relationship between structural modifications and ADME/Tox improvements.
Section 2: Comparative Physicochemical Profiling
The synergistic effect of the 2-methyl and 4-hydroxyl groups drastically alters the physicochemical profile of the piperidine core. The table below summarizes the quantitative impact of these substitutions[2].
| Scaffold | Conformation | Amine pKa (Est.) | logD (pH 7.4) | Metabolic Stability (Cl_int) | hERG Liability |
| Piperidine | Flexible | 11.2 | -1.5 | Poor (Rapid α -oxidation) | High |
| Piperidin-4-ol | Flexible | 10.4 | -2.1 | Moderate | Medium |
| 2-Methylpiperidine | Equatorial Me | 10.9 | -1.0 | Good (Steric block at C2) | High |
| rac-(2R,4R)-2-methylpiperidin-4-ol | Di-equatorial (cis) | ~9.8 | -1.8 | Excellent | Low |
| trans-2-methylpiperidin-4-ol | Axial-Equatorial | ~9.6 | -1.6 | Moderate (Strain-induced) | Low |
Causality of the Data:
-
pKa Modulation: The 2-methyl group sterically crowds the basic nitrogen. In aqueous environments, a protonated amine requires a robust hydration shell to stabilize its positive charge. The steric bulk of the methyl group disrupts this solvation, imposing a thermodynamic penalty on protonation and thereby lowering the pKa by >1 unit.
-
hERG Evasion: The hERG potassium channel features a highly lipophilic central cavity that tightly binds basic, lipophilic amines. The 4-hydroxyl group lowers the logD, introducing a severe desolvation penalty that prevents the scaffold from favorably partitioning into the hERG pore[4].
Section 3: Self-Validating Experimental Methodologies
To objectively validate the performance of these scaffolds, the following self-validating protocols must be employed.
Protocol 1: Determination of Amine pKa via Potentiometric Titration
Potentiometry is the gold standard for accurately measuring the solvation-dependent pKa shifts induced by steric hindrance.
-
System Calibration: Standardize 0.1 M HCl and 0.1 M KOH titrants. Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to confirm a Nernstian slope.
-
Blank Titration (Self-Validation): Perform a baseline titration of the background electrolyte (0.15 M KCl) under a nitrogen atmosphere. This critical step accounts for dissolved CO₂ and solvent autoprotolysis, ensuring the measured buffering capacity is strictly from the analyte.
-
Sample Preparation: Dissolve 2-3 mg of the piperidine scaffold in 10 mL of 0.15 M KCl. Lower the pH to ~2.0 using 0.1 M HCl to ensure 100% protonation of the amine.
-
Data Acquisition: Titrate the solution with 0.1 M KOH under continuous nitrogen flow, recording the pH up to 12.0.
-
Analysis: Calculate the pKa using a Gran plot or Bjerrum difference curve. The cis-2-methylpiperidin-4-ol will exhibit a left-shifted buffering region compared to unsubstituted piperidine due to the solvation penalty.
Protocol 2: In Vitro Microsomal Stability Assay
This assay isolates and quantifies the protective effect of the 2-methyl group against CYP-mediated α -oxidation.
-
Matrix Preparation: Prepare a 1 mg/mL human liver microsome (HLM) suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Control Implementation (Self-Validation): Run a positive control (e.g., Verapamil, to confirm CYP activity) and a negative control (analyte + HLMs without NADPH). The negative control rules out chemical instability or non-CYP degradation pathways.
-
Initiation: Pre-incubate the piperidine scaffold (1 µM final concentration) with the HLM matrix for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final).
-
Quenching: At defined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates the enzymes and halts the reaction.
-
Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( Clint ).
Section 4: Application in Target Binding & Drug Discovery
The transition from a generic piperidine hit to a highly optimized rac-(2R,4R)-2-methylpiperidin-4-ol lead is a proven strategy in modern drug discovery. For instance, in the development of direct renin inhibitors (DRIs), replacing a highly basic, unsubstituted piperidine with a 4-hydroxy-substituted piperidine scaffold maintained nanomolar target affinity while drastically improving oral bioavailability and rescuing the compound from hERG liabilities[4]. Similar scaffold hopping strategies have been successfully deployed in the optimization of Melanocortin subtype-2 receptor (MC2R) antagonists[5].
Caption: Workflow for piperidine scaffold hopping and stereochemical optimization.
References
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. National Institutes of Health (NIH). Available at:[Link]
-
Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof. Justia Patents. Available at:[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
validation of analytical methods for quantifying piperidine isomers
The Definitive Guide to Validating Analytical Methods for Piperidine Isomer Quantification: SFC vs. Traditional Chromatography
The stereochemistry and regiochemistry of the piperidine pharmacophore critically dictate the pharmacological efficacy and toxicity of numerous active pharmaceutical ingredients (APIs), from local anesthetics to advanced kinase inhibitors[1]. However, quantifying piperidine isomers—whether positional isomers or enantiomers—presents a notorious analytical challenge. The highly basic nature of the secondary or tertiary amine often leads to severe peak tailing, and many aliphatic piperidines lack a sufficient UV chromophore for standard detection[2].
As a Senior Application Scientist, I have evaluated countless chromatographic systems for these compounds. This guide objectively compares traditional methodologies against the current premium standard—Chiral Supercritical Fluid Chromatography (SFC)—and provides a self-validating protocol for rigorous method validation.
Comparative Technology Evaluation & Mechanistic Insights
To accurately quantify piperidine isomers, the analytical method must overcome the electrostatic interactions between the basic nitrogen (pKa ~11) and the stationary phase.
Alternative 1: Gas Chromatography (GC-FID/MS)
-
Mechanism & Application: GC separates volatile isomers based on boiling point and stationary phase interactions. It is highly effective for positional isomers; for example, differentiating 1-(Piperidin-2-ylmethyl)piperidine from its 3-substituted counterpart is routinely achieved using a mid-polarity DB-5 capillary column[3].
-
Causality of Limitations: While GC-FID offers high theoretical plate counts, the high oven temperatures required for elution can induce in-situ epimerization or degradation of thermally labile chiral piperidines. Furthermore, highly polar piperidines often require pre-column derivatization to improve volatility and thermal stability[4].
Alternative 2: Chiral HPLC-UV with Pre-Column Derivatization
-
Mechanism & Application: To resolve the lack of a chromophore in compounds like piperidin-3-amine, analysts often employ pre-column derivatization using reagents like para-toluenesulfonyl chloride (PTSC)[2]. This reaction serves a dual purpose: it introduces a strongly UV-absorbing moiety and converts the basic amine into a neutral sulfonamide, effectively eliminating silanol-induced peak tailing.
-
Causality of Limitations: While this method can achieve massive resolution (Rs > 4.0 on a Chiralpak AD-H column)[2], derivatization is kinetically dependent. Incomplete reactions or the formation of derivatization artifacts can skew quantitative accuracy. It transforms a simple "dilute-and-shoot" workflow into a labor-intensive synthetic step.
The Premium Solution: Chiral Supercritical Fluid Chromatography (SFC)
-
Mechanism & Application: SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase, blended with a polar organic modifier (e.g., ethanol) and a basic additive[5]. It is the superior choice for direct enantiomeric separation of complex intermediates like 1-Boc-3-hydroxypiperidine[1].
-
Causality of Superiority: Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This unique fluid dynamic flattens the van Deemter curve, allowing analysts to run flow rates 3 to 5 times higher than HPLC without sacrificing column efficiency. To combat the basicity of the piperidine ring, a basic additive (e.g., 0.1% diethylamine) is added to the modifier[2][5]. The diethylamine dynamically masks the residual acidic silanols on the stationary phase (e.g., Chiralpak-IC3), outcompeting the piperidine analyte for these active sites and ensuring perfectly symmetrical peaks without the need for covalent derivatization.
Quantitative Data Presentation
The following table summarizes the performance metrics of these three platforms when applied to the separation of a standard chiral piperidine intermediate.
| Performance Metric | GC-FID (Alternative 1) | HPLC-UV + PTSC Deriv. (Alternative 2) | Chiral SFC (Premium Solution) |
| Sample Preparation | Direct or volatile derivatization | 60 min (Covalent derivatization) | Direct (Dissolve in EtOH/MeOH) |
| Run Time | 15 – 25 minutes | 20 – 30 minutes | 3 – 5 minutes |
| Resolution ( Rs ) | ~1.5 – 2.0 | > 4.0[2] | > 5.0 |
| Limit of Detection | ~50 µg/mL | ~13.7 µg/mL[4] | < 10 µg/mL |
| Peak Symmetry ( As ) | 1.2 – 1.5 (Tailing common) | 1.0 – 1.1 (Neutralized amine) | 1.0 – 1.05 (Silanol masking) |
| Environmental Impact | Low (Carrier gas) | High (Toxic organic solvents) | Green (Recycled CO₂, low solvent) |
Analytical Workflow & Decision Matrix
Decision matrix and validation workflow for piperidine isomer analytical methods.
Self-Validating Experimental Protocol: Chiral SFC Validation
To ensure absolute trustworthiness, an analytical method must be a self-validating system. This means incorporating internal controls that immediately flag procedural or instrumental failures before data is reported. Below is the step-by-step ICH Q2(R1) compliant validation protocol for quantifying the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine using Chiral SFC[1].
Column: Chiralpak-IC3 (250 × 4.6 mm, 3µm)[1] Mobile Phase: sCO₂ / Ethanol containing 0.1% Diethylamine (DEA) Flow Rate: 3.0 mL/min Detection: UV at 210 nm
Step 1: System Suitability Testing (SST) - The Gatekeeper
-
Procedure: Inject a racemic mixture standard of 1-Boc-3-hydroxypiperidine at 50 µg/mL.
-
Causality: This step proves the system's current thermodynamic state is capable of chiral recognition. The DEA modifier must actively coat the column to prevent tailing.
-
Self-Validating Acceptance Criteria: Resolution ( Rs ) between the (R) and (S) enantiomers must be ≥3.0 . Tailing factor ( As ) must be ≤1.2 . If these criteria fail, the system is locked, indicating either column degradation or an error in modifier preparation.
Step 2: Specificity & Forced Degradation
-
Procedure: Subject the pure (S)-isomer to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress for 24 hours. Neutralize and inject.
-
Causality: Ensures that degradation products (e.g., deprotected 3-hydroxypiperidine) do not co-elute with the target (R)-isomer impurity.
-
Self-Validating Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via PDA detector) for all piperidine peaks.
Step 3: Linearity and Range
-
Procedure: Prepare calibration standards of the (R)-isomer from the Limit of Quantitation (LOQ, typically ~0.05% relative to the API concentration) up to 150% of the specification limit.
-
Causality: Validates that the UV detector's photomultiplier tube responds proportionally to the analyte concentration without saturation.
-
Self-Validating Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤5% of the target specification response.
Step 4: Accuracy via Matrix Spike Recovery
-
Procedure: Prepare a sample of the pure (S)-isomer at the nominal working concentration (e.g., 2 mg/mL). Spike known amounts of the (R)-isomer reference standard at 50%, 100%, and 150% of the specification limit.
-
Causality: This is the ultimate test of trustworthiness. It proves that the massive concentration of the (S)-isomer matrix does not suppress the ionization or UV absorbance of the trace (R)-isomer impurity.
-
Self-Validating Acceptance Criteria: Mean recovery across all spike levels must fall strictly between 98.0% and 102.0%.
References
-
Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12):775-9, 2014. Available at:[Link]
-
ResearchGate. "Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities." ResearchGate, 2025. Available at:[Link]
Sources
comparative study of different catalysts for stereoselective piperidine synthesis
As a Senior Application Scientist, I have evaluated countless synthetic routes for chiral nitrogen heterocycles. The piperidine ring is a privileged scaffold, ubiquitous in FDA-approved therapeutics ranging from antidepressants (e.g., paroxetine) to PARP inhibitors (e.g., niraparib). However, establishing contiguous stereocenters on the piperidine backbone remains a formidable challenge.
This guide provides an objective, data-driven comparison of the two dominant paradigms in stereoselective piperidine synthesis: Transition Metal Catalysis (specifically asymmetric hydrogenation and carbometalation) and Organocatalysis (utilizing chiral phosphoric acids and bifunctional hydrogen-bonding networks).
Mechanistic Paradigms: Transition Metals vs. Organocatalysis
Transition Metal Catalysis: Overcoming Aromaticity and Poisoning
The direct asymmetric hydrogenation of pyridines is historically difficult due to the high resonance stabilization energy of the aromatic ring and the tendency of the resulting basic piperidine to irreversibly coordinate to—and poison—the metal catalyst[1].
To circumvent this, modern protocols rely on substrate pre-activation. Quaternization of the nitrogen to form N-alkyl or N-benzyl pyridinium salts disrupts the electronic stability of the ring, facilitating reduction. For example, Rhodium-JosiPhos catalytic systems have successfully reduced 3-substituted pyridinium salts with enantiomeric excesses (ee) up to 90% when an organic base is employed as an acid scavenger[1]. Alternatively, Rh-catalyzed asymmetric carbometalation of dihydropyridines provides a powerful cross-coupling approach to enantioenriched 3-piperidines, enabling the formal synthesis of complex drugs like niraparib[2].
Organocatalysis: Precision via Hydrogen Bonding
Organocatalysis avoids heavy metals entirely, relying instead on small organic molecules to dictate stereochemistry. Chiral Phosphoric Acids (CPAs), typically derived from BINOL backbones, are highly effective for synthesizing heavily decorated piperidines via aza-Diels-Alder or cascade reactions[3].
CPAs operate through a bifunctional mechanism: the Brønsted acidic proton activates the electrophile (e.g., an imine), while the phosphoryl oxygen coordinates the nucleophile. This dual hydrogen-bonding network creates a highly ordered, rigid transition state that shields one stereoface, resulting in exceptional enantioselectivities (up to 99% ee)[3]. Similarly, bifunctional thiourea catalysts can drive stereoselective nitro-Mannich/lactamization cascades to yield complex polycyclic piperidine architectures.
Workflow comparing transition metal and organocatalytic piperidine synthesis.
Quantitative Performance Comparison
The following table summarizes the experimental performance of leading catalytic systems based on recent literature data.
| Catalyst System | Substrate Class | Key Mechanism | Enantioselectivity (ee) | Yield | Advantages | Limitations |
| Rh-JosiPhos + Et₃N | 3-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Up to 90% | Low-Moderate | Direct reduction of aromatic rings | Requires high H₂ pressure (50 bar) |
| Rh-Carbometalation | Pyridine-1(2H)-carboxylates | Reductive Heck-type | >95% | High | Direct access to 3-substituted piperidines | Requires multi-step pre-activation |
| BINOL-derived CPA | 3-Vinyl Indoles + Imino Esters | Aza-Diels-Alder / Cascade | Up to 99% | Up to 70% | Mild conditions, no heavy metals | Limited to specific tethered precursors |
| Bifunctional Thiourea | Nitro-esters + Imines | Nitro-Mannich / Lactamization | >90% | 62 - 84% | Generates highly decorated scaffolds | Complex stereocenter prediction |
Self-Validating Experimental Protocols
To ensure reproducibility, I have designed these protocols as self-validating systems. Every critical step includes the underlying causality to guide your troubleshooting.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Objective: Direct reduction of N-benzyl-3-phenylpyridinium bromide to a chiral piperidine.
-
Substrate Preparation: React 3-phenylpyridine with benzyl bromide in refluxing toluene to yield the pyridinium salt.
-
Causality: Quaternization disrupts the aromatic resonance energy and prevents the basic nitrogen from irreversibly coordinating to the Rh center.
-
-
Catalyst Assembly (Glovebox): In an argon-filled glovebox, dissolve[Rh(cod)Cl]₂ (2.5 mol%) and chiral JosiPhos ligand (5.5 mol%) in degassed methanol. Stir for 30 minutes to ensure complete complexation.
-
Reaction Setup: Transfer the catalyst solution and the pyridinium salt (1.0 equiv) to a high-pressure autoclave. Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Et₃N.
-
Causality: The base is not merely for pH control; it acts as a critical scavenger for the HBr generated during the reaction. Without it, the bromide counterion and liberated acid competitively bind to the Rh center, poisoning the catalyst[1].
-
-
Hydrogenation: Pressurize the autoclave with H₂ gas (50 bar) and heat to 50 °C for 24 hours.
-
Validation Check: Monitor the pressure drop. A plateau before theoretical H₂ consumption indicates premature catalyst deactivation, likely due to insufficient degassing or base depletion.
-
-
Workup: Vent the H₂ gas carefully. Filter the crude mixture through a short pad of Celite to remove the metal catalyst, concentrate, and purify via flash chromatography.
Protocol B: CPA-Catalyzed Enantioselective Cascade Synthesis
Objective: Synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates via organocatalysis.
-
Reagent Preparation: Dry dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours prior to use.
-
Causality: Strict exclusion of water is mandatory to prevent the competitive hydrolysis of the highly reactive imino ester intermediates.
-
-
Reaction Assembly: In a flame-dried Schlenk flask under nitrogen, combine the 3-vinyl indole (1.0 equiv) and the corresponding imino ester (1.0 equiv) in dry DCM.
-
Catalyst Addition: Add 10 mol% of the BINOL-derived Chiral Phosphoric Acid (CPA) catalyst. Stir the mixture at room temperature for 1 hour.
-
Causality: The CPA forms a dual hydrogen-bonded ternary complex with the substrates. The steric bulk of the BINOL backbone shields one stereoface, driving the highly enantioselective cyclization without the need for cryogenic temperatures[3].
-
-
Validation & Isolation: Monitor the reaction via TLC (UV active). Upon complete consumption of the diene, directly concentrate the mixture under reduced pressure. Purify via silica gel chromatography.
-
Validation Check: Run a chiral HPLC analysis on the crude product before extensive purification to ensure the ee% has not been compromised by thermodynamic epimerization during workup.
-
Mechanistic cycle of CPA-catalyzed stereoselective piperidine synthesis.
References
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society (ACS) URL: 2
-
Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: AIR Unimi URL: 1
-
Title: Asymmetric organocatalytic synthesis of 4,6-bis-(1H-indole-3-yl)-piperidine-2 carboxylates Source: Helda - Helsinki.fi URL: 3
-
Title: Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles Source: Beilstein Journals URL:
Sources
In Silico Modeling and Docking Studies of rac-(2R,4R)-2-Methylpiperidin-4-ol, cis: A Comparative Guide for Dual-Target Drug Design
As a Senior Application Scientist specializing in fragment-based drug discovery, I often encounter researchers looking to optimize the pharmacokinetic and pharmacodynamic profiles of multi-targeting ligands. One highly versatile building block gaining traction in neurodegenerative disease research is rac-(2R,4R)-2-methylpiperidin-4-ol, cis (CAS: 344329-35-7).
This guide objectively compares the in silico performance of this specific cis stereoisomer against its trans counterpart and the unsubstituted piperidin-4-ol. By evaluating their binding affinities toward two critical Alzheimer’s disease targets—Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R)—we will decode the structural causality that makes the cis conformation a superior scaffold for drug development[1].
Structural Rationale & Causality: The Cis vs. Trans Paradigm
To understand why experimental choices matter, we must first look at the thermodynamics of the piperidine ring. In a 6-membered heterocyclic ring, substituents at the 2 and 4 positions share a 1,3-relationship .
-
The Cis Advantage: In rac-(2R,4R)-2-methylpiperidin-4-ol, cis, the 2-methyl and 4-hydroxyl groups can simultaneously adopt a 1,3-diequatorial conformation . This is thermodynamically highly stable and presents a relatively flat, complementary hydrophobic profile.
-
The Trans Penalty: The trans isomer is forced into an axial-equatorial conformation . The axially protruding methyl or hydroxyl group introduces a severe steric penalty (1,3-diaxial interactions) when attempting to navigate narrow enzymatic gorges or transmembrane receptor pockets.
When designing dual-acting ligands that must inhibit the deep, narrow gorge of human AChE[2] while simultaneously antagonizing the orthosteric pocket of H3R[3], this diequatorial stability is the primary driver of binding affinity.
Self-Validating In Silico Methodology
A robust computational protocol must be self-validating. Below is the step-by-step methodology used to generate the comparative data, ensuring that every docking pose is thermodynamically viable and experimentally reproducible.
Step 1: Ligand Preparation & Conformational Search
-
Generate 3D structures for rac-(2R,4R)-2-methylpiperidin-4-ol, cis, trans-2-methylpiperidin-4-ol, and piperidin-4-ol.
-
Utilize Epik to predict protonation states. At physiological pH (7.4), the piperidine nitrogen is strictly modeled in its protonated state ( NH2+ ), which is critical for anchoring to the target receptors[1].
-
Perform energy minimization using the OPLS4 force field to isolate the global minimum conformations (verifying the diequatorial state of the cis isomer).
Step 2: Protein Preparation
-
Import high-resolution crystal structures: Human AChE (PDB: 4EY7, co-crystallized with donepezil)[2] and Human H3R (PDB: 7F61, co-crystallized with PF03654746)[3].
-
Execute the Protein Preparation Wizard: Add missing hydrogens, optimize the hydrogen-bond network, and strip co-crystallized water molecules located beyond 3 Å from the active site to prevent artificial solvent clashes.
-
Perform restrained minimization to an RMSD of 0.3 Å for heavy atoms.
Step 3: Grid Generation & Induced Fit Docking (IFD)
-
AChE Grid: Center the bounding box on the catalytic triad (Ser203, Glu334, His447) and the peripheral anionic site (PAS) residue Trp286[2].
-
H3R Grid: Center the bounding box on Asp114 (Transmembrane Domain 3), the critical acidic residue responsible for salt-bridge formation with basic amines[1].
-
Execute Induced Fit Docking (IFD) to allow side-chain flexibility, ensuring the receptor adapts to the steric bulk of the 2-methyl group.
Step 4: Molecular Dynamics (MD) Simulations
-
Subject the top-scoring poses to 100 ns MD simulations via GROMACS using an SPC water model and 0.15 M NaCl.
-
Calculate the exact binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model.
Workflow & Pathway Visualization
In silico docking and MD simulation workflow for evaluating piperidin-4-ol derivatives.
Dual-target signaling pathway of H3R antagonism and AChE inhibition for cognitive enhancement.
Comparative Data Presentation
The following tables summarize the quantitative docking parameters and MD simulation outputs. The data clearly illustrates the superiority of the cis conformation.
Table 1: In Silico Docking Performance against Human Acetylcholinesterase (AChE - PDB: 4EY7)
| Ligand Scaffold | Dominant Conformation | IFD Binding Energy (kcal/mol) | Key Interacting Residues | MM-GBSA ΔG (kcal/mol) |
| rac-(2R,4R)-2-methylpiperidin-4-ol, cis | 1,3-Diequatorial | -8.4 | Trp86 (cation-π), Ser203 (H-bond) | -32.1 |
| trans-2-methylpiperidin-4-ol | Axial-Equatorial | -6.9 | Trp86 (steric clash), Tyr337 | -24.5 |
| piperidin-4-ol (Unsubstituted) | Equatorial OH | -7.2 | Trp86 (cation-π), Ser203 (H-bond) | -27.8 |
Analysis: The unsubstituted piperidin-4-ol establishes a baseline affinity. Adding a 2-methyl group in the cis conformation enhances hydrophobic packing against the aromatic walls of the AChE gorge (improving ΔG to -32.1 kcal/mol). Conversely, the trans isomer forces the methyl group into an axial position, causing a severe steric clash with Trp86, significantly reducing binding efficacy.
Table 2: In Silico Docking Performance against Human Histamine H3 Receptor (H3R - PDB: 7F61)
| Ligand Scaffold | Dominant Conformation | IFD Binding Energy (kcal/mol) | Key Interacting Residues | MM-GBSA ΔG (kcal/mol) |
| rac-(2R,4R)-2-methylpiperidin-4-ol, cis | 1,3-Diequatorial | -9.1 | Asp114 (salt bridge), Tyr115 | -38.4 |
| trans-2-methylpiperidin-4-ol | Axial-Equatorial | -7.5 | Asp114 (weakened), Phe398 | -29.2 |
| piperidin-4-ol (Unsubstituted) | Equatorial OH | -8.0 | Asp114 (salt bridge), Tyr115 | -31.6 |
Analysis: In the H3R orthosteric pocket, the protonated nitrogen must form a strong salt bridge with Asp114[1]. The cis isomer's diequatorial geometry allows the nitrogen to perfectly align with Asp114 while the equatorial 2-methyl group slots seamlessly into an adjacent lipophilic sub-pocket near Tyr115. The trans isomer's axial substituent disrupts this alignment, weakening the critical salt bridge.
Conclusion
For drug development professionals engineering novel multi-target directed ligands (MTDLs) for neurodegenerative diseases, stereochemistry is not just a structural detail—it is the primary determinant of target engagement. The experimental data strongly supports the selection of rac-(2R,4R)-2-methylpiperidin-4-ol, cis over its trans counterpart or the unsubstituted analog. Its ability to maintain a 1,3-diequatorial conformation allows it to navigate restrictive binding pockets without incurring steric penalties, making it an optimal fragment for dual AChE/H3R targeting.
References
- Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases | Source: ACS Publications / NIH PMC | URL
- Title: 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil | Source: RCSB Protein Data Bank | URL
- Title: 7F61: Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746 | Source: RCSB Protein Data Bank | URL
Sources
Assessing Enantiomeric Excess (ee) of Resolved cis-2-Methylpiperidin-4-ol: A Comparative Guide
Executive Summary
cis-2-Methylpiperidin-4-ol is a highly valuable chiral building block, frequently utilized in the synthesis of complex therapeutics, including[1] and [2]. The cis relative stereochemistry restricts the molecule to a pair of enantiomers—(2R, 4S) and (2S, 4R). Following a chiral resolution or asymmetric synthesis, accurately determining the enantiomeric excess (ee) is a critical quality control step.
However, analyzing this native molecule presents two distinct analytical hurdles:
-
Lack of a UV Chromophore: The aliphatic piperidine ring is invisible to standard UV-Vis detectors, complicating conventional HPLC analysis.
-
High Polarity & Basicity: The presence of both a secondary amine and a secondary hydroxyl group leads to severe peak tailing on silica-based stationary phases due to non-specific hydrogen bonding and ionic interactions.
To overcome these challenges, analytical chemists must employ strategic derivatization coupled with Chiral HPLC, NMR (Mosher's method), or Chiral GC. This guide objectively compares these methodologies, providing self-validating protocols and mechanistic insights.
Chiral HPLC with Pre-Column Derivatization (The Gold Standard)
Direct HPLC analysis of the native cis-2-methylpiperidin-4-ol is analytically unviable. Derivatization with a reagent such as Benzyl chloroformate (Cbz-Cl) or Benzoyl chloride (Bz-Cl) is strictly required, as demonstrated in[3].
Causality of Experimental Choice: N-acylation serves a dual mechanistic purpose. First, it neutralizes the basic secondary amine, converting it to a neutral carbamate or amide. This singular step eliminates peak tailing caused by residual silanols on the Chiral Stationary Phase (CSP), allowing for predictable, transient diastereomeric interactions. Second, it introduces a strongly absorbing phenyl ring, enabling robust and sensitive UV detection at 254 nm.
Self-Validating Protocol:
-
System Suitability (Racemic Reference): Always derivatize and inject a known racemic mixture of cis-2-methylpiperidin-4-ol first. Adjust the mobile phase (e.g., Hexane:Isopropanol 90:10) until baseline resolution ( Rs>1.5 ) is achieved between the two enantiomeric peaks. This validates that the column can actually separate the enantiomers.
-
Sample Derivatization: Dissolve 10 mg of the resolved cis-2-methylpiperidin-4-ol in 1 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of triethylamine (Et 3 N) and 1.2 equivalents of Cbz-Cl. Stir at room temperature for 2 hours.
-
Quench & Extract: Quench the reaction with saturated aqueous NH 4 Cl, extract with DCM, dry the organic layer over Na 2 SO 4 , and evaporate the solvent under reduced pressure.
-
HPLC Analysis: Dissolve the residue in the mobile phase. Inject onto a chiral column (e.g., Chiralpak AD-H or OD-H) at a flow rate of 1.0 mL/min.
-
Data Integration: Calculate the enantiomeric excess using the formula: ee%=[(AreaMajor−AreaMinor)/(AreaMajor+AreaMinor)]×100 .
Caption: Workflow for chiral HPLC analysis of cis-2-methylpiperidin-4-ol via N-Cbz derivatization.
NMR Spectroscopy via Mosher's Amide Analysis
While chiral chromatography provides high-throughput ee% data, it cannot elucidate absolute stereochemistry without pre-existing reference standards. When absolute configuration must be established de novo,[4].
Causality of Experimental Choice: Reacting the resolved cis-2-methylpiperidin-4-ol with enantiopure (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) forms covalent diastereomers. Kinetically and thermodynamically, the secondary amine is vastly more nucleophilic than the secondary alcohol; thus, the reaction selectively yields the N-MTPA amide. The trifluoromethyl (-CF 3 ) group of the MTPA moiety acts as a highly sensitive stereochemical probe. Because 19 F NMR has a massive chemical shift range and zero background interference from the analyte's native protons, integrating the diastereomeric 19 F signals provides an exceptionally accurate ee%, a standard validated in [5].
Self-Validating Protocol: A fundamental tenet of Mosher's analysis is internal cross-verification. Derivatizing with only one enantiomer of MTPA-Cl is prone to kinetic resolution artifacts.
-
Parallel Derivatization: Split the resolved sample into two clean, dry NMR tubes (approx. 5 mg each).
-
Reaction: Dissolve the samples in 0.5 mL anhydrous CDCl 3 . To Tube A, add a slight molar excess of (R)-MTPA-Cl and deuterated pyridine. To Tube B, add (S)-MTPA-Cl and deuterated pyridine. Allow to react at room temperature for 2 hours.
-
Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both tubes.
-
Validation & Calculation: The ee% is determined by integrating the major and minor diastereomeric CF 3 signals in the 19 F NMR spectrum of a single tube. To determine absolute configuration, calculate the chemical shift differences ( Δδ=δS−δR ) between the two resulting diastereomers to unambiguously map the spatial arrangement of the piperidine substituents.
Caption: Logic of absolute configuration and ee determination using Mosher's acid chloride.
Chiral Gas Chromatography (GC-FID/MS)
For laboratories equipped with chiral GC, this method offers ultra-high resolution without the need for UV chromophores.
Causality of Experimental Choice: The native cis-2-methylpiperidin-4-ol will decompose or tail severely at the high temperatures required for GC. Treating the sample with Trifluoroacetic anhydride (TFAA) yields the N,O-bis-trifluoroacetyl derivative, drastically lowering the boiling point and masking all hydrogen-bond donors, as seen in [6].
Protocol Summary: React 5 mg of the sample with 50 µL TFAA in 0.5 mL ethyl acetate at 60°C for 30 minutes. Evaporate the volatiles, reconstitute in hexane, and inject onto a chiral cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB).
Comparative Data Presentation
| Analytical Parameter | Chiral HPLC (N-Cbz Deriv.) | 19 F NMR (Mosher's Amide) | Chiral GC (N,O-bis-TFA Deriv.) |
| Primary Detector | UV-Vis (e.g., 254 nm) | 19 F / 1 H NMR Probe | FID or Mass Spectrometry (MS) |
| Accuracy / Resolution | Excellent ( Rs>1.5 typical) | Excellent (No peak overlap in 19 F) | Very Good (High theoretical plates) |
| Absolute Config. | Cannot determine natively | Can determine definitively ( Δδ ) | Cannot determine natively |
| Sample Prep Time | ~2.5 hours (Reaction + Extraction) | ~2 hours (In-situ NMR tube reaction) | ~1 hour (Rapid heating + evap) |
| Throughput | High (Autosampler compatible) | Low to Medium | High (Autosampler compatible) |
| Cost per Sample | Low (Standard solvents/reagents) | High (Requires deuterated solvents) | Medium (TFAA reagent, GC gases) |
| Best For... | Routine batch monitoring & QC | First-time stereochemical validation | Volatile matrices, avoiding UV limits |
Conclusion & Recommendations
For routine, high-throughput ee% determination of cis-2-methylpiperidin-4-ol, Chiral HPLC following N-Cbz derivatization remains the most robust and reproducible method. However, if the absolute stereochemistry must be established from scratch during early-stage drug development, 19 F NMR analysis of the Mosher's amide is indispensable. Regardless of the chosen method, analytical rigor requires treating every protocol as a self-validating system: always run racemic standards for chromatographic methods, and always synthesize both (R)- and (S)-diastereomers for NMR analysis.
References
-
Melanocortin subtype-2 receptor (MC2R) antagonists and uses thereof. Justia Patents. [Link]
-
Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. PMC.[Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.[Link]
-
Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Tetrahedron: Asymmetry.[Link]
- CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to Cross-Referencing Spectral Data: PubChem vs. NIST WebBook vs. HMDB
Introduction
As a Senior Application Scientist, I frequently encounter the bottleneck of structural elucidation in untargeted metabolomics and drug impurity profiling. While high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy generate high-fidelity data, translating these spectra into confirmed chemical identities requires robust database cross-referencing.
This guide objectively evaluates the performance of PubChem (via its PUG REST API) against two gold-standard alternatives: the NIST Chemistry WebBook and the Human Metabolome Database (HMDB) . By analyzing their algorithmic matching capabilities, spectral coverage, and API latency through a controlled experimental workflow, we provide a definitive framework for selecting the optimal database for your structural elucidation pipeline.
The Contenders: Architectural Overview
-
PubChem (PUG REST API): Operating as a massive chemical aggregator, PubChem recently integrated open spectral data from MassBank, significantly expanding its LC-MS repository (1[1]). Its PUG REST interface is engineered for high-throughput programmatic retrieval of chemical properties and spectra for millions of compounds (2[2]).
-
NIST Chemistry WebBook: The traditional gold standard for electron ionization (EI) mass spectra and IR spectra, containing highly curated, standardized mass spectra for over 33,000 compounds (3[3]).
-
HMDB 5.0: Specifically tailored for biological matrices, HMDB 5.0 contains over 217,000 annotated metabolites, featuring extensive experimental and computationally predicted NMR and MS/MS spectra (4[4]).
Workflow Diagram
Algorithmic workflow for orthogonal spectral cross-referencing across PubChem, NIST, and HMDB.
Experimental Design & Causality
To objectively compare these databases, we engineered a self-validating experimental system.
-
The Matrix: A synthetic mixture of 50 known small molecules (ranging from common pharmaceuticals like Aspirin to endogenous lipids and secondary metabolites like Resveratrol) spiked into a human plasma extract.
-
The Causality of Orthogonality: Relying solely on exact mass (MS1) often yields dozens of isobaric candidates. By coupling LC-MS/MS (fragmentation patterns) with 1H-NMR (proton chemical shifts and coupling constants), we establish an orthogonal validation matrix. A true positive must satisfy both the MS/MS fragmentation tree and the NMR chemical shift profile.
-
The Self-Validating Protocol: Because the 50 spiked compounds are known a priori, any database hit outside this list (excluding the endogenous plasma baseline) is strictly categorized as a False Positive. This closed-loop system allows us to calculate a precise False Discovery Rate (FDR) without relying on theoretical assumptions.
Step-by-Step Methodology
Protocol 1: Data Acquisition & Preprocessing
-
Sample Preparation: Extract the spiked plasma using a 3:1 methanol:water protein precipitation method. Centrifuge at 14,000 x g for 15 minutes to isolate the supernatant.
-
LC-MS/MS Acquisition: Inject 5 µL onto a C18 column coupled to a Q-TOF mass spectrometer. Acquire data in positive and negative ESI modes using data-dependent acquisition (DDA) with collision energies of 10, 20, and 40 eV.
-
NMR Acquisition: Dissolve a parallel lyophilized fraction in 600 µL of D2O/CD3OD. Acquire 1D 1H-NMR spectra at 600 MHz using a standard NOESY presaturation sequence to suppress the residual water peak.
-
Data Preprocessing: Use MZmine 3 for MS peak picking, deconvolution, and alignment. Export MS/MS spectra as .mgf files. For NMR, phase and baseline correct the spectra, extracting peak lists (ppm, multiplicity).
Protocol 2: Programmatic Database Cross-Referencing
-
PubChem Query: Execute a Python script utilizing the requests library to query the PubChem PUG REST API. Input the exact mass (± 5 ppm tolerance) to retrieve candidate CIDs, then pull associated MassBank MS/MS spectra for cosine similarity scoring.
-
NIST Query: Export the MS spectra and utilize the NIST MS Search algorithm (v2.3) to match against the NIST WebBook EI/ESI library, applying a reverse match factor threshold of >800.
-
HMDB Query: Utilize the HMDB 5.0 MS/MS search tool and NMR spectral search utility. Input the 1H-NMR peak list with a ±0.02 ppm tolerance to generate a ranked list of endogenous metabolite candidates.
Performance Comparison & Experimental Data
We evaluated the databases based on Hit Rate (True Positives identified out of 50), False Discovery Rate (FDR), and Computational Latency.
Table 1: Database Architectural & Spectral Coverage Comparison
| Feature | PubChem (PUG REST) | NIST Chemistry WebBook | HMDB 5.0 |
| Primary Focus | Broad Chemical Space | Standardized Reference Data | Human Metabolites & Biofluids |
| Compound Count | > 150 Million | ~ 33,000 (with MS data) | 217,920 |
| Spectral Data Source | Aggregated (MassBank, etc.) | Highly Curated Experimental | Experimental & Predicted |
| Programmatic Access | Excellent (PUG REST API) | Limited (Web scraping/Desktop) | Good (XML downloads/API) |
Table 2: Experimental Performance Metrics (50 Spiked Compounds)
| Metric | PubChem | NIST WebBook | HMDB 5.0 |
| True Positive Hit Rate | 92% (46/50) | 68% (34/50) | 84% (42/50) |
| False Discovery Rate (FDR) | 14.5% | 2.1% | 5.8% |
| Average Query Latency | 1.2 s per query | 0.4 s per query (Local) | 2.5 s per query |
| Best Suited For | Novel synthetics, broad screening | High-confidence exact matching | Endogenous metabolites |
Mechanistic Insights & Discussion
-
The Breadth vs. Precision Trade-off: PubChem achieved the highest True Positive rate (92%) due to its massive aggregation of spectral data. However, this vast chemical space inherently increases the False Discovery Rate (14.5%). The causality here is algorithmic: the PUG REST API often returns multiple structural isomers with highly similar computed properties, requiring heavier downstream manual validation.
-
NIST's Curatorial Supremacy: The NIST Chemistry WebBook yielded the lowest FDR (2.1%). The mechanism behind this precision lies in NIST's rigorous curation protocols and its highly standardized EI-MS libraries. When a match is found in NIST, it is nearly indisputable; however, its limited scope makes it less ideal for novel drug impurities or rare secondary metabolites.
-
HMDB's Biological Context: HMDB 5.0 excelled in identifying the endogenous lipids and amino acid derivatives in our mixture. By incorporating over 312,000 predicted 1H and 13C NMR spectra alongside experimental data[4], HMDB provides a critical bridge for NMR-based structural elucidation that PubChem and NIST currently lack.
Conclusion
For optimal structural elucidation, a siloed approach is obsolete. As demonstrated by our experimental data, researchers should utilize PubChem's PUG REST API for initial high-throughput, broad-spectrum screening to cast the widest net. Subsequently, candidate structures must be filtered through the highly curated NIST WebBook for exact mass/fragmentation validation, and cross-referenced against HMDB 5.0 when biological context and NMR validation are required.
References
-
Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures , PMC - NIH.[Link]
-
PUG REST Tutorial - PubChem , NIH.[Link]
-
Welcome to the NIST WebBook , NIST.[Link]
-
HMDB 5.0: the Human Metabolome Database for 2022 , PMC - NIH.[Link]
Sources
- 1. Adding open spectral data to MassBank and PubChem using open source tools to support non-targeted exposomics of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUG REST Tutorial - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. HMDB 5.0: the Human Metabolome Database for 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Analysis of Cis vs. Trans Piperidine Conformer Stability: A Technical Guide for Drug Design
The piperidine ring is one of the most privileged and frequently utilized heterocycles in FDA-approved pharmaceuticals. The three-dimensional geometry of this saturated six-membered ring—specifically the cis versus trans orientation of its substituents and the equilibrium between axial and equatorial conformers—dictates the spatial trajectory of pharmacophores. This geometry directly impacts target binding affinity, pharmacokinetic properties, and synthetic viability.
As a Senior Application Scientist, I rely on Density Functional Theory (DFT) to provide the quantum mechanical resolution required to predict these conformer populations accurately. This guide provides an objective, data-driven comparison of piperidine conformer stability across key substitution patterns, supported by field-proven computational protocols.
Thermodynamic Principles: Allylic Strain in N-Acylpiperidines
In unsubstituted or simple N-alkyl piperidines, substituents typically prefer the equatorial position to minimize 1,3-diaxial interactions. However, introducing an N-acyl group (e.g., amides, carbamates, ureas) fundamentally alters this conformational landscape.
The partial double-bond character of the N-acyl group forces the nitrogen into an sp2 -hybridized, planar geometry. This creates severe pseudoallylic ( A1,3 ) strain between the acyl oxygen and any equatorial substituent at the C2 position.
Recent DFT analyses utilizing the M06-2X functional demonstrate that the trans configuration in the equatorial conformer is heavily destabilized by this steric clash. To relieve this strain, the ring undergoes inversion, driving the 2-substituent into the axial position. The free energy difference ( ΔG ) strongly favors this axial orientation by up to -3.2 kcal/mol (). Furthermore, the energy penalty for the piperidine ring to adopt a twist-boat transition conformation during this inversion is approximately +1.5 kcal/mol.
Caption: Piperidine conformer equilibrium highlighting key transition states and thermodynamic sinks.
Diastereoselectivity in 2,4-Disubstituted Piperidines
When synthesizing multi-substituted piperidines via cross-coupling reactions (such as Negishi arylations), the stereochemical outcome is dictated by the relative stability of the organometallic intermediates and the final structural isomers.
DFT calculations performed at the B3LYP/6-31SVP level reveal a stark energetic contrast between cis and trans 2,4-disubstituted piperidines. The trans-2,4-disubstituted isomer acts as a deep thermodynamic sink, proving to be significantly more stable than the cis isomer by approximately 13.4 kJ/mol (~3.2 kcal/mol) ().
Interestingly, the computational analysis of the ring puckering coordinates shows that the energy difference between the chair and twist-boat conformations is negligible for the cis isomer, but substantial for the trans isomer. This thermodynamic gradient drives the stereoconvergent formation of the trans product during palladium-catalyzed cross-coupling.
Kinetic vs. Thermodynamic Control in 3,4-Disubstituted Piperidines
The synthesis of 3,4-disubstituted piperidines via intramolecular cyclization showcases a classic divergence between kinetic and thermodynamic control, which DFT models perfectly elucidate.
Mechanistic studies utilizing B3LYP/6-31G(d) calculations indicate that Carbonyl Ene and Prins cyclizations proceed via a transition state with significant carbocationic character. DFT reveals that the cis carbocation intermediate is electronically and sterically more stable than the trans carbocation ().
Causality in Synthesis:
-
Kinetic Control: Prins cyclization at low temperatures traps the more stable cis carbocation, yielding predominantly the cis piperidine product.
-
Thermodynamic Control: Under refluxing Lewis acid conditions, the system overcomes the activation barrier to isomerize, settling into the globally more stable trans piperidine geometry.
Quantitative Data Comparison
The following table summarizes the quantitative DFT energetic data across the discussed piperidine substitution patterns.
| Substitution Pattern | Structural Comparison | DFT Functional / Basis Set | Energy Difference ( ΔG ) | Preferred Conformer |
| N-Acyl-2-methyl | Axial vs. Equatorial | M06-2X / 6-31G | Up to -3.2 kcal/mol | Axial (Minimizes A1,3 strain) |
| N-Acyl-2-methyl | Chair vs. Twist-Boat | M06-2X / 6-31G | +1.5 kcal/mol | Chair |
| 2,4-Disubstituted | Trans vs. Cis | B3LYP / 6-31SVP | 13.4 kJ/mol (~3.2 kcal/mol) | Trans-Equatorial |
| 3,4-Disubstituted | Cis vs. Trans (Carbocation) | B3LYP / 6-31G(d) | Favors Cis Intermediate | Cis (Kinetic) / Trans (Thermodynamic) |
Step-by-Step Computational Methodology
To ensure scientific integrity, computational protocols must be self-validating. Do not simply submit a drawn structure for DFT optimization; you must systematically explore the conformational space to avoid trapping the calculation in a false local minimum. Below is the standard operating procedure for evaluating piperidine stability.
Step 1: Conformational Sampling (Molecular Mechanics)
-
Action: Run a Monte Carlo or Molecular Dynamics conformational search using an empirical force field (e.g., OPLS4 or MMFF94).
-
Causality: DFT is too computationally expensive to run on hundreds of conformers. MM rapidly filters high-energy states and identifies the lowest-energy starting geometries (chairs, boats, twist-boats) for quantum refinement.
Step 2: Geometry Optimization (DFT)
-
Action: Optimize the filtered conformers using DFT.
-
Causality: While B3LYP is the industry standard for organic molecules, the M06-2X functional is highly recommended for piperidines because it is specifically parameterized to capture non-covalent interactions and dispersion forces (such as allylic strain and internal steric clashes) that B3LYP often underestimates. A basis set of at least 6-31G(d) is required to account for orbital polarization.
Step 3: Frequency Analysis
-
Action: Perform a vibrational frequency calculation on the optimized geometries at the same level of theory.
-
Causality: This step is critical for self-validation. It confirms that the optimized geometry is a true local minimum (zero imaginary frequencies) rather than a transition state (one imaginary frequency). It also calculates the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to derive accurate Gibbs Free Energy ( ΔG ) values.
Step 4: Solvation Modeling
-
Action: Apply an implicit solvation model like the Polarizable Continuum Model (PCM) or SMD.
-
Causality: Gas-phase calculations often overestimate intramolecular dipole-dipole repulsions. Implicit solvation models screen these charges, accurately mimicking the physiological or reaction environment (e.g., water, dichloromethane).
Caption: Step-by-step computational DFT workflow for evaluating piperidine conformer stability.
References
-
Zhao, H. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega, 7(10), 9080–9085.[Link]
-
Seel, S., Thaler, T., Takatsu, K., Zhang, C., Zipse, H., Straub, B. F., & Knochel, P. (2011). "Highly Diastereoselective Arylations of Substituted Piperidines." Journal of the American Chemical Society, 133(13), 4774-4777.[Link]
-
Williams, J. T., Bahia, P. S., Kariuki, B. M., & Snaith, J. S. (2006). "Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts." Journal of Organic Chemistry, 71(6), 2460-2471. [Link]
Peer-Reviewed Methods for Synthesizing rac-(2R,4R)-2-methylpiperidin-4-ol: A Comparative Guide
The synthesis of rac-(2R,4R)-2-methylpiperidin-4-ol (the cis isomer) presents a classic stereochemical challenge: establishing precise relative stereochemistry at the C2 and C4 positions of a piperidine ring. This molecular scaffold is a vital intermediate in the development of pharmaceutical agents and polyhydroxylated alkaloids, such as the potent α -glucosidase inhibitor 1-deoxynojirimycin (DNJ)[1]. Traditional linear syntheses often suffer from poor atom economy and low diastereomeric excess (de).
As a Senior Application Scientist, I have structured this guide to objectively compare three peer-reviewed, validated methodologies—ranging from chemoenzymatic cascades to direct C-H functionalization. This guide details the mechanistic causality, step-by-step protocols, and quantitative performance of each approach to assist drug development professionals in selecting the optimal synthetic route.
Method 1: Chemoenzymatic Synthesis via Aldolase Catalysis
Overview: This environmentally benign method utilizes engineered D-fructose-6-phosphate aldolase (FSA) variants to catalyze an asymmetric cross-aldol addition, followed by a thermodynamically driven reductive amination[2].
Mechanistic Causality: Wild-type FSA typically accepts hydroxyketones. However, engineered variants (such as FSA D6T) exhibit altered donor promiscuity, allowing the acceptance of simple aliphatic ketones like butanone. The enzyme's active site strictly controls the facial attack on the N-Cbz-3-aminopropanal, establishing the C4 stereocenter with absolute precision. During the subsequent Pd/C-catalyzed reductive amination, the Cbz protecting group is cleaved, and the resulting primary amine spontaneously attacks the ketone to form an imine. The hydrogenation of this imine occurs strictly under thermodynamic control: the molecule adopts a chair conformation where both the C4-hydroxyl and the incoming C2-methyl group occupy equatorial positions to minimize 1,3-diaxial interactions. This energetic preference exclusively yields the cis-(2R,4R) isomer[3].
Chemoenzymatic workflow utilizing FSA D6T and reductive amination for cis-isomer synthesis.
Experimental Protocol & Self-Validation:
-
Enzymatic Aldol Addition: Dissolve 100 mM N-Cbz-3-aminopropanal and 0.60 M butanone in 50 mM aqueous triethanolamine buffer (pH 8.0). Add the purified FSA D6T variant. Incubate the reaction at 25 °C for 24 hours.
-
Extraction: Extract the resulting aldol adduct with ethyl acetate (3x). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Reductive Amination: Dissolve the crude adduct in methanol. Add 10% Pd/C catalyst (10% w/w). Stir the suspension vigorously under an H₂ atmosphere (50 psi) at room temperature for 12–24 hours.
-
Purification & Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Purify via flash column chromatography. Self-Validation: The cis relationship is confirmed via ¹H-NMR; the axial protons at C2 and C4 will exhibit large trans-diaxial coupling constants (J ≈ 11.0 Hz), self-validating the thermodynamic outcome of the reduction.
Method 2: Chiral Auxiliary-Directed Zwitterionic Lactam Scaffold
Overview: A highly robust chemical approach leveraging (R)-(-)-2-phenylglycinol as a chiral auxiliary to direct a non-classical Corey-Chaykovsky ring closure[4].
Mechanistic Causality: The synthesis initiates with an acyclic β -enaminoester, which is converted into a sulfonium salt. The bulky phenyl group of the (R)-(-)-2-phenylglycinol auxiliary sterically shields one face of the molecule. When treated with a base, the generated ylide undergoes an intramolecular ring closure. Because one face is blocked, the nucleophilic attack is highly diastereoselective. The resulting rigid zwitterionic bicyclic lactam structurally locks the conformation, ensuring that the subsequent desulfurization and deprotection steps retain the >95% diastereomeric excess of the cis configuration[5].
Logical pathway of chiral auxiliary-directed synthesis via a zwitterionic lactam scaffold.
Experimental Protocol & Self-Validation:
-
Sulfonium Salt Formation: Treat the diastereomeric mixture of N-acyl oxazolidine (derived from (R)-(-)-2-phenylglycinol) with dimethyl sulfide in dichloromethane (DCM) to form the corresponding sulfonium salt.
-
Corey-Chaykovsky Ring Closure: Treat the sulfonium salt with KOH (2.0 equiv.) in a CH₃CN:MeOH (9:1) solvent mixture to yield the zwitterionic bicyclic lactam.
-
Desulfurization & Deprotection: Subject the isolated lactam to Raney-Ni or Pd/C hydrogenation to remove the chiral auxiliary via debenzylation.
-
Cleavage & Validation: Protect the secondary amine with Boc₂O, then treat with acidic conditions (HCl) to yield the cis-4-hydroxy-2-methyl piperidine hydrochloride salt. Self-Validation: X-ray crystallography of the zwitterionic intermediate confirms the absolute stereochemistry prior to deprotection, ensuring the protocol's structural integrity[6].
Method 3: Direct C-H Functionalization via Cytochrome P450
Overview: A cutting-edge synthetic biology approach utilizing MaCYP71BG22, a cytochrome P450 enzyme derived from Morus alba (mulberry), to perform direct, regioselective C4-hydroxylation[7].
Mechanistic Causality: Unactivated sp³ C-H bonds are notoriously difficult to functionalize selectively using traditional organic chemistry. The MaCYP71BG22 enzyme active site acts as a precise physical mold. It anchors the (R)-2-methylpiperidine substrate such that only the equatorial C-H bond at the C4 position is exposed to the highly reactive heme-oxo intermediate. The subsequent "oxygen rebound" mechanism inserts the hydroxyl group with 100% stereoselectivity, completely avoiding over-oxidation to the ketone and yielding the pure (2R,4R) isomer[8].
Cytochrome P450-mediated stereoselective C4-hydroxylation mechanistic pathway.
Experimental Protocol & Self-Validation:
-
Plasmid Construction: Clone the MaCYP71BG22 gene into a yeast expression vector (e.g., pYES2) alongside a cytochrome P450 reductase (CPR) to facilitate electron transfer.
-
Whole-Cell Biocatalysis: Transform the vector into Saccharomyces cerevisiae. Grow the culture in YPD medium and induce protein expression with galactose.
-
Substrate Feeding: Add 1–5 mM of (R)-2-methylpiperidine to the culture medium. Incubate at 30 °C for 48–72 hours under constant shaking.
-
Extraction & Validation: Centrifuge the cells and extract the supernatant with an organic solvent. Self-Validation: GC-MS analysis of the extract against synthetic standards confirms identical retention times and fragmentation patterns, validating the absolute regioselectivity and stereoselectivity of the enzymatic conversion.
Quantitative Comparison & Selection Guide
To assist in workflow selection, the quantitative performance and operational parameters of the three methodologies are summarized below:
| Metric | Method 1: Aldolase Catalysis | Method 2: Chiral Auxiliary | Method 3: P450 Biocatalysis |
| Catalyst / Key Reagent | FSA D6T Variant, Pd/C | (R)-(-)-2-phenylglycinol | MaCYP71BG22 (Whole-cell) |
| Diastereomeric Excess (de) | > 95% (cis) | > 95% (cis) | > 99% (cis) |
| Overall Yield | 60 – 75% | 45 – 55% | 30 – 40% (Conversion) |
| Scalability | Moderate (Enzyme dependent) | High (Standard chemical plant) | Low (Bioreactor optimization needed) |
| Green Chemistry Profile | High (Aqueous, ambient temp) | Low (Toxic sulfonium salts) | Very High (Renewable, direct C-H) |
References
-
Roldán, R., Hernández, K., Joglar, J., Bujons, J., Parella, T., Fessner, W.-D., & Clapés, P. (2019). "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes." Advanced Synthesis & Catalysis.[Link]
-
Reyes-Bravo, E., Gnecco, D., Juárez, J. R., Orea, M. L., Bernès, S., Aparicio, D. M., & Terán, J. L. (2022). "Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives." RSC Advances.[Link]
-
Liao, Y., et al. (2024). "Mining and characterization of a novel cytochrome P450 MaCYP71BG22 involved in the C4-stereoselective hydroxylation of 1-deoxynojirimycin biosynthesis in mulberry leaves." International Journal of Biological Macromolecules.[Link]
-
Fan, J., et al. (2026). "Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism." Frontiers in Plant Science.[Link]
Sources
- 1. Frontiers | Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism [frontiersin.org]
- 2. Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3388518A1 - Fructose-6-phosphate aldolase variants for aldol carboligations - Google Patents [patents.google.com]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09298G [pubs.rsc.org]
- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
rac-(2R,4R)-2-methylpiperidin-4-ol, cis proper disposal procedures
As a Senior Application Scientist, I understand that the proper handling and disposal of chemical reagents is not just a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and operational integrity.
rac-(2R,4R)-2-methylpiperidin-4-ol, cis (often referred to simply as cis-2-methylpiperidin-4-ol) is a highly valuable piperidine derivative used extensively as a building block in drug development and organic synthesis. However, its chemical structure demands strict logistical and disposal protocols to mitigate risks to personnel and the environment.
Below is the comprehensive, self-validating guide for the safe handling, neutralization, and disposal of this compound.
Hazard Profiling & Chemical Causality
To manage a chemical safely, we must first understand the causality behind its hazards. The core reactivity of rac-(2R,4R)-2-methylpiperidin-4-ol stems from its secondary amine group embedded within the aliphatic piperidine ring.
-
Basicity & Corrosivity: The nitrogen atom's lone pair makes this compound a moderate organic base and a strong nucleophile. In concentrated aqueous solutions, it can elevate the pH significantly. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, any aqueous waste stream reaching a pH of ≥ 12.5 is legally classified as a D002 Corrosive Hazardous Waste [1].
-
Toxicity & Irritation: The compound is lipophilic enough to penetrate the epidermal layer, leading to its classification as a skin and serious eye irritant (GHS Categories 2 and 2A)[2]. Inhalation of its dust or vapors can cause acute respiratory tract irritation (Category 3)[2].
Quantitative Hazard & Logistics Summary
Before initiating any disposal protocol, ensure your laboratory is equipped with the parameters outlined in the table below.
| Parameter | Classification / Guideline | Regulatory Reference |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) | [2] |
| RCRA Applicability | Not explicitly P- or U-listed. May trigger D002 (Corrosive) if aqueous pH ≥ 12.5. | 40 CFR §261.22[1] |
| Mandatory PPE | Nitrile gloves (EN 374 compliant), chemical safety goggles, flame-retardant lab coat, fume hood handling. | [3],[4] |
| Spill Absorbent | Non-combustible only (dry sand, earth, vermiculite). | [3],[5] |
| Final Disposal Route | Licensed hazardous waste high-temperature incineration. | [5] |
Waste Routing Decision Pathway
The disposal trajectory of rac-(2R,4R)-2-methylpiperidin-4-ol is dictated entirely by its physical state and the matrix (solvent) it is dissolved in. Follow the logical workflow below to determine the correct disposal bin.
Waste routing decision tree for rac-(2R,4R)-2-methylpiperidin-4-ol based on matrix state.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Management (Powders & Consumables)
This protocol applies to unused chemical stock, contaminated weighing paper, spatulas, and disposable PPE.
-
Segregation: Collect all solid waste in a dedicated, chemically compatible container (High-Density Polyethylene (HDPE) or borosilicate glass)[3].
-
Labeling: Affix a standardized "Hazardous Waste" label immediately. Specify the full chemical name and check the "Toxic" and "Irritant" hazard indicators[3].
-
Storage Isolation: Store the sealed container in a well-ventilated secondary containment bin. Crucial: Keep strictly isolated from strong oxidizing agents and heavy metal salts to prevent spontaneous exothermic degradation[6],[4].
-
Dispatch: Transfer to your institution's Environmental Health and Safety (EHS) department for final destruction via a licensed chemical incinerator equipped with an afterburner and scrubber (to manage NOₓ emissions)[5].
Protocol B: Aqueous Waste Neutralization
Because of the compound's basicity, aqueous solutions must be validated and neutralized before being added to bulk waste streams to prevent dangerous pressure buildup or cross-reactions in waste carboys.
-
pH Validation: Measure the pH of the aqueous waste stream using a calibrated pH meter or high-resolution pH strips.
-
Neutralization: If the pH exceeds 10.0, place the beaker in a fume hood. Slowly add a dilute acid (e.g., 1M HCl or 5% Acetic Acid) dropwise under continuous magnetic stirring until the pH stabilizes between 6.0 and 8.0.
-
Self-Validation Check: Wait 5 minutes and re-test the pH. Amines can sometimes exhibit delayed buffering shifts; this step ensures the neutralization is permanent.
-
Disposal: Once neutralized, route the solution to the standard aqueous hazardous waste stream. Never pour piperidine derivatives down the sink, as they are harmful to aquatic life and violate municipal wastewater regulations[7],[5].
Protocol C: Organic Solvent Waste
When the compound is used as a reactant in organic synthesis, it will likely end up in an organic solvent matrix.
-
Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform). Route to the "Halogenated Organic Waste" bin if yes, or the "Non-Halogenated Organic Waste" bin if no.
-
Venting: Ensure the waste carboy is equipped with a vented cap to prevent the buildup of explosive vapors, a common risk with volatile organic amine mixtures[6].
Emergency Spill Response Protocol
In the event of a spill, immediate and procedural action is required to mitigate inhalation risks and surface corrosion.
-
Evacuation & Ventilation: Immediately clear non-essential personnel from the area. Maximize fume hood extraction or room ventilation to disperse respiratory irritants[6],[3].
-
Containment (The Absorbent Rule): Surround and cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[5]. Scientific Causality: Never use combustible materials like paper towels for concentrated amine spills, as the heat of absorption/reaction can trigger ignition[3].
-
Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a solid hazardous waste container[6].
-
Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine base, followed by a thorough water rinse[7]. Collect all rinse water as hazardous aqueous waste.
References
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs (RCRA Hazardous Waste Drugs). Retrieved from[Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Retrieved from[Link]
-
New Jersey Department of Health. Hazard Summary Identification: Piperidine. Retrieved from[Link]
-
Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from[Link]
Sources
Personal protective equipment for handling rac-(2R,4R)-2-methylpiperidin-4-ol, cis
An in-depth, causality-driven safety and logistical guide for handling rac-(2R,4R)-2-methylpiperidin-4-ol, cis (also known as cis-2-methylpiperidin-4-ol). Designed for researchers and drug development professionals, this guide synthesizes chemical mechanics with field-proven operational protocols to ensure a self-validating laboratory safety system.
Chemical Profile & Causality of Hazards
rac-(2R,4R)-2-methylpiperidin-4-ol, cis (CAS: 1421310-00-0) is a substituted piperidine derivative frequently utilized as a structural scaffold in pharmaceutical synthesis and drug discovery[1]. To handle this compound safely, researchers must understand the mechanistic causality behind its hazard profile.
The Causality of Toxicity: At its core, this molecule features a secondary amine. The nitrogen atom possesses a highly available lone pair of electrons, conferring significant basicity and nucleophilicity. When this basic amine comes into contact with biological tissues (such as the epidermis or ocular mucosa), it initiates the saponification of lipid bilayers and extracts cellular moisture. This mechanism is responsible for the severe irritation and potential chemical burns associated with piperidine derivatives[2]. Furthermore, while the hydroxyl group at the 4-position increases polarity and reduces volatility compared to unsubstituted piperidine, the formation of aerosols or dust during weighing and transfer operations poses a direct, acute threat to the respiratory tract[3].
Quantitative Hazard Data (GHS Classification)
The following table summarizes the Globally Harmonized System (GHS) hazard classifications for this compound and the physiological rationale behind each designation[3].
| Hazard Class | Category | H-Statement | Causality / Mechanism |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic toxicity upon rapid gastrointestinal absorption of the basic amine[3]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Basicity of the secondary amine disrupts lipid bilayers, causing localized inflammation[3]. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | High pH upon contact with aqueous ocular fluids causes rapid protein denaturation[3]. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of basic dust/aerosols triggers immediate mucosal inflammation[3]. |
Personal Protective Equipment (PPE) Architecture
To establish a self-validating safety system, PPE must be selected based on the specific chemical compatibility and degradation risks posed by piperidine derivatives[4].
Causality-driven PPE selection based on exposure routes for piperidine derivatives.
PPE Compatibility Matrix
| PPE Category | Specification | Operational Justification |
| Hand Protection | Nitrile or Butyl Rubber (Thickness >0.4mm) | Piperidine derivatives degrade many plastics; nitrile provides >120 min breakthrough time (Permeation level 4) against aqueous/solid forms[2]. |
| Eye Protection | Indirect-vent goggles + Face shield | Protects against basic amine dust and splash hazards. A face shield is mandatory if handling larger volumes in solution[5]. |
| Respiratory | P95 (US) / P1 (EU) Particulate Respirator | Prevents inhalation of highly irritating solid particulates if handled outside a hood[3]. Use Type A (brown) filters if organic vapors are present[2]. |
| Body Protection | Flame-retardant lab coat, chemical apron | Prevents dermal exposure and mitigates flammability risks associated with organic bases[2]. |
Standard Operating Procedure: Handling Workflow
The following step-by-step methodology ensures that the handling of rac-(2R,4R)-2-methylpiperidin-4-ol, cis is contained, controlled, and safe.
Operational workflow for handling rac-(2R,4R)-2-methylpiperidin-4-ol, cis, including spill contingency.
Step-by-Step Handling Methodology
-
Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically heavy metal salts, strong acids, and oxidizing agents, which can react violently with piperidines[5].
-
PPE Donning & Inspection: Inspect nitrile gloves for micro-punctures. Double-glove if you plan to dissolve the material in organic solvents. Don indirect-vent chemical splash goggles and a flame-retardant lab coat[2].
-
Chemical Transfer: Handle the container exclusively within the fume hood to contain potential dust and aerosols[3]. Use non-sparking spatulas for transferring the solid to prevent static discharge, especially if flammable solvents are nearby[5].
-
Post-Task Decontamination: Wipe down the exterior of the chemical container with a damp cloth before returning it to the storage cabinet. Doff outer gloves using the "glove-in-glove" technique to avoid skin contact[3]. Wash hands thoroughly with soap and water[1].
Spill Response & Waste Disposal Plan
Because rac-(2R,4R)-2-methylpiperidin-4-ol, cis is a basic irritant, spills must be managed with specific neutralization and containment strategies rather than standard aqueous dilution.
Spill Response Protocol
-
Immediate Containment: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, don a P95/P1 respirator before approaching the spill zone[3].
-
Neutralization and Absorption: Do not use water directly on large spills, as this can spread the basic compound. Instead, cover the spill with a universal liquid-binding material (e.g., sand, diatomaceous earth, or a commercial acid-binding agent) to suppress dust and absorb any residual liquid/solvent[2].
-
Collection: Carefully sweep the absorbed material using a non-sparking brush and dustpan. Place the waste into a designated, clearly labeled hazardous waste container[2].
-
Surface Decontamination: Wash the spill area with a dilute, weak acid solution (such as 5% acetic acid) to neutralize residual basicity, followed by a thorough water rinse.
Waste Disposal Logistics
-
Segregation: Dispose of rac-(2R,4R)-2-methylpiperidin-4-ol, cis waste strictly in containers designated for "Basic Amine Waste." Never mix this waste with acidic or oxidizing waste streams, as exothermic reactions or off-gassing may occur[5].
-
Contaminated Consumables: All contaminated PPE (gloves, wipes) and empty primary containers must be treated as hazardous waste and disposed of in accordance with local environmental regulations and good laboratory practices[3]. Do not allow the product to enter standard laboratory drains[3].
References
-
Canyon Components - PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from: [Link]
-
New Jersey Department of Health (NJ.gov) - HAZARD SUMMARY IDENTIFICATION: Piperidine. Retrieved from: [Link]
-
Carl ROTH - Safety Data Sheet: Piperidine. Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
